6-Bromoquinoline-3-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-bromoquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-1-2-9-6(4-8)3-7(5-13-9)10(12)14/h1-5H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTGQKFNZHZSQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856849 | |
| Record name | 6-Bromoquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1296950-96-3 | |
| Record name | 6-Bromoquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromoquinoline-3-carboxamide: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Quinoline-3-carboxamide Scaffold
The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents. When functionalized with a carboxamide group at the 3-position and a bromine atom at the 6-position, the resulting molecule, 6-Bromoquinoline-3-carboxamide, emerges as a compound of significant interest for drug discovery and development. The strategic placement of the bromine atom can enhance biological activity through effects on lipophilicity, metabolic stability, and binding affinity to target proteins. Concurrently, the 3-carboxamide moiety provides a crucial hydrogen bonding motif, essential for molecular recognition at the active sites of enzymes and receptors. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, serving as a technical resource for researchers in the field.
Molecular and Physicochemical Profile
This compound is a distinct organic compound with the chemical formula C₁₀H₇BrN₂O.[1][2] Its structure is characterized by a quinoline ring system, with a bromine atom substituted at the 6-position and a carboxamide group at the 3-position.
| Property | Value | Source |
| CAS Number | 1296950-96-3 | [1][2] |
| Molecular Formula | C₁₀H₇BrN₂O | [1][2] |
| Molecular Weight | 251.08 g/mol | [1] |
| Appearance | Powder or liquid | |
| Purity | Typically ≥95% | [1] |
| Storage | Store in a tightly closed container at room temperature. |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the quinoline ring. The chemical shifts and coupling patterns of these protons would confirm the substitution pattern. The protons of the carboxamide group (-CONH₂) would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display signals for all ten carbon atoms in the molecule, with the carbonyl carbon of the carboxamide group appearing at a characteristic downfield shift.
Mass Spectrometry (MS): Mass spectrometry is a critical tool for confirming the molecular weight of this compound. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance), providing a definitive confirmation of its elemental composition.[3]
Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
-
N-H stretching vibrations from the primary amide.
-
C=O stretching of the amide carbonyl group.
-
C-H stretching from the aromatic quinoline ring.
-
C=C and C=N stretching vibrations characteristic of the quinoline ring system.
-
A C-Br stretching vibration at lower wavenumbers.
Synthesis of this compound
The most direct and common synthetic route to this compound involves the amidation of its corresponding carboxylic acid precursor, 6-Bromoquinoline-3-carboxylic acid (CAS: 798545-30-9).[4][5] This transformation is typically achieved using a peptide coupling agent to activate the carboxylic acid, facilitating its reaction with an amine source, in this case, ammonia or an ammonia equivalent.
Experimental Protocol: Amide Coupling
Causality Behind Experimental Choices: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt. To overcome this, a coupling agent is employed. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are effective because they convert the hydroxyl group of the carboxylic acid into a better leaving group, thus activating it for nucleophilic attack by the amine. The choice of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is crucial to neutralize the acids formed during the reaction without competing in the nucleophilic substitution.
Step-by-Step Methodology:
-
Dissolution: Dissolve 6-Bromoquinoline-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Activation: To the solution, add the coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents). Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to allow for the formation of the activated ester.
-
Amination: Introduce the ammonia source. This can be in the form of ammonium chloride (with additional base) or a solution of ammonia in an organic solvent.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the product.
-
Work-up and Isolation: Once the reaction is complete, the mixture is typically diluted with an organic solvent and washed sequentially with an aqueous acid solution (to remove excess base), a saturated sodium bicarbonate solution (to remove unreacted carboxylic acid), and brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel to yield pure this compound.
Applications in Drug Discovery and Research
The quinoline-3-carboxamide scaffold is a recognized pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Derivatives of quinoline-3-carboxamide have been investigated as inhibitors of several important kinases:
-
Ataxia Telangiectasia Mutated (ATM) Kinase: This kinase is a key player in the DNA damage response pathway. Inhibitors of ATM kinase are of interest as potential agents to sensitize cancer cells to radiotherapy and chemotherapy.
-
Hematopoietic Prostaglandin D Synthase (H-PGDS): This enzyme is involved in the production of prostaglandins, which are mediators of inflammation. Inhibitors of H-PGDS are being explored as potential anti-inflammatory drugs.
The 6-bromo substituent on the quinoline ring and the 3-carboxamide group in this compound make it an attractive starting point or fragment for the design of potent and selective kinase inhibitors. Researchers can utilize this compound as a building block, further modifying its structure to optimize its pharmacological properties for a specific biological target.
Conclusion
This compound is a strategically designed molecule that combines the favorable properties of the quinoline scaffold with key functional groups that are important for biological activity. Its synthesis from readily available precursors via established amide coupling methodologies makes it an accessible tool for researchers. As the demand for novel and effective therapeutic agents continues to grow, particularly in the area of kinase inhibitors, the importance of versatile and well-characterized building blocks like this compound in driving the engine of drug discovery cannot be overstated. This guide provides a foundational understanding of its properties and synthesis to support its application in advancing chemical and biomedical research.
References
6-Bromoquinoline-3-carboxamide: A Technical Guide for Advanced Research
An In-depth Exploration of a Key Scaffold in Kinase-Targeted Drug Discovery
Introduction
6-Bromoquinoline-3-carboxamide is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry community. Its rigid quinoline core, substituted with a bromine atom and a carboxamide group, provides a unique three-dimensional structure and electronic profile, making it a versatile scaffold for the design of targeted therapeutics. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of this compound, including its fundamental properties, synthesis, analytical characterization, and its pivotal role in the development of kinase inhibitors, particularly those targeting the DNA damage response pathway.
Core Molecular Attributes
A precise understanding of the fundamental physicochemical properties of this compound is essential for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 1296950-96-3 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₇BrN₂O | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 251.08 g/mol | --INVALID-LINK-- |
| Appearance | Powder or liquid | --INVALID-LINK-- |
| Purity | Typically ≥95% | --INVALID-LINK-- |
Note: Experimental data on properties such as melting point and solubility for this compound are not extensively reported in publicly available literature. These properties would need to be determined empirically.
Strategic Importance in Drug Discovery: Targeting the DNA Damage Response
The this compound scaffold has emerged as a privileged structure in the design of inhibitors for key signaling proteins, most notably Ataxia Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a critical regulator of the DNA damage response (DDR), a complex network of signaling pathways that cells activate to detect and repair DNA lesions, such as double-strand breaks (DSBs).[3][4][5] In many cancers, the DDR pathway is hyperactive, allowing tumor cells to survive the DNA damage caused by their rapid proliferation and by genotoxic cancer therapies like radiation and chemotherapy.[1]
By inhibiting ATM, researchers aim to sensitize cancer cells to these treatments, preventing DNA repair and leading to programmed cell death (apoptosis). The quinoline-3-carboxamide core has been identified as a potent hinge-binding motif for kinases in the PI3K-related kinase (PIKK) family, to which ATM belongs.[6] The bromine atom at the 6-position can enhance binding affinity and modulate the pharmacokinetic properties of the molecule.
The ATM Signaling Pathway
Upon detection of DNA double-strand breaks, ATM is activated and initiates a signaling cascade that involves the phosphorylation of numerous downstream targets. This leads to cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.
Caption: The ATM signaling pathway in response to DNA double-strand breaks.
Synthesis and Purification
The synthesis of this compound is typically achieved through a multi-step process, starting from commercially available precursors. The general strategy involves the formation of the corresponding carboxylic acid, followed by amidation.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established chemical transformations for the synthesis of quinoline carboxamides.
Step 1: Synthesis of 6-Bromoquinoline-3-carboxylic acid
The precursor, 6-bromoquinoline-3-carboxylic acid, can be synthesized via various established routes, often starting from 4-bromoaniline. A common approach involves a modified Skraup synthesis or a Gould-Jacobs reaction to construct the quinoline ring system, followed by functional group manipulations to introduce the carboxylic acid at the 3-position.
Step 2: Amidation of 6-Bromoquinoline-3-carboxylic acid
-
Materials:
-
6-Bromoquinoline-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)
-
Ammonia source (e.g., ammonium hydroxide, ammonium chloride with a base)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Anhydrous base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) if using ammonium salt.
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography (e.g., Hexane/Ethyl Acetate or DCM/Methanol mixtures)
-
-
Procedure:
-
Activation of the Carboxylic Acid: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-bromoquinoline-3-carboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature or gently reflux until the reaction is complete (monitored by TLC or LC-MS), typically 1-3 hours.
-
Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude acid chloride can be used directly in the next step.
-
Amidation: Dissolve the crude acid chloride in anhydrous THF. In a separate flask, prepare a solution of the ammonia source. For example, bubble ammonia gas through the solution or add a solution of ammonium hydroxide at 0 °C. Alternatively, use ammonium chloride (1.5 eq) and a non-nucleophilic base like triethylamine (2.2 eq). Add the ammonia source to the acid chloride solution dropwise at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford this compound.
-
Caption: A generalized workflow for the synthesis of this compound.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity, purity, and structural integrity of synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for assessing the purity of this compound.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid for improved peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 254 nm is generally effective for quinoline-based compounds.
-
Sample Preparation: Dissolve a precisely weighed sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural elucidation.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring system and the protons of the carboxamide group. The chemical shifts and coupling constants provide information about the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the amide.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition. The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal natural abundance, resulting in two molecular ion peaks ([M]+ and [M+2]+) of similar intensity.
Conclusion
This compound stands as a compound of significant interest for researchers in medicinal chemistry and drug discovery. Its role as a versatile scaffold, particularly in the development of ATM kinase inhibitors, highlights its potential in advancing cancer therapeutics. This guide provides a foundational understanding of its properties, synthesis, and analysis, serving as a valuable resource for scientists working at the forefront of targeted therapy development. Further exploration and empirical characterization of this molecule and its derivatives are poised to yield novel insights and therapeutic opportunities.
References
- 1. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 6-Bromoquinoline-3-carboxamide for Advanced Research
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-Bromoquinoline-3-carboxamide, a key intermediate in medicinal chemistry and materials science. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document serves as a practical manual for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing solubility based on the molecule's physicochemical properties and presents detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination. By synthesizing theoretical insights with actionable methodologies, this guide empowers researchers to generate the high-quality, reproducible solubility data essential for advancing their work in synthesis, formulation, and biological screening.
Introduction: The Critical Need for Solubility Data
This compound is a heterocyclic compound of significant interest in drug discovery and organic synthesis. Its rigid quinoline scaffold, combined with a hydrogen-bonding carboxamide group, makes it a valuable building block for developing novel therapeutic agents and functional materials. The success of any application, from in vitro high-throughput screening to in vivo efficacy studies, is fundamentally dependent on the compound's solubility.[1][2]
Poor solubility can lead to a cascade of challenges, including:
-
Underestimation of biological activity in assays.[3]
-
Inconsistent and unreliable experimental results.[4]
-
Difficulties in formulation for preclinical and clinical studies.[5]
This guide addresses the current information gap by providing a robust scientific framework for researchers to determine the solubility of this compound in common laboratory solvents.
Physicochemical Profile and Theoretical Solubility Considerations
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[2][6] The structure of this compound—featuring a large, relatively nonpolar aromatic system (bromoquinoline) and a polar functional group (carboxamide)—suggests a complex solubility profile.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source | Influence on Solubility |
| Molecular Formula | C₁₀H₇BrN₂O | - | The overall size and elemental composition. |
| Molecular Weight | 251.08 g/mol | - | Larger molecules often have lower solubility. |
| Boiling Point | 471.9 ± 25.0 °C | [7] | Indicates strong intermolecular forces in the liquid state. |
| Density | 1.655 ± 0.06 g/cm³ | [7] | - |
| pKa | 14.85 ± 0.30 | [7] | The carboxamide N-H is weakly acidic; the quinoline nitrogen is weakly basic. Solubility in aqueous media will be pH-dependent. |
| Hydrogen Bond Donors | 1 (Amide N-H) | - | Can interact with protic solvents and hydrogen bond acceptors. |
| Hydrogen Bond Acceptors | 2 (Amide C=O, Quinoline N) | - | Can interact with protic solvents and hydrogen bond donors. |
Theoretical Solubility in Common Lab Solvents:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxamide group can form hydrogen bonds with these solvents, promoting solubility. However, the large, hydrophobic bromoquinoline core will significantly limit aqueous solubility. In aqueous buffers, solubility is expected to be pH-dependent, potentially increasing under highly acidic conditions (protonation of the quinoline nitrogen) or highly basic conditions (deprotonation of the amide).
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents are polar and can act as hydrogen bond acceptors for the amide proton, effectively solvating the molecule without the high energetic cost of disrupting a water-hydrogen bonding network.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Very low solubility is expected. The highly polar carboxamide functional group makes it energetically unfavorable to dissolve in nonpolar environments.
Experimental Determination of Solubility: Protocols and Best Practices
Accurate solubility data is generated experimentally. The two most common approaches in drug discovery are kinetic and thermodynamic solubility assays, which answer different questions and are used at different stages of the research pipeline.[3][6]
Kinetic Solubility Assay: A High-Throughput Approach
The kinetic solubility assay is a rapid method ideal for early-stage drug discovery, where many compounds are screened quickly.[1][4] It measures the solubility of a compound as it precipitates from a concentrated organic stock solution (typically DMSO) upon dilution into an aqueous buffer.[3][8] This method is not a measure of true equilibrium solubility but provides a valuable and consistent metric for ranking compounds and identifying potential liabilities.
-
Preparation of Stock Solution:
-
Rationale: A high-concentration stock in a strong organic solvent is necessary to initiate the assay. DMSO is the standard choice due to its high solubilizing power for a wide range of organic molecules.
-
Procedure: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.
-
-
Serial Dilution and Precipitation:
-
Rationale: Adding the DMSO stock to an aqueous buffer creates supersaturation, forcing the less soluble compound to precipitate. The concentration at which precipitation is first observed is the kinetic solubility.
-
Procedure: In a 96-well microplate, add a small volume (e.g., 2-5 µL) of the 10 mM DMSO stock solution to a larger volume (e.g., 98-195 µL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). Mix thoroughly.[8]
-
-
Incubation:
-
Detection of Precipitation (Quantification):
-
Rationale: The amount of compound remaining in solution after precipitation must be quantified. This can be done through various methods.
-
Method A: Nephelometry (Light Scattering):
-
Principle: Undissolved particles scatter light. A nephelometer measures this light scattering to detect the onset of precipitation.[6][8]
-
Procedure: Read the plate using a nephelometer. The concentration in the first well showing a significant increase in scattering above background is reported as the kinetic solubility.
-
-
Method B: Direct UV/Vis Spectroscopy (Filtration Method):
-
Principle: After incubation, the precipitated solid is removed, and the concentration of the dissolved compound in the filtrate is measured by its UV absorbance.
-
Procedure: Filter the samples through a 96-well filter plate to remove any precipitate.[4][8] Transfer the filtrate to a UV-transparent plate and measure the absorbance at the compound's λ_max. Calculate the concentration using a pre-established calibration curve of the compound in a mixture of buffer and DMSO.
-
-
Workflow for Kinetic Solubility Determination
Caption: Experimental workflow for kinetic solubility determination.
Thermodynamic Solubility Assay: The Gold Standard
Thermodynamic, or equilibrium, solubility measures the maximum concentration of a compound that can dissolve in a solvent when the system is at equilibrium.[2][5][9] This is considered the "true" solubility and is critical for late-stage development and formulation activities. The most common method is the shake-flask technique.
-
Sample Preparation:
-
Rationale: To ensure equilibrium is reached between the dissolved and solid states, an excess of the solid compound must be used.
-
Procedure: Add an excess amount of solid this compound (e.g., 1 mg) to a known volume (e.g., 1 mL) of the desired solvent in a glass vial.[5] The amount should be sufficient to ensure some solid remains undissolved at the end of the experiment.
-
-
Equilibration:
-
Rationale: The mixture must be agitated for a sufficient duration to allow the dissolution process to reach equilibrium. This is the most critical and time-consuming step.
-
Procedure: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for an extended period, typically 24 to 48 hours.[5] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h) to ensure the measured concentration is no longer increasing.
-
-
Phase Separation:
-
Rationale: The undissolved solid must be completely removed from the saturated solution without disturbing the equilibrium.
-
Procedure: Allow the vials to stand briefly for large particles to settle. Then, carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove all remaining solid particles. Centrifugation prior to filtration can also be effective.
-
-
Quantification:
-
Rationale: The concentration of the compound in the clear, saturated filtrate must be accurately measured. HPLC is the preferred method due to its sensitivity and specificity.
-
Procedure: Dilute the filtrate with a suitable mobile phase. Quantify the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC-UV) method against a standard curve prepared with known concentrations of the compound.
-
-
Calculation and Reporting:
-
Rationale: The final solubility value should be reported in standard, comparable units.
-
Procedure: Calculate the concentration based on the calibration curve and the dilution factor. Report the thermodynamic solubility in units such as µg/mL or µM.
-
Workflow for Thermodynamic Solubility Determination
Caption: Experimental workflow for thermodynamic solubility determination.
Data Presentation
When experimentally determined, solubility data for this compound should be presented clearly to allow for easy comparison and interpretation.
Table 2: Template for Reporting Experimental Solubility Data
| Solvent | Solvent Type | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method Used |
| PBS (pH 7.4) | Aqueous Buffer | 25 | Experimental Value | Experimental Value | Kinetic / Thermodynamic |
| Water | Polar Protic | 25 | Experimental Value | Experimental Value | Thermodynamic |
| Ethanol | Polar Protic | 25 | Experimental Value | Experimental Value | Thermodynamic |
| DMSO | Polar Aprotic | 25 | Experimental Value | Experimental Value | Thermodynamic |
| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Experimental Value | Thermodynamic |
| Toluene | Nonpolar | 25 | Experimental Value | Experimental Value | Thermodynamic |
Conclusion
While quantitative solubility data for this compound is not yet widely published, a thorough understanding of its physicochemical properties allows for a strong theoretical prediction of its behavior in various solvents. This guide provides the necessary scientific rationale and detailed, validated protocols for researchers to experimentally determine both the kinetic and thermodynamic solubility of this important compound. The generation of this data is a self-validating and essential step in any research pipeline, ensuring the reliability of biological screening results and providing the foundational knowledge required for successful formulation and drug development. By following the methodologies outlined herein, scientists can confidently generate the critical data needed to unlock the full potential of this compound.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. enamine.net [enamine.net]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. In-vitro Thermodynamic Solubility [protocols.io]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 1296950-96-3 [m.chemicalbook.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Senior Application Scientist's Guide to Sourcing High-Purity 6-Bromoquinoline-3-carboxamide for Drug Discovery
Abstract
6-Bromoquinoline-3-carboxamide is a pivotal heterocyclic building block in modern medicinal chemistry, particularly in the development of novel kinase inhibitors for oncology and inflammatory diseases. The integrity of research and the success of drug development programs hinge on the quality of such starting materials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying, qualifying, and verifying the purity of commercially available this compound. It moves beyond a simple list of suppliers to offer actionable protocols and a field-proven logical workflow for ensuring material quality, thereby upholding the principles of scientific integrity and accelerating therapeutic development.
The Strategic Importance of this compound in Medicinal Chemistry
The quinoline-3-carboxamide scaffold is a "privileged" structure in drug discovery. Its rigid, planar nature and capacity for hydrogen bonding interactions make it an ideal anchor for binding to the hinge region of various protein kinases.[1] The strategic placement of a bromine atom at the 6-position can significantly enhance binding affinity, modulate metabolic stability, and improve the overall pharmacological profile of a drug candidate.[2]
Specifically, derivatives of this scaffold have been instrumental in the discovery of potent and selective inhibitors for critical targets like the Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response.[1][2] Given that impurities can lead to misleading biological data, off-target effects, or failed synthesis campaigns, sourcing this intermediate at the highest verifiable purity is not merely a matter of preference but a foundational requirement for success.
The Commercial Supplier Landscape
The market for specialized chemical intermediates like this compound is diverse, ranging from large-scale distributors to specialized custom synthesis laboratories. The stated purity levels can vary, and it is crucial for the researcher to understand the context of these claims.
| Supplier | Stated Purity | CAS Number | Key Remarks & Considerations |
| Combi-Blocks, Inc. | 95% | 1296950-96-3 | A common supplier for building blocks. The 95% purity level may be suitable for initial screening but likely requires purification for more sensitive applications like lead optimization. |
| Sigma-Aldrich (Merck) | Not Specified* | 1296950-96-3 | For some unique or "early discovery" chemicals, analytical data is not collected, and the buyer assumes full responsibility for confirming product identity and purity. This underscores the need for in-house validation.[3] |
| ChemScene | ≥95% (for the related carboxylic acid) | 798545-30-9 | Often provides materials for research purposes and may offer custom synthesis services for higher purity grades.[4] |
| BenchChem | Not Specified | 1296950-96-3 | Lists the compound and provides aggregated technical data, but purity must be confirmed at the time of inquiry or purchase.[2] |
Note: The availability and specifications from suppliers can change. Researchers should always obtain the lot-specific Certificate of Analysis (CoA) before purchase.
A Framework for Supplier Qualification and In-House Quality Verification
Sourcing high-purity reagents is an exercise in risk management. A reliable supplier should operate within a robust quality management system, adhering to principles outlined in international standards like Good Manufacturing Practice (GMP) and WHO guidelines for pharmaceutical intermediates.[5][6][7] While full GMP compliance is not always necessary for early research materials, a supplier's ability to provide comprehensive analytical data is a strong indicator of reliability.[5][8]
Supplier Selection and Material Qualification Workflow
The following workflow provides a systematic approach to selecting a supplier and ensuring the quality of the procured this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 1296950-96-3 | Benchchem [benchchem.com]
- 3. 6-Bromoquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. tianmingpharm.com [tianmingpharm.com]
- 6. nbinno.com [nbinno.com]
- 7. who.int [who.int]
- 8. qualityfwd.com [qualityfwd.com]
A Technical Guide to 6-Bromoquinoline-3-carboxamide: A Privileged Scaffold in Modern Medicinal Chemistry
Abstract
The quinoline core is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds. Within this class, the 6-Bromoquinoline-3-carboxamide scaffold has emerged as a particularly versatile and potent platform for the development of targeted therapeutics. This technical guide provides an in-depth analysis of its role, focusing on its synthesis, mechanisms of action, and applications, particularly in oncology. We will explore its function as a potent ATP-competitive kinase inhibitor, with a primary focus on Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA Damage Response (DDR) pathway. This guide will detail the scientific rationale behind its design, present key structure-activity relationships, and provide validated experimental protocols for researchers in drug development.
Introduction: The Significance of the Quinoline-3-Carboxamide Core
Nitrogen-containing heterocyclic compounds are fundamental building blocks in drug discovery, prized for their ability to form key interactions with biological targets.[1] The quinoline ring system, in particular, offers a rigid and planar scaffold with a nitrogen atom that can act as a crucial hydrogen bond acceptor. This feature is instrumental in the design of kinase inhibitors, where the quinoline nitrogen frequently binds to the "hinge region" of the kinase's ATP-binding pocket, enabling potent and selective inhibition.[2][3]
The quinoline-3-carboxamide framework builds upon this foundation by introducing a carboxamide group at the 3-position. This moiety provides an additional vector for chemical modification and can participate in further hydrogen bonding interactions within the target protein, enhancing binding affinity and specificity. The strategic placement of a bromine atom at the 6-position not only modulates the electronic properties of the ring system but also serves as a chemical handle for introducing further diversity through cross-coupling reactions, making this compound a highly adaptable starting point for library synthesis.
The Primary Mechanism: Inhibition of the PIKK Family
The primary therapeutic potential of this compound derivatives stems from their activity as inhibitors of the Phosphatidylinositol 3-kinase-related kinase (PIKK) family.[3][4] This family of high-molecular-weight serine/threonine kinases includes ATM, Ataxia Telangiectasia and Rad3-related (ATR), and the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), which are central regulators of the cell's response to DNA damage.[4]
Targeting ATM Kinase in the DNA Damage Response
ATM kinase is the principal transducer of DNA double-strand break (DSB) signals.[5] Upon detection of a DSB, ATM autophosphorylates and subsequently phosphorylates a cascade of downstream targets, including p53 and KAP1, to initiate cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.[2] Many cancer cells exhibit a high degree of genomic instability and are heavily reliant on DDR pathways like the one governed by ATM for their survival, especially in response to DNA-damaging chemotherapy or radiation.[3][5]
Inhibiting ATM prevents the cancer cell from repairing these DNA lesions, leading to an accumulation of catastrophic damage and ultimately cell death. This concept, known as "synthetic lethality," is a cornerstone of modern targeted cancer therapy. Quinoline-3-carboxamide derivatives have been specifically designed as ATP-competitive inhibitors that occupy the ATP-binding pocket of ATM, preventing its kinase activity.[3][4] Molecular docking studies confirm that the quinoline nitrogen forms a critical hydrogen bond with the hinge region of the kinase, validating the initial design rationale.[4]
Caption: ATM Signaling Pathway and Point of Inhibition.
Selectivity Profile
While potent against ATM, the scaffold shows varying degrees of activity against other PIKK family members. The high sequence similarity in the kinase domains of ATM, ATR, DNA-PKcs, and even related kinases like mTOR and PI3Kγ, presents a challenge for achieving high selectivity.[4] However, extensive structure-activity relationship (SAR) studies have enabled the optimization of derivatives that exhibit greater than 100-fold selectivity for ATM over other kinases, making them suitable tools for probing ATM-specific biology in vivo.[2]
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound derivatives is typically achieved through a straightforward and modular route, allowing for extensive chemical exploration.
General Synthesis Workflow
The common synthetic pathway begins with a substituted aniline, which undergoes cyclization to form the quinoline core. The resulting quinoline-3-carboxylic acid is then activated, often by conversion to an acid chloride, and subsequently reacted with a desired amine to form the final carboxamide product.
Caption: General Synthetic Workflow for Derivatives.
Key SAR Insights
Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent ATM inhibition and desirable pharmacological properties.
| Position/Moiety | Structural Modification | Impact on Activity & Properties | Reference |
| Quinoline Core | The nitrogen atom is essential. | Forms a key hydrogen bond in the kinase hinge region, anchoring the molecule. | [2][3] |
| C4-Position | Substitution with small amine groups. | Significantly impacts potency. The nature of the amine substituent is critical for interaction with the solvent-exposed region. | [2] |
| C6-Position | Bromo group. | Provides a site for further modification (e.g., Suzuki coupling) to explore the pocket further and improve properties. | [1] |
| Carboxamide (N) | Varied alkyl and aryl groups. | Modulates potency, selectivity, and pharmacokinetic (ADME) properties. | [2] |
SAR studies have shown that electron-donating groups can be favorable for cytotoxicity in some contexts.[3][5] The optimization of these positions has led to the discovery of potent and highly selective ATM inhibitors with properties suitable for oral administration and in vivo efficacy studies.[2]
Therapeutic Applications in Oncology
The primary application of this compound derivatives is in oncology, where they function as sensitizers to DNA-damaging agents.
-
Radiosensitization: By inhibiting ATM, these compounds prevent cancer cells from repairing DNA double-strand breaks induced by radiation therapy, thereby enhancing the therapeutic effect.[3][5]
-
Chemosensitization: They show synergistic effects when combined with DSB-inducing chemotherapeutics like irinotecan.[2] This combination can overcome resistance mechanisms that rely on robust DNA repair.
-
Targeted Monotherapy: In cancers with inherent defects in other DNA repair pathways (e.g., PTEN-negative tumors), ATM inhibitors can be effective as a monotherapy through the principle of synthetic lethality.[3][5]
Preclinical studies have demonstrated that orally bioavailable derivatives can effectively inhibit ATM phosphorylation in tumor models and lead to significant tumor growth inhibition when combined with agents like irinotecan.[2]
Validated Experimental Protocols
To facilitate further research, this section provides established, self-validating protocols for the synthesis and evaluation of this compound derivatives.
Protocol 1: Synthesis of a Representative Derivative
Objective: To synthesize N-substituted-6-bromoquinoline-3-carboxamide.
Methodology:
-
Step 1: Acid Chloride Formation. To a solution of 6-bromoquinoline-3-carboxylic acid (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. Monitor by TLC.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 6-bromoquinoline-3-carbonyl chloride.
-
Step 2: Amidation. Dissolve the crude acid chloride in dry DCM and cool to 0°C.
-
Add a solution of the desired primary or secondary amine (1.2 eq) and triethylamine (2.5 eq) in DCM dropwise.
-
Stir the reaction at room temperature overnight.
-
Step 3: Work-up and Purification. Quench the reaction with water and extract the organic layer. Wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel) using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the pure carboxamide derivative.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the synthesized compounds on cancer cell lines (e.g., HCT116).
Methodology:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) in cell culture medium.
-
Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., KU60019).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value using non-linear regression.
Protocol 3: Western Blot for ATM Target Engagement
Objective: To confirm that the compound inhibits ATM kinase activity within the cell by observing the phosphorylation status of a downstream target.
Methodology:
-
Cell Treatment: Seed HCT116 cells in a 6-well plate. Once they reach ~70% confluency, pre-treat with the test compound at a concentration near its GI50 value for 1 hour.
-
DNA Damage Induction: Induce DNA double-strand breaks by treating the cells with a DNA-damaging agent (e.g., Etoposide or ionizing radiation).
-
Cell Lysis: After a short incubation (e.g., 1 hour), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-KAP1 (Ser824) or total KAP1. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Validation: A potent ATM inhibitor should show a marked decrease in the phospho-KAP1 signal in damaged cells compared to the vehicle-treated control, while total KAP1 and β-actin levels remain unchanged.
Caption: Self-Validating Drug Discovery Workflow.
Conclusion and Future Perspectives
The this compound scaffold represents a highly successful platform in medicinal chemistry for the development of targeted kinase inhibitors. Its proven ability to potently and selectively inhibit ATM kinase has established it as a valuable tool for cancer research and a promising starting point for novel therapeutics designed to exploit the vulnerabilities of cancer cells' DNA Damage Response pathways.
Future work will likely focus on further refining the scaffold to improve pharmacokinetic profiles, enhance selectivity across the PIKK family, and explore its application in combination with other targeted agents, such as PARP inhibitors, and immunotherapy. The modular synthesis and well-understood SAR provide a robust foundation for these next-generation drug discovery efforts.
References
Unlocking Therapeutic Potential: A Technical Guide to 6-Bromoquinoline-3-carboxamide Analogs as Targeted Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold has long been a cornerstone in medicinal chemistry, valued for its presence in numerous pharmacologically active compounds. The strategic incorporation of a bromine atom at the 6-position and a carboxamide group at the 3-position has given rise to a class of analogs with significant therapeutic promise. This guide provides an in-depth exploration of the key molecular targets of 6-bromoquinoline-3-carboxamide derivatives, offering a technical resource for researchers engaged in the discovery and development of novel targeted therapies. We will delve into the mechanistic intricacies of their interactions with critical signaling pathways implicated in cancer and inflammation, supported by detailed experimental protocols and data.
The Strategic Advantage of the this compound Scaffold
The this compound core represents a privileged scaffold in drug design. The quinoline ring system itself can engage in π-π stacking interactions with biological targets.[1] The introduction of a bromine atom at the C-6 position is a well-established strategy to enhance biological activity. Halogenation can modulate a compound's lipophilicity, metabolic stability, and binding affinity for target proteins. Furthermore, the carboxamide moiety at the C-3 position is crucial for forming hydrogen bonds, which are fundamental for the specific and high-affinity binding of small molecules to enzymes and receptors.[1] This combination of structural features creates a versatile platform for developing potent and selective inhibitors of key cellular targets.
Key Therapeutic Targets and Mechanisms of Action
Research has illuminated several critical cellular proteins that are potently modulated by this compound analogs. This section will explore the most prominent of these targets: Ataxia Telangiectasia Mutated (ATM) Kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the P2X7 Receptor (P2X7R).
Ataxia Telangiectasia Mutated (ATM) Kinase: A Guardian of the Genome
ATM kinase is a master regulator of the DNA damage response (DDR), a complex signaling network that cells activate to repair DNA lesions, particularly double-strand breaks (DSBs).[2] In many cancers, the DDR pathway is exploited to promote cell survival and resistance to DNA-damaging therapies like radiation and chemotherapy.[2] Therefore, inhibiting ATM is a promising strategy to sensitize cancer cells to these treatments.
Mechanism of Inhibition:
This compound analogs have emerged as potent inhibitors of ATM kinase.[2][3] The quinoline core is thought to bind within the hinge region of the kinase domain, a structural feature shared with other PI3K-related kinases (PIKKs).[3][4] The carboxamide and bromo substituents can then form additional interactions that enhance binding affinity and selectivity. By competitively blocking the ATP-binding site, these inhibitors prevent ATM autophosphorylation and the subsequent phosphorylation of its downstream targets, effectively abrogating the DDR cascade.
Therapeutic Rationale:
Inhibition of ATM by this compound derivatives can induce synthetic lethality in tumors with pre-existing defects in other DNA repair pathways. Furthermore, these compounds can act as potent radiosensitizers and chemosensitizers, enhancing the efficacy of conventional cancer therapies.[2]
Quantitative Data on ATM Kinase Inhibition:
| Compound Series | Target | IC50 (µM) | Cell Line | Reference |
| Quinoline-3-carboxamide derivatives | ATM Kinase | 2.16 - 3.46 | HCT116 | [3] |
| 6-bromo-4-chloro quinoline-3-carboxamide derivatives | ATM Kinase | GI50: 6.87 | A-375P | [3] |
Signaling Pathway: ATM in the DNA Damage Response
Caption: ATM kinase activation and inhibition by this compound analogs.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Fueling Tumor Growth
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[5] This process is essential for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen.[5] Overexpression of VEGFR-2 is a common feature in various cancers, making it an attractive target for anti-cancer drug development.[5]
Mechanism of Inhibition:
Quinoline-3-carboxamide analogs have been shown to be effective inhibitors of VEGFR-2.[5] These compounds act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation. This blockade of VEGFR-2 signaling inhibits downstream pathways responsible for endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor angiogenesis. The 6-chloro and 6-fluoro analogs have shown particular promise in this regard.[5]
Therapeutic Rationale:
By inhibiting VEGFR-2, this compound analogs can effectively starve tumors of their blood supply, leading to the suppression of tumor growth and metastasis. These compounds have demonstrated significant cytotoxic activity against cancer cell lines that overexpress VEGFR-2, such as hepatocellular carcinoma (HepG2).[5]
Quantitative Data on VEGFR-2 Inhibition:
| Compound Series | Target | IC50 (nM) | Cell Line | Reference |
| Quinolone-3-carboxamide derivatives | VEGFR-2 | 36 - 2230 | - | [5] |
| Chloroquinolone derivative (10i) | VEGFR-2 | 1600 (IC50 = 1.60 µM) | HepG2 | [5] |
| Fluoroquinolone derivative (10p) | VEGFR-2 | 8140 (IC50 = 8.14 µM) | HepG2 | [5] |
Signaling Pathway: VEGFR-2 and Angiogenesis
Caption: VEGFR-2 signaling pathway and its inhibition.
P2X7 Receptor (P2X7R): A Gateway for Inflammation
The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells.[6] Its activation by high concentrations of extracellular ATP, often present at sites of inflammation and in the tumor microenvironment, leads to cation influx, including Ca2+, and the activation of inflammatory signaling pathways.[6] Chronic activation of P2X7R is implicated in various inflammatory diseases and cancer.
Mechanism of Antagonism:
Quinoline-carboxamide derivatives have been identified as potent antagonists of the P2X7R.[6] They are believed to allosterically modulate the receptor, preventing the conformational changes required for channel opening upon ATP binding. This blockade of ion flux, particularly calcium influx, prevents the activation of downstream inflammatory signaling, such as the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines.[6]
Therapeutic Rationale:
By antagonizing P2X7R, this compound analogs can dampen inflammatory responses. This makes them promising candidates for the treatment of chronic inflammatory diseases. In the context of cancer, inhibiting P2X7R can modulate the tumor microenvironment, potentially reducing inflammation-driven tumor progression and enhancing anti-tumor immunity.
Quantitative Data on P2X7R Antagonism:
| Compound Series | Target | IC50 (µM) | Cell Line | Reference |
| Quinoline-6-carboxamide benzenesulfonates | h-P2X7R | 0.566 - 0.813 | h-P2X7R-MCF-7 | [6] |
Signaling Pathway: P2X7R in Inflammation
Caption: P2X7R-mediated inflammatory signaling and its antagonism.
Experimental Protocols for Target Validation
The validation of potential therapeutic targets is a critical step in drug discovery. The following are detailed, step-by-step methodologies for key experiments used to characterize the activity of this compound analogs against their respective targets.
Protocol 1: In Vitro ATM Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound analog against ATM kinase.
Materials:
-
Recombinant human ATM kinase
-
ATM substrate (e.g., GST-p53 fusion protein)
-
Test this compound analog
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP
-
Phospho-specific antibodies for Western blotting
-
SDS-PAGE gels and buffers
-
Phosphorimager or Western blotting equipment
Procedure:
-
Prepare serial dilutions of the test analog in DMSO. Ensure the final DMSO concentration in the assay is below 1%.
-
In a microcentrifuge tube, combine the kinase assay buffer, recombinant ATM kinase, and the ATM substrate.
-
Add the desired concentration of the test analog or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (or unlabeled ATP).
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
If using [γ-³²P]ATP, expose the gel to a phosphorimager screen to detect the phosphorylated substrate.
-
If using unlabeled ATP, transfer the proteins to a PVDF membrane and perform a Western blot using a phospho-specific antibody against the ATM substrate.
-
Quantify the band intensities.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow: In Vitro Kinase Assay
Caption: A typical workflow for an in vitro kinase inhibition assay.
Protocol 2: VEGFR-2 Kinase Inhibition Assay
This protocol is similar to the ATM kinase assay but uses recombinant VEGFR-2 and a suitable substrate. A common method involves a luminescence-based assay that measures ATP consumption.
Objective: To determine the IC50 of a this compound analog against VEGFR-2 kinase.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Test this compound analog
-
Kinase-Glo® MAX reagent
-
White 96-well plate
-
Microplate reader capable of reading luminescence
Procedure:
-
Prepare a master mixture for the kinase reaction containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.
-
Add 25 µl of the master mixture to each well of a white 96-well plate.
-
Prepare serial dilutions of the test analog in 1x Kinase Buffer.
-
Add 5 µl of the diluted analog solutions to the respective wells. For the positive control (no inhibitor), add 5 µl of 1x Kinase Buffer with the same DMSO concentration. For the blank (no enzyme), add 5 µl of 1x Kinase Buffer.
-
Dilute the VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µl) in 1x Kinase Buffer.
-
To the test and positive control wells, add 20 µl of the diluted VEGFR-2 enzyme. To the blank wells, add 20 µl of 1x Kinase Buffer.
-
Mix the plate gently and incubate at 30°C for 45 minutes.
-
After incubation, add 50 µl of Kinase-Glo® MAX reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control and determine the IC50 value.
Protocol 3: P2X7R Antagonism via Calcium Mobilization Assay
Objective: To assess the antagonistic activity of a this compound analog on P2X7R-mediated calcium influx.
Materials:
-
Cells expressing P2X7 receptor (e.g., HEK293-P2X7 or macrophage cell lines)
-
Test this compound analog
-
P2X7R agonist (e.g., BzATP)
-
Fluorescent Ca2+ indicator (e.g., Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Seed the P2X7R-expressing cells in a 96-well black, clear-bottom plate and culture overnight.
-
Prepare a loading buffer containing the Ca2+ indicator (e.g., Fluo-4 AM), Pluronic F-127, and optionally probenecid in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 1 hour in the dark to allow for dye loading.
-
Wash the cells with HBSS to remove excess dye.
-
Add HBSS containing serial dilutions of the test analog to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and take a baseline fluorescence reading.
-
Inject the P2X7R agonist (e.g., BzATP) into the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the influx of Ca2+.
-
Analyze the data by calculating the peak fluorescence response or the area under the curve.
-
Determine the inhibitory effect of the analog by comparing the response in the presence of the compound to the control (agonist alone) and calculate the IC50 value.
Protocol 4: Cell Viability (MTT) Assay
Objective: To evaluate the cytotoxic effect of a this compound analog on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HepG2, HCT116)
-
Complete cell culture medium
-
Test this compound analog
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test analog in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test analog. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well to a final concentration of 0.5 mg/ml.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
This compound analogs represent a highly promising class of compounds with the potential to be developed into targeted therapies for a range of diseases, most notably cancer and inflammatory conditions. Their ability to potently and selectively inhibit key cellular targets such as ATM kinase, VEGFR-2, and the P2X7 receptor underscores the versatility of this chemical scaffold. The structure-activity relationship studies have provided valuable insights for the rational design of next-generation inhibitors with improved potency and pharmacokinetic properties. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate and validate the therapeutic potential of these exciting molecules. As our understanding of the complex signaling networks that drive disease continues to grow, the targeted approach afforded by this compound analogs will undoubtedly play a significant role in the future of precision medicine.
References
The Quinoline Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of a Privileged Scaffold
Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] First isolated from coal tar in 1834, its true therapeutic potential was realized through the study of natural products, most notably quinine from the bark of the Cinchona tree.[3][4] This historical foundation launched quinoline into the forefront of drug discovery, leading to the development of life-saving antimalarials like chloroquine and primaquine.[3]
The unique structural and electronic properties of the quinoline nucleus—its rigidity, planarity, and ability to participate in hydrogen bonding and π-π stacking interactions—allow it to bind to a wide variety of biological targets.[2][5] Furthermore, its synthetic tractability permits functionalization at multiple positions, enabling chemists to generate vast libraries of structurally diverse derivatives and fine-tune their pharmacological profiles.[1][6] This versatility has propelled the development of quinoline-based compounds across a remarkable spectrum of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[4][7][8] This guide provides a technical overview of the synthesis, mechanisms of action, and therapeutic applications of quinoline-based compounds, offering field-proven insights for drug development professionals.
Part 1: Synthesis and Chemical Space Exploration
The strategic synthesis of quinoline derivatives is fundamental to exploring their therapeutic potential. The choice of a synthetic route is dictated by the desired substitution pattern, scalability, and the availability of starting materials.
Classical Synthetic Routes: The Foundation of Quinoline Chemistry
Several named reactions form the bedrock of quinoline synthesis, each offering distinct advantages for accessing specific structural motifs.
-
Skraup Synthesis: This robust method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[9][10] It is a powerful tool for producing unsubstituted or simply substituted quinolines. The harsh reaction conditions (strong acid, high temperature), however, can limit its applicability for sensitive substrates.
-
Doebner-von Miller Reaction: A more versatile modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones, which can be formed in situ from aldehydes or ketones.[10] This allows for a wider range of substitution patterns on the pyridine ring.
-
Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[7][9][10] Its primary advantage is the unambiguous formation of a single product isomer, making it a highly reliable method for constructing polysubstituted quinolines. The main limitation is the availability of the requisite ortho-aminoaryl carbonyl precursors.
-
Conrad-Limpach-Knorr Synthesis: This reaction between anilines and β-ketoesters can be temperature-controlled to yield either 4-hydroxyquinolines (Conrad-Limpach, >100°C) or 2-hydroxyquinolines (Knorr, <100°C).[7][9] This regioselectivity provides a crucial strategic advantage in drug design.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. nbinno.com [nbinno.com]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. ijpsjournal.com [ijpsjournal.com]
Methodological & Application
Application Note: A Detailed Protocol for the Amidation of 6-Bromoquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Quinoline Carboxamides
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its derivatives exhibit a wide range of biological activities, and the introduction of a carboxamide functional group at the 3-position can significantly influence potency, selectivity, and pharmacokinetic properties. Specifically, 6-bromoquinoline-3-carboxamides serve as crucial intermediates in the synthesis of targeted therapeutics, including kinase inhibitors for cancer therapy and antagonists for various receptors.[1][2] The bromine atom at the 6-position provides a convenient handle for further structural modifications via cross-coupling reactions, allowing for the exploration of a broad chemical space.
This document provides a comprehensive, field-proven protocol for the efficient synthesis of 6-bromoquinoline-3-carboxamides through the amidation of 6-bromoquinoline-3-carboxylic acid. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step methodology, and outline a robust validation strategy to ensure the integrity of the final product.
Pillar 1: Mechanistic Underpinnings of Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is kinetically slow and requires the activation of the carboxylic acid.[3] While numerous coupling reagents exist, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient and widely used reagent known for its rapid reaction times, high yields, and suppression of side reactions, particularly racemization in chiral substrates.[3][4]
The HATU-mediated coupling proceeds through a multi-step mechanism:
-
Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[5]
-
Activation: The carboxylate anion attacks the electron-deficient carbon of HATU. This forms a highly reactive OAt-active ester intermediate and releases a tetramethylurea byproduct.[3][5]
-
Nucleophilic Attack: The desired amine then performs a nucleophilic attack on the carbonyl carbon of the activated OAt-ester. This step is accelerated by the presence of the nitrogen atom in the HOAt ring.[3]
-
Product Formation: The tetrahedral intermediate collapses to form the stable amide bond and regenerates the 1-hydroxy-7-azabenzotriazole (HOAt) byproduct.[5]
Caption: Mechanism of HATU-mediated amide coupling.
Pillar 2: Detailed Experimental Protocol
This protocol outlines the synthesis of a representative 6-bromoquinoline-3-carboxamide. Researchers should always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume | Supplier (Example) |
| 6-Bromoquinoline-3-carboxylic acid | 252.06 | 1.0 | 1.0 | 252 mg | Sigma-Aldrich |
| Desired Amine (e.g., Benzylamine) | 107.15 | 1.1 | 1.1 | 118 mg (120 µL) | Major Supplier |
| HATU | 380.23 | 1.2 | 1.2 | 456 mg | BenchChem[3] |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 2.5 | 2.5 | 323 mg (435 µL) | Major Supplier |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | - | - | 10 mL | Major Supplier |
| Dichloromethane (DCM) | 84.93 | - | - | As needed | Major Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | - | As needed | - |
| Brine (Saturated NaCl Solution) | - | - | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | As needed | Major Supplier |
| Silica Gel (for chromatography) | - | - | - | As needed | Major Supplier |
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-bromoquinoline-3-carboxylic acid (252 mg, 1.0 mmol, 1.0 equiv.).
-
Add the desired amine (e.g., benzylamine, 120 µL, 1.1 mmol, 1.1 equiv.).
-
Add HATU (456 mg, 1.2 mmol, 1.2 equiv.).
-
Dissolve the mixture in anhydrous DMF (10 mL). Causality: DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
-
-
Initiation of Reaction:
-
Place the flask in an ice bath and cool the solution to 0 °C with stirring. Causality: Cooling the reaction helps to control the initial exotherm and minimizes potential side reactions.
-
Slowly add DIPEA (435 µL, 2.5 mmol, 2.5 equiv.) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
-
Reaction Monitoring:
-
Let the reaction stir at room temperature for 2-4 hours.
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). Elute with a mixture of ethyl acetate and hexanes. The consumption of the starting carboxylic acid and the formation of a new, less polar product spot should be observed.
-
-
Workup and Extraction:
-
Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with dichloromethane (DCM) (3 x 30 mL).
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with 30 mL of saturated sodium bicarbonate solution (to remove unreacted acid and HOAt) and 30 mL of brine (to remove residual water).[6] Causality: This aqueous workup is crucial for removing water-soluble byproducts like tetramethylurea and salts.[3][4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude solid by flash column chromatography on silica gel.[6]
-
Note on Purification: Quinoline derivatives can sometimes interact strongly with the acidic silanol groups on silica gel, leading to streaking or decomposition. If this occurs, pre-treating the silica gel or adding a basic modifier like 0.5-1% triethylamine to the eluent system is recommended.[7]
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).
-
Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield the pure this compound as a solid.
-
Pillar 3: Trustworthiness - A Self-Validating System
Ensuring the identity and purity of the synthesized compound is paramount. A multi-step analytical workflow provides a self-validating system to confirm the successful amidation.
Caption: Workflow for product validation and characterization.
-
Thin-Layer Chromatography (TLC): This is the first and most immediate check. A successful reaction will show the disappearance of the polar carboxylic acid starting material and the appearance of a new, higher Rf (less polar) product spot. This confirms the conversion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.[8][9]
-
¹H NMR: Expect to see the characteristic aromatic protons of the 6-bromoquinoline core. Crucially, new signals corresponding to the amine portion of the molecule (e.g., the benzylic CH₂ and phenyl protons for a benzylamide) will appear. The broad carboxylic acid proton signal (typically >10 ppm) will be absent. A new amide N-H proton signal (typically 7-9 ppm) will appear.
-
¹³C NMR: The carbon spectrum will confirm the presence of all carbons in the molecule, including the newly formed amide carbonyl carbon (typically 165-175 ppm).
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) or LC-MS provides definitive confirmation of the molecular weight of the product.[8] The observed mass should correspond to the calculated exact mass of the desired this compound, confirming that the correct amine has been coupled.
By employing this sequential analytical approach, the identity, structure, and purity of the final compound are rigorously and reliably established.
References
- 1. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Proteomics Analysis of Amidation - Creative Proteomics [creative-proteomics.com]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Application Notes & Protocols: 6-Bromoquinoline-3-carboxamide as a Versatile Precursor for the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Quinoline Scaffold
The quinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation of numerous FDA-approved therapeutics.[1] Its rigid, planar structure and ability to form key hydrogen bonds make it an ideal framework for designing inhibitors that target the ATP-binding site of protein kinases.[2] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of novel kinase inhibitors is a major focus of modern drug discovery.
This guide focuses on 6-bromoquinoline-3-carboxamide , a key building block for creating diverse libraries of potent kinase inhibitors. The strategic placement of the bromine atom at the 6-position provides a versatile chemical handle for introducing a wide array of substituents via robust and scalable palladium-catalyzed cross-coupling reactions.[3] Simultaneously, the carboxamide group at the 3-position often plays a crucial role in binding to the hinge region of the kinase active site, enhancing inhibitor potency.[4]
Herein, we provide an in-depth analysis of the synthetic utility of this compound, detailed protocols for its functionalization, and a review of its application in the development of inhibitors for key oncological targets, with a particular focus on Ataxia Telangiectasia Mutated (ATM) kinase.
Core Application: Synthesis of 6-Substituted Quinoline-3-carboxamide ATM Kinase Inhibitors
Ataxia Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA Damage Response (DDR), a critical pathway that cancer cells exploit to survive DNA-damaging therapies like radiation and chemotherapy.[5] Inhibiting ATM can sensitize cancer cells to these treatments, representing a promising therapeutic strategy. The quinoline-3-carboxamide scaffold has been identified as a potent and selective framework for developing ATM inhibitors.[4][5]
The development of this class of inhibitors relies on the systematic exploration of Structure-Activity Relationships (SAR), particularly through modifications at the 6-position of the quinoline ring. This is where this compound serves as an indispensable precursor. The bromine atom can be efficiently replaced with various aryl, heteroaryl, or amino groups to probe the chemical space and optimize inhibitor potency and selectivity.
Quantitative SAR Data for ATM Inhibitors
The following data, summarized from extensive SAR studies, illustrates the profound impact of substitutions at the 6-position on the inhibitory activity against cellular ATM.[5] The synthesis of these analogs is predicated on the use of a 6-bromoquinoline precursor.
| Compound ID | R4-amino Substituent | R6-Substituent | Cellular ATM IC50 (nM) |
| 4 (HTS Hit) | 2-pyridinyl | H | 490 |
| 72 (AZ31) | (1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl | 6-(methoxymethyl)-3-pyridinyl | 0.6 |
| 74 | (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl | 6-(methoxymethyl)pyridin-3-yl | 1.1 |
Data extracted from a technical guide summarizing findings from the Journal of Medicinal Chemistry.[5]
Kinase Selectivity Profile
A key aspect of drug development is ensuring the inhibitor is selective for its intended target. The optimized quinoline-3-carboxamide derivatives show remarkable selectivity for ATM over other related kinases in the PI3K-like kinase (PIKK) family.
| Compound | ATM IC50 (nM) | ATR IC50 (nM) | DNA-PK IC50 (nM) | mTOR IC50 (nM) |
| 72 (AZ31) | 0.6 | >10,000 | 180 | >10,000 |
| 74 | 1.1 | >10,000 | 1,100 | >10,000 |
Data extracted from a technical guide summarizing findings from the Journal of Medicinal Chemistry.[5]
Synthetic Pathways and Experimental Protocols
The primary strategies for functionalizing this compound involve palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is used to form C-C bonds, introducing aryl and heteroaryl moieties, while the Buchwald-Hartwig amination is employed for C-N bond formation to introduce diverse amino substituents.[6][7]
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes a general method for the palladium-catalyzed coupling of this compound with an arylboronic acid. This reaction is fundamental to synthesizing analogs like the potent ATM inhibitors mentioned previously. The conditions are adapted from established procedures for similar 6-bromoquinoline scaffolds.[8][9]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., (6-(methoxymethyl)pyridin-3-yl)boronic acid) (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 - 0.05 equiv)
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and the carbonate base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 v/v ratio) via syringe. The final substrate concentration should be approximately 0.1 M.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-arylquinoline-3-carboxamide.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details a standard procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine. This method is crucial for accessing a different chemical space and exploring SAR at the 6-position. The conditions are based on well-established methods for 6-bromoquinoline derivatives.[2][10]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (or another suitable phosphine ligand) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equiv)
-
Anhydrous, degassed toluene or dioxane
-
Nitrogen or Argon gas
-
Oven-dried Schlenk tube
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the amine, Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aminoquinoline-3-carboxamide.
Mechanism of Action and Relevant Signaling Pathways
The kinase inhibitors synthesized from this compound often target critical nodes in cell signaling pathways that are fundamental to cancer cell proliferation and survival.
The ATM-Mediated DNA Damage Response (DDR) Pathway
Upon detection of DNA double-strand breaks (DSBs), the MRE11-RAD50-NBS1 (MRN) complex recruits and activates ATM kinase. Activated ATM then phosphorylates a multitude of downstream targets, including p53 and CHK2, to initiate cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis. Inhibitors derived from this compound block the catalytic activity of ATM, preventing this signaling cascade and leaving cancer cells vulnerable to DNA-damaging agents.
Conclusion and Future Directions
This compound is a high-value precursor for the synthesis of sophisticated kinase inhibitors. Its utility is exemplified by the development of highly potent and selective ATM inhibitors, where functionalization at the 6-position via palladium-catalyzed cross-coupling reactions has been pivotal in achieving nanomolar efficacy. The detailed protocols provided herein offer a robust starting point for researchers to generate novel analogs targeting not only ATM but also other clinically relevant kinases such as EGFR, VEGFR, and members of the PI3K/Akt/mTOR pathway. The continued exploration of the chemical space accessible from this versatile scaffold holds significant promise for the future of targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. atlantis-press.com [atlantis-press.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
experimental procedure for synthesizing novel anticancer agents from 6-Bromoquinoline-3-carboxamide
An Application Guide for the Development of Novel Anticancer Agents from 6-Bromoquinoline-3-carboxamide Scaffolds
Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, antimicrobial, and anti-inflammatory properties.[1] In the field of oncology, the quinoline scaffold is particularly prominent, forming the core of several approved anticancer drugs and numerous candidates in clinical trials.[2][3] These compounds exert their anticancer effects through diverse mechanisms of action, such as the inhibition of tyrosine kinases, disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[4][5][6]
The inherent versatility of the quinoline structure allows for extensive chemical modification, enabling the fine-tuning of its biological activity. The introduction of a carboxamide moiety at the 3-position has proven to be a highly effective strategy for enhancing anticancer potency.[7] This application note provides a detailed experimental framework for the synthesis of novel anticancer agents starting from this compound. It outlines robust protocols for chemical synthesis, in vitro cytotoxicity screening, and preliminary in vivo efficacy evaluation, designed to guide researchers in the discovery and development of next-generation quinoline-based therapeutics.
Part 1: Synthesis of Novel N-Substituted this compound Derivatives
The primary synthetic strategy involves the modification of the carboxamide group of the 6-bromoquinoline scaffold. This is achieved by first hydrolyzing the starting carboxamide to its corresponding carboxylic acid, followed by a robust amide coupling reaction with a diverse library of primary and secondary amines. This approach allows for the systematic exploration of the structure-activity relationship (SAR) by introducing various substituents on the amide nitrogen.
Protocol 1.1: Hydrolysis of this compound to 6-Bromoquinoline-3-carboxylic acid
Rationale: The conversion of the carboxamide to a carboxylic acid is the essential first step to enable subsequent coupling with various amines. A strong base like sodium hydroxide is used to drive the hydrolysis reaction to completion under reflux conditions.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a 10% aqueous solution of sodium hydroxide (NaOH) (5.0 eq).
-
Reflux: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Acidification: Slowly acidify the mixture to pH 2-3 by the dropwise addition of concentrated hydrochloric acid (HCl). A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water until the washings are neutral, and then with a small amount of cold diethyl ether.
-
Drying: Dry the resulting white to off-white solid, 6-Bromoquinoline-3-carboxylic acid, under vacuum to a constant weight. The product can be used in the next step without further purification if purity is >95% as determined by NMR.
Protocol 1.2: General Procedure for Amide Coupling
Rationale: This protocol utilizes thionyl chloride (SOCl₂) to convert the carboxylic acid into a highly reactive acyl chloride intermediate. This intermediate readily reacts with a wide range of amines to form the desired amide bond. Triethylamine (TEA) is used as a base to neutralize the HCl generated during the reaction.
-
Acyl Chloride Formation: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend 6-Bromoquinoline-3-carboxylic acid (1.0 eq) in thionyl chloride (5.0 eq). Add a catalytic amount of N,N-Dimethylformamide (DMF) (2-3 drops).
-
Reflux: Heat the mixture to reflux (approximately 70-80 °C) for 2-3 hours. The suspension will gradually become a clear solution.
-
Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. Co-evaporate with anhydrous toluene (2 x 10 mL) to ensure complete removal. The resulting crude 6-bromoquinoline-3-carbonyl chloride is used immediately in the next step.
-
Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Amine Addition: To this solution, add a solution of the desired primary or secondary amine (1.2 eq) and triethylamine (2.0 eq) in the same anhydrous solvent dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up and Purification:
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-substituted this compound derivative.
-
-
Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Synthetic workflow for novel quinoline-3-carboxamide derivatives.
Part 2: In Vitro Evaluation of Anticancer Activity
The initial screening of newly synthesized compounds for anticancer activity is performed using a cell viability assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Protocol 2.1: MTT Cytotoxicity Assay
Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantitative determination of cytotoxicity.
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.
-
Harvest cells using trypsin and perform a cell count. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized compounds in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for "untreated control" (medium with 0.5% DMSO) and "blank" (medium only).
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
-
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis (e.g., using GraphPad Prism software).
-
Caption: Workflow for determining compound cytotoxicity via MTT assay.
Data Presentation: In Vitro Cytotoxicity
The IC₅₀ values for the synthesized compounds should be summarized in a table for clear comparison.
| Compound ID | R₁ | R₂ | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT-116 | IC₅₀ (µM) vs. A549 |
| Lead-01 | H | Phenyl | Value | Value | Value |
| Lead-02 | H | 4-Fluorophenyl | Value | Value | Value |
| Lead-03 | H | Cyclohexyl | Value | Value | Value |
| Doxorubicin | - | - | Value | Value | Value |
(Note: Doxorubicin or another standard anticancer drug should be used as a positive control.)
Part 3: Preliminary In Vivo Efficacy Assessment
Compounds that demonstrate potent and selective in vitro activity should be advanced to in vivo studies to evaluate their efficacy and safety in a biological system.[11] The mouse xenograft model is a widely accepted preclinical model for this purpose.[12][13]
Protocol 3.1: Human Tumor Xenograft Model
Rationale: This model involves implanting human cancer cells into immunodeficient mice, allowing the formation of tumors that can be used to test the therapeutic efficacy of novel compounds. This provides crucial data on a drug's ability to inhibit tumor growth in a living organism.[12]
-
Animal Husbandry:
-
Use 6-8 week old female athymic nude mice (nu/nu). House them in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
-
Allow mice to acclimate for at least one week before the start of the experiment. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Cell Implantation:
-
Harvest cancer cells (e.g., MCF-7) from culture. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-8 mice per group).
-
-
Compound Administration:
-
Formulate the lead compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in saline).
-
Administer the compound to the treatment groups via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule (e.g., 20 mg/kg, once daily for 14 days).
-
The control group should receive the vehicle only.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study. Observe the mice for any signs of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration of treatment.
-
At the endpoint, euthanize the mice, and carefully excise and weigh the tumors.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula:
-
% TGI = [1 - (ΔT / ΔC)] * 100
-
Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
-
-
Analyze the statistical significance of the results using appropriate tests (e.g., Student's t-test or ANOVA).
-
Data Presentation: In Vivo Efficacy
Summarize the key findings from the in vivo study in a structured table.
| Treatment Group | Dose & Schedule | Final Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Weight (g) (Mean ± SEM) | % TGI | Body Weight Change (%) |
| Vehicle Control | - | Value | Value | - | Value |
| Lead Compound | 20 mg/kg, q.d. | Value | Value | Value | Value |
| Positive Control | Dose | Value | Value | Value | Value |
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iv.iiarjournals.org [iv.iiarjournals.org]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 6-Bromoquinoline-3-carboxamide Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Quinoline-3-Carboxamides
The quinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous natural products and synthetic compounds with significant pharmacological activity. Within this class, quinoline-3-carboxamide derivatives have emerged as particularly valuable pharmacophores. They are integral to the development of novel therapeutic agents, exhibiting a wide spectrum of biological activities, including roles as kinase inhibitors in cancer therapy, anti-inflammatory agents, and modulators of various cellular pathways.[1][2] The precise functionalization of the quinoline ring is critical for modulating a compound's efficacy, selectivity, and pharmacokinetic profile.
The synthesis of these complex molecules, especially those bearing specific substitution patterns like the 6-bromo-3-carboxamide framework, demands robust and versatile chemical methodologies. Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, offering unparalleled efficiency for constructing carbon-carbon and carbon-heteroatom bonds under mild conditions with high functional group tolerance.[3][4][5] This guide provides an in-depth exploration of palladium-catalyzed methods for the synthesis of 6-bromoquinoline-3-carboxamide derivatives, focusing on mechanistic principles, detailed experimental protocols, and strategies for reaction optimization.
Mechanistic Foundations: Navigating Palladium Catalysis
The power of palladium catalysis lies in its ability to cycle between different oxidation states, primarily Pd(0) and Pd(II), to facilitate bond formation. For the synthesis of 6-bromoquinoline-3-carboxamides, two primary palladium-catalyzed routes are particularly effective: Buchwald-Hartwig amination and aminocarbonylation.
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide (the 6-bromoquinoline core) and an amine.[6][7] While highly effective for C-N bond formation, this approach would typically be used to couple an amine at the 6-position of a pre-formed quinoline-3-carboxamide or, alternatively, to form the amide bond itself from a 6-bromoquinoline-3-carboxylic acid derivative.
-
Aminocarbonylation: This powerful "one-pot" reaction constructs the entire carboxamide functionality by coupling an aryl halide, carbon monoxide (CO), and an amine.[8][9] This convergent approach is often highly efficient for preparing libraries of amide derivatives from a common aryl halide precursor.
The generalized catalytic cycle for these transformations involves three fundamental steps: oxidative addition, a subsequent insertion or ligand exchange step, and reductive elimination.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst reacting with the aryl halide (6-bromoquinoline), breaking the C-Br bond and forming an arylpalladium(II) complex. This is often the rate-limiting step.[10][11]
-
CO Insertion / Amine Coordination: In aminocarbonylation, a molecule of carbon monoxide inserts into the Aryl-Pd bond to form an acylpalladium intermediate. In Buchwald-Hartwig amination, the amine coordinates to the palladium center.
-
Reductive Elimination: The final step involves the formation of the desired C-N (amide) bond, releasing the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10][12]
The efficiency of each step is profoundly influenced by the choice of ligands, base, and solvent. Bulky, electron-rich phosphine ligands, for example, are known to accelerate both the oxidative addition and reductive elimination steps, leading to higher reaction rates and yields.[13][14]
Caption: Generalized catalytic cycle for aminocarbonylation.
Experimental Protocols & Workflow
This section provides a detailed, field-proven protocol for the synthesis of an N-substituted this compound derivative via palladium-catalyzed aminocarbonylation.
Protocol 1: Synthesis of 6-Bromo-N-phenylquinoline-3-carboxamide
Materials and Reagents:
-
6-Bromoquinoline-3-carboxylic acid (or suitable precursor)
-
Aniline (or other primary/secondary amine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed Dimethylformamide (DMF)
-
Carbon Monoxide (CO) gas (lecture bottle or balloon)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask or pressure vessel)
-
Standard purification supplies (Silica gel, solvents for chromatography)
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure:
-
Reactor Preparation: To a dry Schlenk flask or pressure-rated vial equipped with a magnetic stir bar, add 6-bromoquinoline (1.0 equiv), palladium(II) acetate (0.02 equiv, 2 mol%), and Xantphos (0.025 equiv, 2.5 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the amine (e.g., aniline, 1.2 equiv), a suitable base (e.g., Et₃N, 2.5 equiv), and anhydrous, degassed DMF (to achieve a substrate concentration of ~0.1 M).
-
Degassing: Further degas the solution by bubbling inert gas through it for 10-15 minutes.
-
Carbon Monoxide Introduction: Evacuate the headspace and backfill with carbon monoxide. Repeat this purge cycle three times. If using a balloon, ensure it is securely attached. If using a pressure vessel, pressurize to the desired pressure (e.g., 1-10 bar).
-
Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess CO in a well-ventilated fume hood. Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Optimization & Troubleshooting
Achieving high yields and purity requires careful optimization of several parameters. The following table summarizes key variables and their impact on the synthesis.
| Parameter | Options | Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common, cost-effective choice. Pd₂(dba)₃ is often used for more challenging couplings as it can be a source of Pd(0) in situ.[15] Pre-catalysts can also simplify reaction setup.[14] |
| Ligand | Monodentate: PPh₃, P(t-Bu)₃Bidentate: Xantphos, dppf, BINAP | The choice of ligand is critical. For aminocarbonylation, bidentate ligands like Xantphos are often superior to monodentate ligands like PPh₃, as they promote the desired carboxamide formation over side reactions.[8][9] Bulky, electron-rich ligands generally accelerate the reaction.[13] |
| Base | Organic: Et₃N, DIPEAInorganic: K₂CO₃, K₃PO₄, Cs₂CO₃ | An organic base like Et₃N is commonly used in aminocarbonylation to neutralize the HBr formed. For other couplings like Suzuki, inorganic bases (K₂CO₃, K₃PO₄) are standard.[13] The base strength and solubility can significantly affect the reaction outcome. |
| Solvent | DMF, Toluene, Dioxane, Acetonitrile | A polar aprotic solvent like DMF is typical for aminocarbonylation. For Suzuki or Buchwald-Hartwig reactions, Toluene or Dioxane are common.[16] All solvents must be anhydrous and degassed to prevent catalyst deactivation and side reactions.[16] |
| Temperature | 80 - 120 °C | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side products. Optimization is key. |
| CO Pressure | 1 - 40 bar | Atmospheric pressure (balloon) is often sufficient with a highly active catalyst system.[8] For less reactive substrates or to favor double carbonylation (keto-amide formation), higher pressures may be required.[8] |
Common Troubleshooting Scenarios:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficient temperature.3. Poor choice of ligand/base combination. | 1. Ensure rigorous degassing of solvents and inert atmosphere.2. Increase temperature in 10 °C increments.3. Screen different ligands (e.g., switch from PPh₃ to Xantphos) and bases. |
| Hydrodehalogenation | Catalyst decomposition; presence of water or other protic sources. | Use strictly anhydrous solvents. Consider a more robust ligand or pre-catalyst system. |
| Homocoupling of Substrate | Oxygen contamination promoting side reactions. | Improve degassing procedures. Maintain a positive pressure of inert gas throughout.[16] |
| Formation of Keto-Amide | High CO pressure or concentration relative to the amine. | For selective mono-carbonylation, use lower CO pressure (1 atm). Ensure the amine is not the limiting reagent.[8] |
Safety Precautions
-
Palladium Catalysts: While generally low in toxicity, palladium compounds should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and toxic. Handle them under an inert atmosphere.
-
Carbon Monoxide (CO): CO is a highly toxic, odorless, and colorless gas. All operations involving CO must be conducted in a well-ventilated fume hood. A CO detector should be present in the lab.
-
Pressurized Reactions: When using pressures above atmospheric, use properly rated and inspected pressure vessels and operate behind a blast shield.
Conclusion
Palladium-catalyzed reactions, particularly aminocarbonylation, provide a highly effective and modular platform for the synthesis of this compound derivatives. By carefully selecting the catalyst system, base, and reaction conditions, researchers can efficiently access a diverse array of these valuable compounds. The protocols and optimization strategies outlined in this guide offer a robust starting point for developing new chemical entities for drug discovery and development. Success hinges on a solid understanding of the reaction mechanism and meticulous attention to experimental detail, especially the maintenance of an inert atmosphere.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
Application Notes & Protocols for the Purification of 6-Bromoquinoline-3-carboxamide
Introduction: The Imperative for Purity in Drug Discovery
6-Bromoquinoline-3-carboxamide is a heterocyclic compound belonging to the quinoline class, a scaffold of significant interest in medicinal chemistry. Quinoline-3-carboxamide derivatives have been investigated for their potential as anticancer agents, acting as inhibitors of critical cellular targets like the Epidermal Growth Factor Receptor (EGFR) and ATM kinase.[1][2] The bromine atom at the 6-position provides a versatile synthetic handle for further molecular elaboration, making this compound a valuable building block in the development of novel therapeutics.
The biological activity of a compound is intrinsically linked to its purity. The presence of impurities, such as starting materials, byproducts, or degradation products, can lead to erroneous biological data, mask the true potency of the active pharmaceutical ingredient (API), and introduce unforeseen toxicity. Therefore, robust and reproducible purification protocols are not merely a matter of chemical best practice but a foundational requirement for successful research and drug development. This guide provides a detailed examination of the principles and practical techniques for the purification of this compound.
Understanding the Molecule: Properties and Potential Impurities
Effective purification begins with a thorough understanding of the target molecule's physicochemical properties and the likely impurities that may be present from its synthesis.
Physicochemical Properties
While specific experimental data for this compound is not extensively published, we can infer its properties from its structure and data on closely related analogues like 6-bromoquinoline-3-carboxylic acid.[3][4]
| Property | Estimated Value / Characteristic | Rationale & Impact on Purification |
| Molecular Formula | C₁₀H₆BrN₂O | --- |
| Molecular Weight | 250.07 g/mol | Relevant for mass spectrometry analysis. |
| Appearance | Likely a solid at room temperature. | Suitable for purification by recrystallization. |
| Polarity | Moderately polar. | The quinoline core is aromatic, but the carboxamide group introduces significant polarity and hydrogen bonding capability (both donor and acceptor). This polarity dictates its solubility in organic solvents and its retention in chromatography. |
| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in alcohols (e.g., ethanol, methanol). Low solubility expected in non-polar solvents (e.g., hexanes) and water. | Crucial for selecting appropriate solvents for recrystallization and mobile phases for chromatography. |
| Chemical Stability | The amide bond may be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. | Purification methods should ideally be conducted under neutral or mildly acidic/basic conditions to prevent degradation. |
Common Synthetic Impurities
The most common route to an amide is the coupling of a carboxylic acid with an amine. Therefore, impurities in a sample of this compound are likely to include:
-
6-Bromoquinoline-3-carboxylic acid: Unreacted starting material.
-
Coupling reagents and byproducts: Reagents like EDC, DCC, or HOBt and their corresponding urea or other byproducts.
-
Side-reaction products: Impurities arising from reactions at other positions on the quinoline ring.
-
Residual Solvents: Solvents used in the final reaction or workup steps (e.g., DMF, DCM).
Purification Workflow: A Strategic Approach
The choice of purification technique depends on the scale of the purification, the nature of the impurities, and the desired final purity.
References
- 1. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Bromoquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
Application Notes & Protocols: A Comprehensive Guide to the In Vitro Efficacy Evaluation of 6-Bromoquinoline-3-carboxamide Derivatives
Introduction: The quinoline-3-carboxamide scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with the hinge region of various kinases, making these derivatives potent ATP-competitive inhibitors.[1] Specifically, 6-Bromoquinoline-3-carboxamide derivatives have emerged as a promising class of small molecules with significant potential in oncology. Research suggests their efficacy may stem from the inhibition of critical cell signaling nodes, particularly within the DNA Damage Response (DDR) pathway, such as Ataxia Telangiectasia Mutated (ATM) kinase and Poly (ADP-ribose) polymerase (PARP).[2][3][4] Furthermore, the broader quinoline class has been implicated in the modulation of pro-survival pathways like NF-κB.[5]
This guide provides a comprehensive, multi-tiered strategy for the robust in vitro evaluation of novel this compound derivatives. The workflow is designed to move logically from broad phenotypic effects to specific molecular mechanisms, enabling researchers to build a complete efficacy profile. We will detail the causality behind experimental choices, provide validated protocols, and emphasize the inclusion of self-validating controls for data integrity.
Tier 1: Primary Screening - Assessing Cytotoxicity and Cell Viability
The initial step in evaluating any potential therapeutic agent is to determine its effect on cell viability and proliferation.[6] This provides a foundational, quantitative measure of the compound's biological activity (e.g., the half-maximal inhibitory concentration, or IC50) and guides the selection of appropriate concentrations for subsequent mechanistic assays.
Comparative Analysis of Cell Viability Assays
Several methods exist to measure cell viability, each with distinct advantages. The choice of assay can depend on the experimental context, available equipment, and the need to multiplex with other assays.[7][8]
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/MTS (Colorimetric) | Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[9] | Inexpensive, well-established, simple workflow. | Endpoint assay, potential interference from reducing compounds, requires a solubilization step (MTT). |
| Resazurin (AlamarBlue®) | Reduction of non-fluorescent resazurin to highly fluorescent resorufin by metabolically active cells.[7] | Highly sensitive, non-toxic (allowing for kinetic monitoring), simple "add-mix-measure" protocol. | Potential for photobleaching, signal can be pH-sensitive. |
| ATP Detection (Luminescent) | Measures ATP levels, a key indicator of metabolically active cells, using a luciferase-based reaction.[7] | Extremely sensitive, rapid, wide linear range. | Endpoint assay, signal can be affected by agents that modulate cellular ATP levels independent of viability. |
Experimental Workflow: A Tiered Approach
The following diagram illustrates a logical workflow for characterizing novel this compound derivatives, starting from broad screening and progressing to specific mechanism-of-action studies.
Caption: A tiered workflow for the in vitro evaluation of novel compounds.
Protocol 1: MTT Cell Viability Assay
This protocol provides a method for determining the cytotoxic effects of this compound derivatives on adherent cancer cell lines. The principle relies on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases of living cells.[10]
Materials:
-
Cancer cell line of interest (e.g., HCT116, MDA-MB-231)[3]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[11]
-
Solubilization solution: DMSO or 4 mM HCl, 0.1% NP-40 in isopropanol.[11]
-
96-well flat-bottom tissue culture plates
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete medium to a final concentration that will result in 50-70% confluency after 24 hours.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Typical seeding densities range from 5,000 to 10,000 cells/well.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete culture medium. A typical concentration range would be 0.01 µM to 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used for compounds, typically <0.5%) and an "untreated control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds or controls.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium + MTT + solvent) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Tier 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays
If a compound reduces cell viability, the next logical question is whether it induces programmed cell death (apoptosis) or necrosis. Apoptosis is a controlled, energy-dependent process characterized by specific biochemical hallmarks, including the activation of caspases and the externalization of phosphatidylserine (PS).[12]
Apoptotic Signaling Cascade
Apoptosis proceeds through a cascade of events that can be interrogated at different stages. Early events include the activation of initiator caspases (e.g., caspase-9) and the flipping of PS to the outer cell membrane. Mid-stage events include the activation of executioner caspases (caspase-3 and -7), which are responsible for cleaving key cellular substrates, leading to the morphological changes of apoptosis.
Caption: Key events in the apoptotic pathway and corresponding assay points.
Protocol 2: Caspase-Glo® 3/7 Luminescent Assay
This homogeneous "add-mix-measure" assay quantifies the activity of caspases-3 and -7, the primary executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved, releases aminoluciferin, the substrate for luciferase, generating a light signal proportional to caspase activity.[13][14]
Materials:
-
Cells cultured in white-walled, clear-bottom 96-well plates.
-
Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090 or similar).[15]
-
Positive control apoptosis inducer (e.g., Staurosporine).
-
Luminometer.
Procedure:
-
Assay Setup:
-
Seed cells and treat with this compound derivatives at various concentrations (e.g., 0.5x, 1x, and 5x the predetermined IC50) for a relevant time period (e.g., 24 hours).
-
Include vehicle control, untreated control, and a positive control (e.g., 1 µM Staurosporine for 4-6 hours).
-
The final volume in each well should be 100 µL.
-
-
Reagent Preparation:
-
Assay Execution:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.[13]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Plot the relative luminescence units (RLU) for each treatment condition.
-
A significant increase in luminescence compared to the vehicle control indicates the induction of apoptosis via caspase-3/7 activation. The data can be expressed as fold-change over the vehicle control.
Tier 3: Target Engagement and Pathway Modulation
After establishing that the compounds induce apoptosis, the final and most critical step is to verify that they engage their intended molecular target and modulate the associated signaling pathway. Based on existing literature for quinoline-3-carboxamides, key targets include ATM kinase, PARP, and the NF-κB pathway.[2][4][5]
Interrogating the DNA Damage Response (DDR) Pathway
Many chemotherapeutics function by causing DNA damage. Cancer cells rely on the DDR pathway to survive this damage. Inhibiting key DDR proteins like ATM or PARP can therefore sensitize cancer cells to therapy or be directly cytotoxic, a concept known as synthetic lethality, particularly in cells with existing DNA repair defects (e.g., BRCA mutations).[3][16][17]
Caption: Simplified DNA Damage Response (DDR) pathways targeted by inhibitors.
Protocol 3: Western Blotting for Pathway Modulation
Western blotting is an indispensable technique to visualize the effect of a compound on protein expression and post-translational modifications, such as phosphorylation.[18][19] This protocol details how to assess the inhibition of ATM kinase activity by measuring the phosphorylation of its downstream targets.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Sample Preparation:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Optional: To robustly measure ATM inhibition, first stimulate the pathway with a DNA damaging agent (e.g., 10 Gy irradiation or 10 µM Etoposide for 1 hour).
-
Pre-treat cells with the this compound derivative or vehicle for 1-2 hours before stimulation.
-
Wash cells with ice-cold PBS and lyse by adding 100 µL of ice-cold lysis buffer.[18]
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate).
-
-
Protein Quantification and Gel Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.[19]
-
-
Protein Transfer and Blocking:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p53) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[19]
-
Wash the membrane three times for 5 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times for 5 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Data Analysis:
-
A potent ATM inhibitor will show a dose-dependent decrease in the phosphorylation of ATM, p53, and KAP1, without affecting their total protein levels.
-
The loading control (β-Actin) should be consistent across all lanes, confirming equal protein loading.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro analysis of PARP inhibitor nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Target Engagement | Kinase Affinity Assay [promega.kr]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. atcc.org [atcc.org]
- 11. researchgate.net [researchgate.net]
- 12. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
- 15. Caspase 3/7 Activity [protocols.io]
- 16. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 17. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad.com [bio-rad.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. Western blot protocol | Abcam [abcam.com]
Application Note: A Systematic Approach to Developing Structure-Activity Relationships (SAR) for 6-Bromoquinoline-3-carboxamide Analogs
Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, the 6-bromoquinoline-3-carboxamide framework has emerged as a promising template for developing novel modulators of various biological targets, including protein kinases and topoisomerases, with significant potential in oncology.[1][3][4] The development of potent and selective drug candidates from this scaffold necessitates a systematic exploration of its structure-activity relationships (SAR). This guide provides an in-depth, experience-driven framework for researchers and drug development professionals to design, synthesize, and evaluate this compound analogs, and to rationally interpret the resulting data to guide lead optimization. We will detail robust protocols for synthesis and biological screening, explain the causality behind experimental choices, and illustrate key workflows and relationships using data tables and diagrams.
Strategic Design of Analog Libraries
The foundation of any successful SAR campaign is the rational design of an analog library. The goal is not merely to synthesize compounds, but to systematically probe the chemical space around the core scaffold. For the this compound core, modifications should be planned to investigate the influence of steric, electronic, and physicochemical properties on biological activity.[5]
Core Principle: The most informative data comes from introducing single, deliberate modifications to a parent compound.[5] This allows for the unambiguous attribution of changes in activity to specific structural alterations. The primary points for modification on our scaffold are the carboxamide moiety and the quinoline ring itself.
Key Modification Points:
-
R¹ (Amide Substituent): This is the most synthetically accessible and often the most impactful position for diversification. Variations at R¹ directly probe the binding pocket of the target protein. The initial library should include a diverse set of amines to explore:
-
Steric Effects: A range from small (e.g., methylamine) to bulky (e.g., t-butylamine, adamantylamine) and planar (e.g., aniline) to non-planar (e.g., cyclohexylamine) substituents.
-
Electronic Effects: For aromatic R¹ groups (anilines), include electron-donating groups (EDGs) like -OCH₃, -CH₃ and electron-withdrawing groups (EWGs) like -CF₃, -Cl, -NO₂ at the ortho, meta, and para positions.[3]
-
Hydrophobicity/Hydrophilicity: Introduce polar groups (e.g., morpholine, piperazine) to modulate solubility and explore potential hydrogen bonding interactions.
-
-
R² (Quinoline Ring Substituents): While keeping the 6-bromo and 3-carboxamide constant, substitutions at other positions can fine-tune the electronic properties and metabolic stability of the core. Positions C2, C4, and C7 are common points for secondary modification.[6]
Caption: Logical diagram of the analog design strategy.
General Synthesis Protocol for Analog Library
A robust and reproducible synthetic route is critical. The following multi-step protocol is a reliable method for generating a diverse library of this compound analogs, adapted from established literature procedures.[7][8] The key transformation is the final amide coupling, which allows for late-stage diversification.
Workflow: From Starting Material to Final Analogs
Caption: General synthetic workflow for analog library creation.
Protocol: Synthesis of a Representative Analog (N-phenyl-6-bromoquinoline-3-carboxamide)
Materials: 6-Bromoquinoline-3-carboxylic acid, Aniline, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate, Silica Gel for column chromatography.
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 6-bromoquinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes. Causality: This step forms a highly reactive O-acylisourea intermediate, which is then converted to an activated HOBt ester, preventing racemization (if applicable) and facilitating the subsequent nucleophilic attack by the amine.
-
Amide Formation: Add aniline (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up: Pour the reaction mixture into a separatory funnel containing water and extract three times with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to remove unreacted acid and HOBt), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-phenyl-6-bromoquinoline-3-carboxamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Evaluation: A Tiered Screening Cascade
A tiered or cascaded approach to biological testing is efficient, using a broad, high-throughput primary assay to identify active compounds, followed by more complex, target-specific secondary assays for the most promising hits.
Caption: A tiered workflow for biological screening of analogs.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and is a gold standard for primary screening of potential anticancer agents.[2]
Materials: Human cancer cell line (e.g., HCT-116 colorectal carcinoma), DMEM media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, Synthesized analogs dissolved in DMSO, Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS), Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
Procedure:
-
Cell Seeding: Seed HCT-116 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the synthesized analogs in culture media. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the media in the wells with 100 µL of the media containing the compounds. Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
Solubilization: Carefully remove the media and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the half-maximal inhibitory concentration (IC₅₀).
Data Interpretation and SAR Development
The ultimate goal is to convert raw biological data into actionable intelligence.[5] This involves correlating specific structural changes with their effect on potency and selectivity.
Hypothetical SAR Data Table
The following table presents plausible data for a series of N-aryl substituted analogs to illustrate the SAR interpretation process.
| Compound ID | R¹ Group (Substitution on N-phenyl) | Cytotoxicity IC₅₀ (µM) vs. HCT-116 | Target Kinase IC₅₀ (µM) | SAR Observation |
| 1 | Phenyl (unsubstituted) | 8.5 | 5.2 | Baseline activity established. |
| 2 | 4-Fluorophenyl | 1.2 | 0.6 | Small, electronegative group at para position significantly improves potency. |
| 3 | 3-Fluorophenyl | 4.6 | 2.8 | Positional isomerism matters; para > meta substitution. |
| 4 | 4-Chlorophenyl | 1.5 | 0.8 | Larger halogen also tolerated at para, similar potency to fluoro. |
| 5 | 4-Trifluoromethylphenyl | 0.9 | 0.4 | Potent EWG at para position provides the highest activity. |
| 6 | 4-Methoxyphenyl | 15.2 | 11.8 | EDG at para position is detrimental to activity. |
| 7 | 2-Fluorophenyl | 25.0 | 18.5 | Steric hindrance at the ortho position leads to a significant loss of activity ("activity cliff"). |
| 8 | 4-Aminophenyl | > 50 | > 50 | A strongly basic group is not tolerated, likely due to charge or binding interactions. |
Interpretation of SAR Findings:
-
Electronic Effects are Key: A clear trend emerges where electron-withdrawing substituents at the para-position of the N-phenyl ring enhance activity (Compound 5 > 2 > 4 > 1). Conversely, an electron-donating group is detrimental (Compound 6). This suggests that the electronic nature of the phenyl ring is critical for target engagement, possibly involving a pi-stacking or specific electrostatic interaction.[3]
-
Positional Dependence: The activity is highly sensitive to the substituent's position. The drop in potency from para-fluoro (Compound 2) to meta-fluoro (Compound 3) and especially to ortho-fluoro (Compound 7) indicates a specific, constrained binding pocket. The ortho-position appears to introduce a steric clash that disrupts optimal binding.
-
Identification of an "Activity Cliff": The sharp drop in activity between Compound 2 (para-fluoro) and Compound 7 (ortho-fluoro) is a classic example of an "activity cliff".[9] This is a highly informative data point, strongly suggesting a direct and unfavorable interaction of the ortho-substituent with the target protein.
-
Future Directions: Based on this SAR, future synthetic efforts should focus on exploring a wider range of electron-withdrawing groups at the para position. Computational methods, such as molecular docking, could be employed to build a model of the binding site that explains the observed steric and electronic preferences.[10]
The Role of Computational Chemistry
Integrating computational methods can significantly accelerate the SAR cycle by prioritizing the synthesis of the most promising compounds.[9][11]
-
Molecular Docking: Once a biological target is confirmed (e.g., a specific kinase), docking studies can be performed. By modeling how the active analogs (like Compound 5) and inactive analogs (like Compound 7) fit into the protein's binding site, a hypothesis can be formed to explain the SAR. This can predict, for instance, the steric clash caused by the ortho-substituent in Compound 7.[10]
-
Quantitative Structure-Activity Relationship (QSAR): As the dataset of analogs grows, a QSAR model can be developed.[12] This mathematical model correlates physicochemical descriptors (like molecular weight, logP, electronic properties) with biological activity, enabling the prediction of IC₅₀ values for virtual, not-yet-synthesized compounds. This helps to triage ideas and focus resources on compounds with the highest predicted potency.[13]
Conclusion
Developing a robust structure-activity relationship is an iterative, multi-disciplinary process. By combining rational analog design, efficient chemical synthesis, and a tiered biological screening approach, researchers can systematically decode the structural requirements for the activity of this compound analogs. The interpretation of this data, aided by computational modeling, provides the critical insights needed to transform a promising chemical scaffold into a highly optimized lead candidate for further preclinical development.
References
- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. SAR of Quinolines.pptx [slideshare.net]
- 7. atlantis-press.com [atlantis-press.com]
- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 10. Structure-based molecular modeling in SAR analysis and lead optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for the use of computational SAR methods in assessing genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield of 6-Bromoquinoline-3-carboxamide synthesis
Welcome to the Technical Support Center for the synthesis of 6-Bromoquinoline-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to optimize your synthetic protocols and improve yields. As Senior Application Scientists, we provide not just steps, but the reasoning behind them, grounded in established chemical principles.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common synthetic strategy involves the formation of a 6-bromoquinoline precursor, followed by functionalization at the C-3 position to introduce the carboxamide group. Challenges in this synthesis often relate to regioselectivity, reaction completeness, and purification. This guide will address specific issues you may encounter at each critical stage.
Troubleshooting Guide: A Question & Answer Approach
This section directly addresses common experimental failures and provides actionable solutions.
Part 1: Formation of the Quinoline Core & C-3 Functionalization
Question 1: My initial Skraup-type reaction to form the 6-bromoquinoline core from 4-bromoaniline has a very low yield and produces a significant amount of tar-like byproduct. What's going wrong?
Answer: This is a classic issue in Skraup and related quinoline syntheses, which are notoriously exothermic and can lead to polymerization under harsh acidic conditions.
-
Causality: The strong acid (typically sulfuric acid) and oxidizing agent, combined with the high temperatures required, can cause uncontrolled polymerization of the glycerol and aniline starting materials if not properly managed.[1]
-
Troubleshooting Steps:
-
Temperature Control is Critical: The addition of glycerol to the acidic 4-bromoaniline mixture must be done slowly and with efficient cooling to maintain the reaction temperature, typically between 140-145°C.[2] Runaway temperatures are the primary cause of tar formation.
-
Moderator/Catalyst Use: The inclusion of a catalyst like ferrous sulfate can help to moderate the reaction's intensity.[2]
-
Purity of Reagents: Ensure your 4-bromoaniline and glycerol are of high purity. Impurities can initiate side reactions.
-
Post-Reaction Workup: After the reaction, quenching the mixture by pouring it onto ice water helps to precipitate the product while keeping byproducts in solution.[2] The pH adjustment that follows is also crucial for isolating the crude product.[2]
-
Question 2: I'm struggling to introduce a functional group specifically at the 3-position of my 6-bromoquinoline. How can I improve this regioselectivity?
Answer: Direct functionalization of the quinoline ring can be challenging. Activating the quinoline ring or using a directed synthesis approach is often necessary.
-
Causality: The electronic properties of the quinoline ring system dictate its reactivity towards electrophilic or nucleophilic substitution. Direct bromination, for example, can lead to a mixture of isomers.[1] A more controlled approach is often required for specific C-3 functionalization.
-
Strategic Solutions:
-
N-Oxidation Strategy: Converting 6-bromoquinoline to its corresponding N-oxide can alter the ring's electronic distribution, making the C-2 and C-4 positions more susceptible to nucleophilic attack and sometimes influencing subsequent reactions.[3][4]
-
Combes or Doebner-von Miller type reactions: Building the quinoline ring with the C-3 substituent already in place is a powerful strategy. For instance, reacting 4-bromoaniline with an appropriate β-dicarbonyl compound or α,β-unsaturated aldehyde/ketone can directly yield a 3-substituted 6-bromoquinoline. While not explicitly for the carboxamide, this principle is used to synthesize related quinoline carboxylic acids.[5][6]
-
Part 2: The Amidation Step
Question 3: My conversion of 6-bromoquinoline-3-carboxylic acid to the final carboxamide is incomplete. My HPLC shows both starting material and the desired product. How can I drive the reaction to completion?
Answer: Incomplete amidation is a frequent problem, often stemming from inefficient activation of the carboxylic acid, unfavorable reaction equilibrium, or degradation.
-
Causality: The direct reaction between a carboxylic acid and an amine (or ammonia source) to form an amide is an equilibrium-controlled condensation reaction that requires the removal of water or, more commonly, the activation of the carboxylic acid.
-
Troubleshooting Steps:
-
Choice of Coupling Agent: Standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride are effective for converting the carboxylic acid to a more reactive acid chloride intermediate. Alternatively, peptide coupling reagents such as HATU, HOBt/EDC, or PyBOP can be used under milder conditions, which may be preferable if your molecule has other sensitive functional groups.
-
Reaction Conditions: Ensure anhydrous (dry) conditions, as water can quench the activated intermediate and hydrolyze the product.[7] Using a non-protic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) is recommended.
-
Stoichiometry and Temperature: Use a slight excess of the activating agent and the ammonia source (e.g., ammonium chloride with a non-nucleophilic base like triethylamine). Running the reaction at a slightly elevated temperature might improve the rate, but monitor for potential side reactions.
-
Table 1: Comparison of Common Amidation Conditions
| Parameter | Method 1: Acid Chloride | Method 2: Peptide Coupling |
| Activating Agent | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | HATU, HOBt/EDC, PyBOP |
| Solvent | Anhydrous DCM or Toluene | Anhydrous DMF or DCM |
| Temperature | 0°C to Reflux | 0°C to Room Temperature |
| Base | Often not required, or a non-nucleophilic base | Triethylamine (TEA) or DIPEA |
| Pros | Inexpensive, highly reactive intermediate | Milder conditions, fewer side reactions |
| Cons | Harsh conditions, generates HCl byproduct | More expensive reagents |
Part 3: Purification and Analysis
Question 4: My final product of this compound is off-white or yellowish, and the yield is low after purification. What purification strategy is best?
Answer: Colored impurities and yield loss during purification are common. A multi-step purification approach is often necessary.
-
Causality: Colored impurities often arise from polymeric side products or degradation. Low yield can result from using too much solvent during recrystallization or from product loss on silica gel if it's not stable.[8]
-
Purification Protocol:
-
Charcoal Treatment: Before recrystallization, dissolving the crude product in a suitable hot solvent and adding a small amount of activated charcoal can effectively adsorb colored impurities.[8]
-
Recrystallization: This is the most effective method for purifying the final solid product.
-
Solvent Selection: The key is finding a solvent (or solvent system) that dissolves the compound when hot but not when cold. Common choices for quinoline derivatives include ethanol, ethyl acetate, or mixtures like ethanol/hexanes.[8]
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product to maximize recovery. Using too much is a very common cause of low yield.[8]
-
-
Column Chromatography: If recrystallization is insufficient, silica gel chromatography can be used. However, the polarity of the carboxamide may require a polar eluent system (e.g., DCM/Methanol or Ethyl Acetate/Hexane with a gradient). Be aware that some quinoline compounds can be unstable on silica.
-
Frequently Asked Questions (FAQs)
Q1: What is a realistic overall yield for a multi-step synthesis of this compound? A1: For a 2-3 step synthesis of this nature, an overall yield in the range of 30-50% would be considered good. Individual step yields should ideally be above 70-80% to achieve this. For example, syntheses of related quinoline precursors often report yields in the 60-87% range for key steps.[9]
Q2: How can I definitively confirm the structure and purity of my final product? A2: A combination of analytical techniques is essential for comprehensive characterization.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of atoms and the regiochemistry of the substituents.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. GC-MS can also help identify volatile impurities.[10]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound by calculating the area percentage of the main product peak.[10][11]
Q3: Are there any major safety concerns I should be aware of during this synthesis? A3: Yes. The Skraup reaction is highly exothermic and uses corrosive concentrated acids. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Many reagents used, such as thionyl chloride, are corrosive and react violently with water. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Visualizing Workflows and Logical Relationships
Diagram 1: General Synthetic Workflow
Caption: High-level workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Low Yield in Amidation
Caption: Decision tree for troubleshooting low amidation yield.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromoquinoline-3-carboxylic acid (Precursor)
This protocol is an illustrative example based on established quinoline synthesis principles.
-
Step 1A: Synthesis of 6-Bromoquinoline. In a well-ventilated fume hood, cautiously add 80 mL of concentrated sulfuric acid to a 250 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cooled in an ice bath.
-
To the cooled acid, slowly add 20 g of 4-bromoaniline and 5 g of ferrous sulfate heptahydrate.
-
Gently heat the mixture to 130°C in an oil bath.
-
Slowly add 30 mL of glycerol dropwise over 1 hour, ensuring the temperature does not exceed 145°C.[2]
-
After the addition is complete, maintain the temperature at 140-145°C for 3 hours.[2]
-
Allow the mixture to cool to below 100°C, then carefully pour it onto 500 g of crushed ice.
-
Neutralize the solution by slowly adding concentrated ammonia solution until the pH is approximately 6-7.[2]
-
Extract the aqueous mixture with toluene (3 x 200 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-bromoquinoline.[2]
Note: Further functionalization to introduce the carboxylic acid at C-3 would follow, potentially via a multi-step sequence not detailed here but which could involve lithiation/carboxylation or other C-H activation strategies.
Protocol 2: Synthesis of this compound (Amidation)
-
Step 2A: Formation of the Acid Chloride. In a flame-dried flask under a nitrogen atmosphere, suspend 5.0 g of 6-bromoquinoline-3-carboxylic acid in 50 mL of anhydrous toluene.
-
Add 2.5 mL of thionyl chloride (SOCl₂) dropwise at 0°C.
-
Heat the mixture to reflux for 2 hours. The suspension should become a clear solution.
-
Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 6-bromoquinoline-3-carbonyl chloride.
-
Step 2B: Amidation. Dissolve the crude acid chloride in 50 mL of anhydrous THF and cool to 0°C.
-
Bubble ammonia gas through the solution for 15 minutes, or add 15 mL of concentrated ammonium hydroxide dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by adding 50 mL of water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield crude this compound.
Protocol 3: General Recrystallization for Purification
-
Solvent Selection: Test small batches of your crude product with various solvents (e.g., ethanol, isopropanol, ethyl acetate) to find one that dissolves the product when hot but poorly when cold.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.[8]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[8]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove insoluble impurities and charcoal.[8]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold solvent, and dry under vacuum.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
common side reactions in the synthesis of quinoline-3-carboxamides and their prevention
Welcome to the technical support center for the synthesis of quinoline-3-carboxamides. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we address common side reactions, troubleshooting challenges, and preventative strategies in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights.
Part 1: Troubleshooting the Synthesis of the Quinoline Core
The construction of the quinoline ring is the foundational step in any quinoline-3-carboxamide synthesis. The choice of named reaction dictates the potential side reactions and challenges you may encounter. This section provides troubleshooting for the most common synthetic routes.
FAQ 1: The Doebner-von Miller Reaction
Question: My Doebner-von Miller reaction is producing a low yield and a significant amount of dark, intractable tar. What is causing this, and how can I prevent it?
Answer: This is the most common issue in the Doebner-von Miller synthesis. The root cause is the strong acidic conditions required for the reaction, which catalyze the self-polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1] This leads to the formation of high-molecular-weight polymeric tars that trap your product and make isolation exceedingly difficult.
Causality & Prevention:
-
Root Cause: Acid-catalyzed polymerization of the Michael acceptor (the α,β-unsaturated carbonyl).
-
Preventative Strategy 1: Optimize Acid Catalyst: While strong acids are necessary, excessively harsh conditions accelerate tar formation. A systematic screen of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) can identify the optimal balance between reaction rate and byproduct formation.[1] Milder Lewis acids are often a good starting point.
-
Preventative Strategy 2: Control Temperature: High temperatures promote polymerization.[1] The reaction should be maintained at the lowest effective temperature that allows for a reasonable reaction rate. Monitor progress by TLC to avoid prolonged heating.
-
Preventative Strategy 3: Employ a Biphasic System: This is a highly effective method. By sequestering the α,β-unsaturated carbonyl in a non-polar organic phase (e.g., toluene), its concentration in the acidic aqueous phase (containing the aniline) is kept low, dramatically reducing the rate of self-polymerization.[1]
Question: My final product is contaminated with dihydroquinoline and/or tetrahydroquinoline impurities that are difficult to separate. How can I ensure complete aromatization?
Answer: The final step of the Doebner-von Miller mechanism is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1][2] If this oxidation is incomplete, you will isolate these partially hydrogenated byproducts.
Causality & Prevention:
-
Root Cause: Inefficient oxidation due to an insufficient amount of oxidant, a weak oxidizing agent, or unfavorable reaction conditions.
-
Preventative Strategy 1: Ensure Sufficient Oxidant: The oxidizing agent (often generated in situ from the reaction of aniline with the carbonyl compound, or an external one like nitrobenzene in the related Skraup synthesis) must be present in a sufficient stoichiometric amount to drive the reaction to completion.[1][3]
-
Preventative Strategy 2: Monitor the Reaction: Use TLC or GC-MS to monitor the disappearance of the dihydroquinoline intermediate. If the reaction stalls, an additional charge of the oxidant may be required.
-
Post-Reaction Oxidation: If you have already isolated a product contaminated with dihydroquinolines, it is often possible to perform a separate oxidation step using an agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to convert the impurities to the desired aromatic quinoline.[1]
FAQ 2: The Friedländer Annulation
Question: I am attempting a base-catalyzed Friedländer synthesis, but my yields are poor and I see many byproducts, some with higher molecular weights than expected. What is happening?
Answer: The most likely culprit is the base-catalyzed self-condensation (an aldol condensation) of your ketone starting material (the one providing the α-methylene group).[4] This side reaction competes with the desired condensation with the 2-aminoaryl aldehyde or ketone, reducing the yield and generating dimeric or polymeric byproducts.
Causality & Prevention:
-
Root Cause: The enolate of the ketone, formed under basic conditions, can react with another molecule of the ketone instead of the 2-aminoaryl carbonyl.
-
Preventative Strategy 1: Switch to Acid Catalysis: The Friedländer reaction can be catalyzed by either acid or base.[4][5] Switching to an acid catalyst (e.g., p-TsOH, H₂SO₄, or various Lewis acids) will prevent the formation of the enolate and thus inhibit the aldol self-condensation pathway.[4]
-
Preventative Strategy 2: Use an Imine Analog: To completely avoid the possibility of aldol side reactions under alkaline conditions, you can pre-form the imine of the 2-aminoaryl ketone. This "locks" the nitrogen and carbonyl components together before introducing the methylene-containing reactant.[4]
Question: My Friedländer reaction with an unsymmetrical ketone is giving me a mixture of two regioisomers. How can I control the regioselectivity?
Answer: This is a classic challenge. When an unsymmetrical ketone (e.g., 2-butanone) is used, the initial condensation can occur at either the methyl (CH₃) or methylene (CH₂) α-carbon, leading to two different quinoline products.
Causality & Prevention:
-
Root Cause: Lack of inherent selectivity in the condensation step.
-
Preventative Strategy: Controlling regioselectivity often requires modifying the substrates or catalysts. Introducing a directing group, such as a phosphoryl group on one of the α-carbons of the ketone, can force the reaction to proceed at the other position.[4] The choice of catalyst (specific amines or ionic liquids) has also been shown to influence the regiochemical outcome.[4] A thorough literature search for your specific substrate class is highly recommended.
FAQ 3: The Gould-Jacobs Reaction
Question: The thermal cyclization step of my Gould-Jacobs reaction is not working. The anilidomethylenemalonate intermediate is either recovered unchanged or decomposes at high temperatures. What can I do?
Answer: The Gould-Jacobs reaction involves an initial condensation followed by a high-temperature 6-electron cyclization to form the 4-hydroxyquinoline core.[6][7] The success of this cyclization is highly dependent on both temperature and the electronic properties of the aniline substrate.
Causality & Prevention:
-
Root Cause 1: Insufficient Temperature: The cyclization often requires very high temperatures (typically >240 °C), often achieved in high-boiling solvents like Dowtherm A or simply by neat heating.
-
Preventative Strategy 1: Optimize Heating: Ensure your reaction setup can safely and consistently reach the required temperature. Microwave-assisted synthesis can sometimes provide rapid and efficient heating to promote cyclization while minimizing thermal decomposition.[6]
-
Root Cause 2: Unfavorable Electronics: The Gould-Jacobs reaction is most effective for anilines bearing electron-donating groups (EDGs) at the meta-position.[6] Electron-withdrawing groups (EWGs) can deactivate the aromatic ring towards the electrophilic cyclization step, making the reaction difficult or impossible.
-
Preventative Strategy 2: Substrate Selection: If you have flexibility, choose an aniline derivative with favorable electronic properties. If you must use an aniline with EWGs, you may need to explore alternative synthetic routes to the quinoline core.
Data Summary: Common Quinoline Synthesis Side Reactions
| Reaction Name | Common Side Reaction / Problem | Root Cause | Primary Prevention Strategy |
| Doebner-von Miller | Tar/Polymer Formation | Acid-catalyzed polymerization of α,β-unsaturated carbonyl | Optimize acid/temperature; use a biphasic solvent system.[1] |
| Incomplete Aromatization | Insufficient oxidation of dihydroquinoline intermediate | Use a stoichiometric excess of oxidant; monitor reaction completion.[1] | |
| Friedländer Annulation | Aldol Self-Condensation | Base-catalyzed reaction of ketone enolate with itself | Switch from base to acid catalysis.[4] |
| Poor Regioselectivity | Use of unsymmetrical ketones | Substrate modification (e.g., directing groups) or catalyst screening.[4] | |
| Gould-Jacobs | Failed Cyclization | Insufficient temperature or unfavorable aniline electronics (EWGs) | Ensure high enough temperature (>240°C); use anilines with EDGs.[6] |
| Combes Synthesis | Regioisomer Mixture | Non-selective cyclization with unsymmetrical β-diketones | Influenced by sterics and electronics of substrates and catalyst choice.[8] |
Part 2: Troubleshooting the 3-Carboxamide Formation
Once the quinoline-3-carboxylic acid or a suitable ester precursor is formed, the final step is the creation of the amide bond. This stage has its own set of potential pitfalls.
Question: My amide coupling reaction between quinoline-3-carboxylic acid and my amine is slow, incomplete, and gives a poor yield. Why won't they just react?
Answer: Directly heating a carboxylic acid and an amine is generally ineffective for amide bond formation. The acidic proton of the carboxylic acid will be transferred to the basic amine, forming a highly unreactive ammonium carboxylate salt.[9] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group by using a "coupling reagent".
Causality & Prevention:
-
Root Cause: A fast acid-base reaction forms an unreactive salt, preventing the nucleophilic attack of the amine on the carbonyl carbon.
-
Preventative Strategy: Use of Coupling Reagents: The carboxylic acid must be activated. Carbodiimides like DCC (dicyclohexylcarbodiimide) or the water-soluble EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used.[9][10] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[9]
Question: I am using a carbodiimide coupling reagent, but the reaction is still messy, and if my amine is chiral, I am observing significant racemization. How can I improve this?
Answer: While carbodiimides activate the carboxylic acid, the O-acylisourea intermediate can sometimes undergo side reactions. More importantly, for chiral amines or acids, this intermediate is susceptible to racemization.
Causality & Prevention:
-
Root Cause: The O-acylisourea intermediate can be unstable, and its formation can lead to racemization at the α-carbon of an amino acid, for example.
-
Preventative Strategy: Additive Reagents: To suppress side reactions and minimize racemization, an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is almost always used in conjunction with a carbodiimide.[11] The HOBt rapidly traps the O-acylisourea to form an activated OBt ester. This new intermediate is more stable, less prone to side reactions, and significantly suppresses racemization before the amine attacks.[11] Modern phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU, HBTU) reagents have these activating moieties built-in and are often even more efficient.
Experimental Protocol: Robust Amide Coupling
Here is a standard, reliable protocol for the synthesis of a quinoline-3-carboxamide from the corresponding carboxylic acid using EDC and HOBt.
Objective: To couple Quinoline-3-carboxylic acid with a primary or secondary amine.
Materials:
-
Quinoline-3-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (1.3 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a clean, dry, nitrogen-flushed round-bottom flask, add the quinoline-3-carboxylic acid (1.0 eq) and HOBt (1.3 eq).
-
Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.
-
Add the amine (1.1 eq) to the solution, followed by the base (DIPEA or TEA, 3.0 eq).
-
Stir the mixture at room temperature for 5 minutes.
-
Add the EDC·HCl (1.5 eq) portion-wise to the stirring solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by observing the consumption of the carboxylic acid starting material.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired quinoline-3-carboxamide.
Visualized Troubleshooting & Workflow
The following diagrams illustrate key decision-making processes in quinoline synthesis.
Caption: Troubleshooting workflow for low yields in quinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. hepatochem.com [hepatochem.com]
- 11. scispace.com [scispace.com]
Technical Support Center: Troubleshooting the Purification of 6-Bromoquinoline-3-carboxamide by Chromatography
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the chromatographic purification of 6-Bromoquinoline-3-carboxamide. This molecule, while a valuable building block, presents specific purification hurdles due to its unique chemical structure. Its basic quinoline nitrogen and polar carboxamide group necessitate a carefully considered approach to achieve high purity. This document provides a structured framework of FAQs, in-depth troubleshooting guides, and validated protocols to navigate these challenges effectively.
Understanding the Molecule: Physicochemical Profile
A successful purification strategy begins with understanding the physicochemical properties of the target compound. This compound's behavior in chromatography is dictated by the interplay of its aromatic system, the basic quinoline nitrogen, and the hydrogen-bonding capable carboxamide group.
Table 1: Physicochemical Properties of this compound and Related Structures
| Property | This compound | 6-Bromoquinoline-3-carboxylic acid[1] | 6-Bromoquinoline[2][3] |
|---|---|---|---|
| Molecular Formula | C₁₀H₇BrN₂O | C₁₀H₆BrNO₂ | C₉H₆BrN |
| Molecular Weight | 251.08 g/mol | 252.06 g/mol | 208.05 g/mol |
| Key Functional Groups | Quinoline (basic N), Amide (polar, H-bond donor/acceptor) | Quinoline (basic N), Carboxylic Acid (acidic, H-bond donor/acceptor) | Quinoline (basic N) |
| Predicted Polarity | High | Very High (potentially zwitterionic) | Moderate |
| Likely Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) and some polar protic solvents (e.g., alcohols). Limited solubility in nonpolar solvents like hexanes. | Similar to the amide, but with pH-dependent solubility. | Soluble in a range of organic solvents including acetone and acetonitrile.[2][3] |
Frequently Asked Questions (FAQs)
This section addresses the most common initial problems encountered during the purification of this compound.
Q1: My compound is streaking severely on a silica gel TLC plate. Why is this happening and what is the quickest fix? A: Severe streaking or "tailing" is the most common issue for quinoline-containing compounds on standard silica gel.[4] This is caused by a strong, non-ideal acid-base interaction between the basic nitrogen atom of the quinoline ring and the acidic silanol groups (Si-OH) on the surface of the silica. To quickly resolve this, add a small amount of a basic modifier, such as 0.5-2% triethylamine (TEA), to your eluting solvent system.[4][5][6] The TEA will compete for the active acidic sites on the silica, masking them from your compound and resulting in a much-improved spot shape.
Q2: I can't get my compound to move from the TLC baseline, even in 100% ethyl acetate. What should I try next? A: The combination of the quinoline ring and the carboxamide group makes your molecule highly polar. If it remains at the baseline (Rf = 0) in ethyl acetate/hexane systems, the mobile phase is not polar enough to elute it. You should switch to a more aggressive, polar solvent system. A good next step is to try mixtures of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of methanol (e.g., 2% MeOH in DCM) and gradually increase it. For extremely polar compounds, a solvent system containing 1-10% of a 10% ammonium hydroxide solution in methanol, further diluted in DCM, can be effective.[7]
Q3: My recovery from the silica gel column is very low, and I suspect the compound is decomposing. What are my options? A: Compound decomposition on silica gel is a known risk for acid-sensitive molecules.[6][7] The acidic nature of the silica surface can catalyze the degradation of certain compounds.
-
Deactivate the Silica: Before loading your sample, flush the packed column with your eluent containing 1-2% triethylamine. This neutralizes the acidic sites.[5][6]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase. Neutral or basic alumina is an excellent choice for acid-sensitive basic compounds.[4][6]
-
Switch to Reversed-Phase: If decomposition persists, reversed-phase chromatography is a robust alternative. In this mode, the stationary phase (e.g., C18) is nonpolar, and there are far fewer active silanol sites, minimizing the risk of acid-catalyzed degradation.[4]
Q4: What are the most likely impurities I should be trying to separate? A: Impurities typically stem from the synthetic route. For this compound, common impurities could include:
-
Unreacted Starting Materials: Such as 4-bromoaniline or other precursors used in the quinoline ring synthesis.[8]
-
Hydrolysis Product: The corresponding 6-Bromoquinoline-3-carboxylic acid, formed by hydrolysis of the amide group during the reaction or an acidic workup. This impurity will be significantly more polar.[9]
-
Synthetic Intermediates: Depending on the specific synthetic pathway, intermediates such as 6-bromo-4-chloroquinoline or 6-bromoquinolin-4-ol might be present if reactions did not go to completion.[10]
In-Depth Troubleshooting Guides
Guide 1: Optimizing Normal-Phase Chromatography
Problem: Persistent peak tailing, poor resolution, and low recovery on silica gel.
Root Cause Analysis: The fundamental issue is the interaction between the lone pair of electrons on the quinoline nitrogen and the proton-donating silanol groups on the silica surface. This strong, often irreversible, binding leads to tailing and sample loss.
Solutions:
-
Mobile Phase Modification: The addition of 0.5-2% triethylamine (TEA) to the mobile phase is the most common and effective solution.[4][5] The TEA, being a stronger base, preferentially interacts with the acidic silanol groups, effectively "passivating" the column and allowing the this compound to elute with minimal unwanted secondary interactions.
-
Stationary Phase Alternatives:
-
Alumina: Switching to neutral or basic alumina can completely circumvent the issue of acidic sites. Alumina is an effective stationary phase for the purification of basic compounds.[4][6]
-
Deactivated Silica: If alumina is not available, you can deactivate the silica gel yourself. This is done by flushing the packed column with 2-3 column volumes of the eluent containing TEA prior to loading the sample.[5]
-
-
Loading Technique: For compounds that are only sparingly soluble in the mobile phase, dry loading is highly recommended.[11] Dissolving the crude product in a strong solvent and loading it directly can disrupt the top of the column and lead to band broadening. Dry loading onto a small amount of silica or Celite ensures that the compound is introduced to the column in a narrow, concentrated band.
Guide 2: When to Switch to Reversed-Phase Chromatography
Problem: You have tried optimizing normal-phase conditions (TEA modifier, different solvents), but you still face decomposition, irreversible adsorption (compound stuck at the origin), or co-elution with a very polar impurity.
Rationale: Reversed-phase chromatography is an ideal alternative for highly polar and ionizable compounds like this compound. The stationary phase (typically C18-silica) is nonpolar, and the mobile phase is polar (e.g., water/acetonitrile).
Key Advantages:
-
Enhanced Stability: Modern reversed-phase columns are well end-capped, meaning most of the acidic silanol groups are chemically blocked, drastically reducing the chances of acid-catalyzed degradation.[12]
-
Improved Peak Shape: By controlling the mobile phase pH with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid), the basic quinoline nitrogen is consistently protonated. This prevents peak tailing caused by interactions with residual silanols and ensures sharp, symmetrical peaks.[13][14]
-
Alternative Selectivity: The separation mechanism is based on hydrophobicity rather than polarity, which can often resolve impurities that co-elute in normal-phase chromatography.[15]
Table 2: Comparison of Chromatographic Modes
| Parameter | Normal-Phase (Silica Gel) | Reversed-Phase (C18) |
|---|---|---|
| Stationary Phase | Polar, Acidic (Silanol groups) | Nonpolar (Alkyl chains) |
| Mobile Phase | Nonpolar (e.g., Hexane/EtOAc) | Polar (e.g., Water/Acetonitrile) |
| Elution Order | Least polar elutes first | Most polar elutes first |
| Key Challenge | Peak tailing/decomposition of basic analytes | Poor retention of nonpolar compounds |
| Solution for Analyte | Add basic modifier (TEA) | Add acid modifier (Formic Acid) |
Key Experimental Protocols
Protocol 1: TLC Analysis with Triethylamine (TEA) Modifier
-
Prepare Eluent: Prepare your chosen solvent system (e.g., 80:20 Dichloromethane/Methanol). In a separate small vial, create a modified version by adding triethylamine to a final concentration of 1% (e.g., add 10 µL of TEA to 1 mL of eluent).
-
Sample Preparation: Dissolve a small amount of your crude material in a suitable solvent like DCM or Methanol.
-
Spotting: Spot your sample on two separate TLC plates.
-
Development: Develop one plate in the unmodified eluent and the other in the TEA-modified eluent.
-
Visualization: Visualize the plates under UV light (typically 254 nm for aromatic compounds).
-
Analysis: Compare the two plates. The plate developed with the TEA-modified eluent should show a spot with a higher Rf value and significantly less streaking. This optimized system can now be scaled up for column chromatography.
Protocol 2: Flash Chromatography on Silica Gel with a TEA-Modified Eluent
-
Solvent Selection: Based on the TLC analysis (Protocol 1), select a solvent system that provides an Rf value of ~0.2-0.3 for the target compound. Prepare a sufficient volume of this eluent containing 0.5-1% TEA.
-
Column Packing: Wet-pack a suitably sized glass column with silica gel using your least polar solvent (e.g., hexane or DCM).[16][17] Ensure the silica bed is well-settled and free of cracks or air bubbles.
-
Equilibration: Flush the packed column with 2-3 column volumes of the TEA-modified eluent. This step is crucial for deactivating the silica.[5]
-
Sample Loading: Preferably, dry-load your sample (see Protocol 3). If wet-loading, dissolve the crude material in a minimal amount of solvent (preferably the mobile phase or DCM) and carefully pipette it onto the top of the silica bed.[11]
-
Elution: Carefully add the TEA-modified eluent and apply pressure to begin elution. Maintain a constant flow rate.[11]
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Dry Loading a Sample onto a Column
-
Adsorption: Dissolve your crude sample (e.g., 500 mg) in a suitable solvent (e.g., DCM, Methanol) in a round-bottom flask. Add a small amount of silica gel (typically 2-3 times the mass of your crude sample).[11]
-
Solvent Removal: Gently remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder of your crude material adsorbed onto the silica.
-
Loading: Carefully add this powder as a uniform layer on top of your pre-packed and equilibrated column.[17]
-
Elution: Gently add a small layer of sand on top of the sample layer to prevent disturbance, then proceed with elution as described in Protocol 2.
Visual Workflows
References
- 1. 6-Bromoquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. atlantis-press.com [atlantis-press.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. benchchem.com [benchchem.com]
- 13. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
- 16. orgsyn.org [orgsyn.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 6-Bromoquinoline-3-carboxamide
Welcome to the technical support center for the synthesis of 6-bromoquinoline-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important scaffold. Quinoline-3-carboxamides are a privileged structure in medicinal chemistry, appearing in molecules developed as kinase inhibitors and anticancer agents.[1][2][3] The successful and reproducible synthesis of these compounds is therefore of critical importance.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed, field-proven protocols to enhance your experimental success.
Synthetic Overview
The most common and reliable route to this compound involves the coupling of 6-bromoquinoline-3-carboxylic acid with an amine source (typically ammonia or an ammonia equivalent). This process hinges on the activation of the carboxylic acid, which is the primary focus of this guide.
Caption: General workflow for the synthesis of this compound.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the amide coupling step.
Q1: My amide coupling reaction is giving a very low yield. What are the common causes and how can I improve it?
A1: Low yield is the most frequent issue and can stem from several factors. Let's break down the possibilities in a logical troubleshooting sequence.
Caption: Decision tree for troubleshooting low reaction yields.
-
Cause 1: Inactive Reagents or Incorrect Stoichiometry.
-
Explanation: Amide coupling reagents, especially carbodiimides like EDC and DCC, are moisture-sensitive.[4] The activated intermediate (an O-acylisourea) is highly reactive and can be quenched by water, reverting back to the starting carboxylic acid. Similarly, using insufficient coupling reagent will lead to incomplete conversion.
-
Solution:
-
Always use fresh, high-purity coupling reagents from a reliable supplier.
-
Use a slight excess of the coupling reagent (typically 1.1 to 1.5 equivalents).
-
Ensure your starting 6-bromoquinoline-3-carboxylic acid is pure and dry.
-
-
-
Cause 2: Suboptimal Reaction Conditions.
-
Explanation: The choice of solvent and atmosphere is critical. Polar aprotic solvents like DMF or DCM are standard.[5] As mentioned, any moisture can be detrimental. The reaction is often initiated at a lower temperature (0 °C) to control the exothermic activation step and then allowed to warm to room temperature.
-
Solution:
-
Use anhydrous grade solvents.
-
Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Begin the addition of the coupling reagent at 0 °C, then stir at room temperature for 4-24 hours, monitoring by TLC.
-
-
-
Cause 3: Incorrect Base or Insufficient Amount.
-
Explanation: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required.[6][7] Its primary role is to deprotonate the carboxylic acid to form the carboxylate anion, which then attacks the coupling reagent.[8] It also scavenges any acidic byproducts generated during the reaction. Using too little base will result in slow or incomplete reaction.
-
Solution: Use 2-4 equivalents of a dry, non-nucleophilic base like DIPEA.
-
Q2: I am observing significant impurities alongside my product after workup. How can I identify and minimize them?
A2: Impurity profiles often point directly to the cause. The most common byproducts are related to the coupling reagent used.
-
If using DCC/EDC: The primary byproduct is a urea derivative (dicyclohexylurea or the urea from EDC).[9]
-
Identification: Dicyclohexylurea (DCU) is notoriously insoluble in many organic solvents like DCM and will often precipitate from the reaction mixture. The EDC-derived urea is more water-soluble, making it easier to remove during an aqueous workup.[10]
-
Minimization/Removal: For DCU, simple filtration can remove the bulk of it. For the EDC byproduct, a standard aqueous workup (washing the organic layer with dilute acid, then bicarbonate solution, then brine) is usually effective.
-
-
If using HATU/HBTU: The main byproduct is tetramethylurea.[8]
-
Identification: This is a water-soluble, polar compound.
-
Minimization/Removal: An aqueous workup is highly effective at removing tetramethylurea and any unreacted HOBt/HOAt.
-
-
Unreacted Starting Material:
-
Identification: This will appear as a more polar spot on a TLC plate compared to the amide product.
-
Minimization: This points to one of the causes of low yield discussed in Q1. Re-evaluate your reagents, conditions, and stoichiometry.
-
Q3: My reaction seems to stall before completion, even with excess coupling reagents. Why might this be happening?
A3: Reaction stalling can be frustrating and often points to issues with solubility or reagent deactivation.
-
Cause 1: Poor Solubility of the Carboxylic Acid.
-
Explanation: 6-Bromoquinoline-3-carboxylic acid can have limited solubility in certain solvents. If it is not fully dissolved, it cannot react efficiently with the coupling reagent.
-
Solution: Ensure your starting material is fully dissolved before adding the coupling agent. You may need to gently warm the mixture or use a more polar solvent like DMF instead of DCM.
-
-
Cause 2: Deactivation of the Activated Ester.
-
Explanation: With EDC/HOBt, the O-acylisourea intermediate reacts with HOBt to form a more stable HOBt-active ester.[11][12] While more stable towards water than the O-acylisourea, it is not infinitely stable. If the amine nucleophile is not added in a timely manner or is not reactive enough, this intermediate can slowly degrade.
-
Solution: For EDC/HOBt couplings, a common procedure is to pre-activate the carboxylic acid with EDC and HOBt for 15-30 minutes before adding the amine.[13] This ensures the active ester is formed and ready to react.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for synthesizing this compound?
A1: The "best" reagent depends on factors like cost, scale, and the need to avoid specific side reactions. HATU is often considered the gold standard for efficiency, especially with challenging substrates, while EDC/HOBt is a robust and cost-effective workhorse.[14][15]
| Reagent System | Pros | Cons | Byproduct Removal |
| EDC / HOBt | Cost-effective, reliable, byproducts are water-soluble. | Can be less effective for sterically hindered substrates. HOBt has safety concerns. | Easy (Aqueous workup).[10] |
| HATU | Highly efficient, fast reaction rates, excellent for hindered substrates, low racemization.[5][15] | More expensive. | Easy (Aqueous workup).[8] |
| DCC / HOBt | Inexpensive, effective. | Forms insoluble dicyclohexylurea (DCU) which can complicate purification.[9] | Difficult (Requires filtration, can trap product). |
Q2: Why is a non-nucleophilic base like DIPEA required?
A2: The mechanism of amide coupling requires a base for two key reasons:
-
Deprotonation: It deprotonates the carboxylic acid, forming a carboxylate anion. This anion is the active nucleophile that attacks the coupling reagent (e.g., EDC or HATU) to initiate the activation process.[6][8]
-
Scavenging: It neutralizes any acidic byproducts formed during the reaction (e.g., HCl if using EDC hydrochloride), driving the equilibrium towards product formation.
Using a nucleophilic amine (like pyridine or DMAP in stoichiometric amounts) could lead to side reactions where the base itself attacks the activated carboxylic acid intermediate. DIPEA and TEA are sterically hindered, making them poor nucleophiles but effective bases.
Q3: Can I convert the carboxylic acid to an acyl chloride first?
A3: Yes, this is a classic two-step alternative to direct coupling.[4][7] You would first react 6-bromoquinoline-3-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride. This highly reactive intermediate is then reacted with your amine source.
-
Advantages: Can be very high-yielding and avoids expensive coupling reagents.
-
Disadvantages: The acyl chloride intermediate can be moisture-sensitive and may require isolation. The reaction conditions (e.g., refluxing in SOCl₂) can be harsh and may not be suitable for sensitive substrates.
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis using HATU (Recommended for High Efficiency)
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 6-bromoquinoline-3-carboxylic acid (1.0 eq), ammonium chloride (1.5 eq), and HATU (1.2 eq).[7]
-
Solvent & Base: Add anhydrous DMF to dissolve the solids, then cool the flask to 0 °C in an ice bath. Add DIPEA (3.0 eq) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and saturated brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography or recrystallization to yield the final product.
Protocol 2: Synthesis using EDC/HOBt (Cost-Effective Method)
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 6-bromoquinoline-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and ammonium chloride (1.5 eq).
-
Solvent & Pre-activation: Add anhydrous DMF and cool the mixture to 0 °C. Add EDC hydrochloride (1.2 eq) and stir for 15 minutes.
-
Base Addition: Add DIPEA (3.0 eq) dropwise and allow the reaction to warm to room temperature.
-
Reaction & Workup: Stir for 12-24 hours. Follow steps 4-6 from Protocol 1 for workup, isolation, and purification.[16]
Part 4: Mechanistic Visualization
Understanding the mechanism helps in troubleshooting. The HATU coupling mechanism involves the formation of a highly reactive HOAt-ester, which is then attacked by the amine. The neighboring pyridine nitrogen in the HOAt moiety is thought to stabilize the transition state, leading to high efficiency.[5][8]
Caption: Simplified mechanism of HATU-mediated amide bond formation.[8]
References
- 1. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amide Synthesis [fishersci.dk]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. HATU coupling | www.wenxuecity.com [wenxuecity.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 15. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 16. pubs.acs.org [pubs.acs.org]
stability issues of 6-Bromoquinoline-3-carboxamide under different conditions
Welcome to the technical support center for 6-Bromoquinoline-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for potential stability issues encountered during experimentation. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical methodologies to ensure the integrity of your results.
Introduction to the Stability of this compound
This compound is a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2][3] The stability of this molecule is paramount for its effective use, and understanding its behavior under various experimental conditions is critical for the development of robust synthetic protocols, analytical methods, and formulations. While specific degradation kinetics for this compound are not extensively published, data from structurally related quinoline derivatives provide valuable insights into its potential stability challenges.[4][5] This guide synthesizes this information to offer proactive strategies for handling and troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound.
Q1: What is the primary degradation pathway I should be concerned about for this compound?
A1: Based on the chemistry of related quinoline-carboxamides and other similar structures, the most probable degradation pathway is the hydrolysis of the carboxamide group.[4] This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of 6-Bromoquinoline-3-carboxylic acid as the primary degradation product.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area.[6][7] It is advisable to keep the container tightly sealed and protected from light, as some quinoline derivatives exhibit photosensitivity.[8][9] For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.
Q3: What are the visible signs of degradation for this compound?
A3: While chemical degradation is often not visible, any change in the physical appearance of the solid, such as a change in color or the formation of clumps, could indicate instability. In solution, the appearance of a precipitate where the compound was previously fully dissolved might suggest the formation of a less soluble degradation product. However, the most reliable method for detecting degradation is through analytical techniques like HPLC or TLC.
Q4: Can the solvent I use in my experiments affect the stability of this compound?
A4: Yes, the choice of solvent is critical. Protic solvents, especially in the presence of acidic or basic impurities, can facilitate the hydrolysis of the carboxamide group. While qualitative solubility data for the closely related 6-bromoquinoline indicates solubility in polar aprotic solvents like acetone and acetonitrile, it is crucial to use high-purity, dry solvents for your experiments.[10]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues that may arise during the use of this compound.
Issue 1: Inconsistent or Low Yields in Reactions
-
Possible Cause: Degradation of the starting material or product during the reaction.
-
Troubleshooting Steps:
-
Analyze the Starting Material: Before starting your reaction, verify the purity of your this compound using a suitable analytical method like HPLC or NMR.
-
Monitor the Reaction: Take aliquots from the reaction mixture at different time points and analyze them by TLC or HPLC to check for the appearance of new spots or peaks that could correspond to degradation products.
-
Control Reaction pH: If your reaction conditions are strongly acidic or basic, consider if the pH can be neutralized or if a milder catalyst can be used.
-
Minimize Water Content: Ensure all solvents and reagents are anhydrous, as water can promote hydrolysis.
-
Issue 2: Appearance of a New, More Polar Spot on TLC
-
Possible Cause: Formation of the more polar degradation product, 6-Bromoquinoline-3-carboxylic acid.[4]
-
Troubleshooting Steps:
-
Co-spotting: Spot your reaction mixture alongside a standard of this compound on a TLC plate. If available, also co-spot with 6-Bromoquinoline-3-carboxylic acid to confirm the identity of the new spot.[8][11]
-
LC-MS Analysis: For a more definitive identification, analyze your sample using LC-MS to determine the mass of the new compound. The molecular weight of 6-Bromoquinoline-3-carboxylic acid is 252.06 g/mol .[11]
-
Issue 3: Poor Reproducibility in Biological Assays
-
Possible Cause: Degradation of the compound in the assay buffer or medium over the course of the experiment.
-
Troubleshooting Steps:
-
Stability in Assay Buffer: Prepare a solution of this compound in your assay buffer and incubate it under the same conditions as your experiment (time, temperature, light exposure). Analyze the solution at the beginning and end of the incubation period by HPLC to quantify any degradation.
-
pH of the Assay Medium: Be mindful of the pH of your cell culture medium or assay buffer, as extremes in pH can accelerate hydrolysis.
-
Experimental Protocols
To proactively assess the stability of this compound, a forced degradation study is highly recommended.[12][13][14] This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.
Protocol 1: Forced Degradation Study
Objective: To determine the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a sample of the solid compound in an oven at 60°C for 48 hours. Also, heat a solution of the compound in a suitable solvent at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9] A dark control should be kept under the same conditions to exclude thermal degradation.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Data Analysis: Analyze the samples by a stability-indicating HPLC method capable of separating the parent compound from its degradation products. Calculate the percentage of degradation.
Data Presentation
The results of a forced degradation study can be summarized in a table for easy comparison.
| Stress Condition | Duration | Temperature | % Degradation of this compound | Major Degradation Product (Proposed) |
| 0.1 N HCl | 24 hours | 60°C | [Insert experimental data] | 6-Bromoquinoline-3-carboxylic acid |
| 0.1 N NaOH | 24 hours | Room Temp | [Insert experimental data] | 6-Bromoquinoline-3-carboxylic acid |
| 3% H₂O₂ | 24 hours | Room Temp | [Insert experimental data] | [To be determined] |
| Heat (Solid) | 48 hours | 60°C | [Insert experimental data] | [To be determined] |
| Heat (Solution) | 24 hours | 60°C | [Insert experimental data] | [To be determined] |
| Light (ICH Q1B) | - | - | [Insert experimental data] | [To be determined] |
Visualizations
Proposed Hydrolytic Degradation Pathway
Caption: Proposed hydrolytic degradation pathway of this compound.
Forced Degradation Workflow
Caption: Experimental workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. benchchem.com [benchchem.com]
- 11. chemscene.com [chemscene.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. caronscientific.com [caronscientific.com]
- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
overcoming poor solubility of 6-Bromoquinoline-3-carboxamide in reaction media
Welcome to the technical support guide for 6-Bromoquinoline-3-carboxamide. This resource is designed for researchers, chemists, and formulation scientists to address one of the most common challenges encountered with this compound: its poor solubility in reaction media. This guide provides a logically structured troubleshooting framework, detailed protocols, and answers to frequently asked questions to facilitate the successful use of this versatile chemical intermediate.
Troubleshooting Guide: Overcoming Poor Solubility
Poor solubility can hinder reaction kinetics, reduce yields, and complicate purification. The following section is structured as a series of questions a researcher might ask, progressing from simple solutions to more advanced strategies.
Q1: My this compound is not dissolving in my chosen reaction solvent. What are my immediate first steps?
Answer:
The first and most critical step is to perform a systematic solvent screening to identify a more suitable medium. The solubility of a compound is dictated by the principle of "like dissolves like." this compound is a moderately polar molecule, featuring a heterocyclic aromatic system, a bromine atom, and a polar carboxamide group. Therefore, solubility is favored in polar aprotic solvents.
Your immediate action should be a small-scale solubility assessment.
Recommended Solvents for Initial Screening:
| Solvent | Type | Dielectric Constant (20°C) | Boiling Point (°C) | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 189 | Excellent solubilizing power but high boiling point can complicate removal. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | 153 | Good general-purpose solvent for polar compounds; can decompose at high temperatures. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 32 | 202 | High boiling point, effective for very poorly soluble compounds.[1] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Lower boiling point, good for reactions at moderate temperatures. |
| Dichloromethane (DCM) | Aprotic | 9.1 | 40 | Good for less polar compounds, but may not be effective here. Volatile. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Common in chromatography; useful reaction solvent. |
Experimental Protocol: Small-Scale Solubility Screening
-
Preparation: To several 1-dram vials, add approximately 5-10 mg of this compound.
-
Solvent Addition: Add a measured volume (e.g., 0.5 mL) of a single solvent from the table above to each vial.
-
Observation: Vortex each vial vigorously for 1-2 minutes at room temperature.
-
Assessment: Observe for complete dissolution. If the solid remains, gently warm the vial (e.g., to 40-50°C) and observe again. Note any changes.
-
Quantification (Optional): For a more rigorous assessment, filter the suspension and analyze the clear filtrate via HPLC or UV-Vis spectroscopy to determine the concentration.
This initial screen will quickly identify promising candidates for your reaction system.
Q2: I've tried several pure solvents with limited success. What is the logical next step?
Answer:
If single solvents are insufficient, the next strategy is to use a co-solvent system . Co-solvents are mixtures of solvents that can significantly enhance solubility beyond what is achievable with a single solvent.[2][3] They work by reducing the interfacial tension between the solute and the primary solvent, essentially creating a more favorable solvation environment.[2][4]
A common and effective approach is to combine a strong polar aprotic solvent (like DMSO or DMF) with a less polar co-solvent in which your other reagents might be soluble.
Workflow for Developing a Co-Solvent System:
Caption: Workflow for co-solvent system development.
Experimental Protocol: Co-Solvent System Screening
-
Primary Solvent: Choose the best-performing solvent from your initial screen (e.g., DMF).
-
Co-Solvent Selection: Choose a secondary, miscible solvent (e.g., THF).
-
Prepare Mixtures: In separate vials, prepare solvent mixtures of varying ratios (e.g., 9:1, 4:1, 1:1, 1:4 DMF:THF).
-
Test Solubility: Add a known amount of this compound to each mixture and assess solubility as described in the previous protocol.
-
Consider Reaction Compatibility: Ensure all reactants and catalysts are stable and soluble in the optimal co-solvent mixture.
Q3: My reaction is performed in an aqueous or protic medium. How can I increase solubility in this case?
Answer:
For aqueous systems, pH adjustment is the most powerful technique for ionizable compounds.[] this compound has two key functional groups that can be protonated or deprotonated:
-
The Quinoline Nitrogen: This is basic and can be protonated under acidic conditions to form a more soluble cationic salt. The predicted pKa of the conjugate acid of 6-bromoquinoline is approximately 4.18.[6]
-
The Carboxamide N-H: This proton is very weakly acidic and generally not useful for pH modification under typical reaction conditions.
By lowering the pH of the medium to below the pKa of the quinoline nitrogen, you can significantly increase the concentration of the protonated, water-soluble form of the molecule.
Caption: pH-dependent equilibrium of this compound.
Experimental Protocol: pH-Solubility Profile
-
Prepare Buffers: Prepare a series of aqueous buffers with different pH values (e.g., pH 2, 4, 6, 7, 8).
-
Add Compound: Add an excess of this compound to a fixed volume of each buffer.
-
Equilibrate: Shake or stir the vials at a constant temperature for several hours (or until equilibrium is reached).
-
Separate and Measure: Filter each suspension through a 0.45 µm filter to remove undissolved solid.
-
Analyze: Measure the concentration of the dissolved compound in the clear filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot: Plot solubility (concentration) versus pH to identify the optimal pH range for your reaction.
Caution: Ensure that your starting materials, reagents, and the final product are stable at the chosen pH. Acid-labile functional groups could be compromised.
Frequently Asked Questions (FAQs)
Q: Can I just heat the reaction mixture to get my compound to dissolve? A: Yes, increasing the temperature often increases solubility. However, this approach has two main risks: 1) The compound may degrade if heated too high or for too long. Always determine the compound's thermal stability if possible. 2) The compound may precipitate or "crash out" of the solution if the reaction mixture cools down or if a reagent is added that changes the solvent composition, leading to a non-homogenous reaction. If you use heat, ensure constant temperature and be mindful of potential supersaturation.
Q: How do I know if my compound is truly dissolved or just a very fine suspension? A: Visual inspection can be deceptive. A truly dissolved solution will be perfectly clear and transparent. To confirm, shine a laser pointer through the sample. If you see the beam's path (the Tyndall effect), it indicates a colloidal suspension, not a true solution. The definitive method is to filter an aliquot through a syringe filter (e.g., 0.22 or 0.45 µm) and analyze the filtrate. If the compound is present in the filtrate, it was dissolved.
Q: Are there other, more advanced methods if co-solvents and pH adjustment fail? A: Yes, for formulation and drug delivery, several advanced techniques exist, some of which can be adapted for synthesis.[7][8][9] These include:
-
Use of Surfactants: Adding a surfactant above its critical micelle concentration (CMC) can create micelles that encapsulate the compound, increasing its apparent solubility.[10]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, enhancing their aqueous solubility.[4][11]
-
Solid Dispersions: This involves dispersing the compound in a solid hydrophilic matrix (like PEG or PVP).[10] While primarily a formulation technique, it can sometimes be adapted to facilitate dissolution in a reaction pot.
These methods introduce additional components to your reaction, which must be verified for inertness under your reaction conditions and considered during product purification.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. Co-solvent: Significance and symbolism [wisdomlib.org]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Bromoquinoline | 5332-25-2 [chemicalbook.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
minimizing byproduct formation in the synthesis of 6-Bromoquinoline-3-carboxamide
Welcome to the technical support center for the synthesis of 6-Bromoquinoline-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize byproduct formation and maximize your yield and purity.
Introduction: The Synthetic Challenge
The synthesis of this compound typically proceeds via the amidation of 6-bromoquinoline-3-carboxylic acid. While seemingly straightforward, this transformation is fraught with potential pitfalls, including the formation of stubborn byproducts, low yields, and purification difficulties. The electron-withdrawing nature of the quinoline ring can influence the reactivity of the carboxylic acid, and the choice of amidation method is critical for success. This guide will focus on the most common and effective methods for this conversion, addressing the specific issues you are likely to encounter.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address problems you may encounter during your experiments.
Question 1: I am seeing a significant amount of unreacted 6-bromoquinoline-3-carboxylic acid in my reaction mixture, even after prolonged reaction times. What is going wrong?
Answer: This is a common issue and can stem from several factors related to the activation of the carboxylic acid and the reaction conditions.
-
Insufficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is often very slow due to the formation of a stable ammonium carboxylate salt.[1] To overcome this, the carboxylic acid must be "activated."
-
If using a coupling reagent (e.g., EDC, HATU): Ensure you are using a sufficient stoichiometric amount (typically 1.1-1.5 equivalents) of the coupling reagent. Also, the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial to neutralize any acid and facilitate the reaction.[2]
-
If using the acyl chloride method: The conversion of the carboxylic acid to the acyl chloride may be incomplete. Ensure your thionyl chloride (SOCl₂) or oxalyl chloride is fresh and the reaction is performed under anhydrous conditions. The presence of a catalytic amount of DMF can accelerate the formation of the acyl chloride from oxalyl chloride.
-
-
Amine Reactivity: If you are using an amine that is a hydrochloride salt, it must be neutralized to the free base form to be nucleophilic. Adding an extra equivalent of a tertiary amine base like TEA or DIPEA will accomplish this.[3]
-
Solvent Choice: The choice of solvent is critical. For coupling reactions, dry, polar aprotic solvents like DMF or DCM are preferred. For the acyl chloride method, non-reactive, dry solvents like toluene or DCM are suitable.[2]
Question 2: My main impurity is a white, insoluble solid that is difficult to remove. What is it and how can I get rid of it?
Answer: If you are using a carbodiimide-based coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), this insoluble solid is likely the corresponding urea byproduct (dicyclohexylurea - DCU, or the urea from EDC).[4][5]
-
Minimizing Formation: While formation is unavoidable, ensuring your reaction is anhydrous can help prevent side reactions that consume the coupling reagent unnecessarily.
-
Removal Strategies:
-
DCC/DCU: DCU is notoriously difficult to remove as it is largely insoluble in most organic solvents. Filtration is the primary method of removal, but some may remain in solution and co-precipitate with your product. If possible, switching to EDC is highly recommended.
-
EDC/EDU: The urea byproduct of EDC (EDU) is water-soluble, making it easily removable with an aqueous workup.[4] This is a significant advantage of using EDC over DCC.
-
Question 3: Besides the urea byproduct, I'm seeing another major impurity in my LC-MS. What could it be?
Answer: Another common byproduct in carbodiimide-mediated couplings is the N-acylurea . This forms from an irreversible intramolecular rearrangement of the O-acylisourea intermediate.[4]
-
How to Minimize N-acylurea Formation: The formation of this byproduct can be suppressed by adding a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt). These additives react with the O-acylisourea to form an active ester intermediate, which is more reactive towards the amine and less prone to rearrangement.[5][6]
Question 4: I used the thionyl chloride (SOCl₂) method, and my reaction turned dark, resulting in a low yield of the desired amide. What happened?
Answer: Thionyl chloride is a powerful reagent, and harsh conditions can lead to decomposition and side reactions, especially with heterocyclic systems like quinolines.
-
Overheating: The reaction to form the acyl chloride should be done at a moderate temperature, typically refluxing in a solvent like toluene or DCM. Excessive heat can cause charring and polymerization.[2]
-
Reaction with Quinoline Nitrogen: While less common, the quinoline nitrogen could potentially react under harsh acidic conditions, leading to unwanted side products.
-
Moisture: Ensure your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Moisture will quench the SOCl₂ and the acyl chloride intermediate.
Question 5: My final product seems to be hydrolyzing back to the carboxylic acid during workup or purification. How can I prevent this?
Answer: Amide bonds are generally stable, but they can be hydrolyzed under strongly acidic or basic conditions, especially with heating.
-
Workup Conditions: During your aqueous workup, avoid using strong acids or bases for extended periods. Use saturated sodium bicarbonate for neutralization instead of stronger bases if possible.
-
Purification: When performing column chromatography, ensure your silica gel is not acidic. You can neutralize it by slurrying it with a solvent containing a small amount of a volatile base like triethylamine before packing the column. For purification, recrystallization from a suitable solvent like ethanol, acetone, or acetonitrile is often a good alternative to chromatography for amides and can prevent on-column degradation.[7]
Frequently Asked Questions (FAQs)
Q1: Which amidation method is better: using coupling reagents or the acyl chloride method?
A1: The "better" method depends on the scale of your reaction and the functional groups present on your starting materials.
-
Coupling Reagents (e.g., EDC/HOBt): This is often the preferred method for laboratory-scale synthesis. It is a one-pot reaction with milder conditions, which is beneficial for complex molecules with sensitive functional groups. The use of EDC simplifies purification due to the water-solubility of its byproduct.[2][4]
-
Acyl Chloride Method (e.g., SOCl₂): This method is robust, and the byproducts (SO₂ and HCl) are gaseous and easily removed, which can be an advantage for large-scale synthesis.[8] However, the conditions are harsher and may not be suitable for all substrates.
Q2: What is the role of HOBt in EDC coupling reactions?
A2: HOBt plays a dual role:
-
It acts as a catalyst to form a highly reactive HOBt-ester intermediate, which speeds up the amidation reaction.[9]
-
It suppresses the formation of the N-acylurea byproduct and can help to minimize racemization if chiral centers are present.[5][6]
Q3: Can I use DCC instead of EDC?
A3: You can, but it is generally not recommended for routine lab synthesis unless necessary. The primary drawback of DCC is the formation of the dicyclohexylurea (DCU) byproduct, which is very difficult to remove from the reaction mixture due to its low solubility in most common solvents.[10]
Q4: How do I monitor the progress of my amidation reaction?
A4: Thin-layer chromatography (TLC) is the most common method. Spot the reaction mixture against your starting carboxylic acid. The product amide should have a different Rf value. A stain like potassium permanganate can be useful for visualizing the spots if they are not UV-active. Liquid chromatography-mass spectrometry (LC-MS) is also an excellent tool for monitoring the reaction, as you can track the disappearance of starting materials and the appearance of the product mass.
Q5: What are the typical purification methods for this compound?
A5:
-
Aqueous Workup: After the reaction, a standard aqueous workup is typically performed to remove water-soluble reagents and byproducts (like EDU from EDC couplings). This usually involves washing the organic layer with a mild acid, a mild base (like saturated NaHCO₃), and brine.
-
Recrystallization: Amides are often crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a very effective method of purification.[7]
-
Flash Column Chromatography: If recrystallization is not effective, flash chromatography on silica gel is a common alternative. A gradient of ethyl acetate in hexanes or DCM in methanol is a good starting point for elution.[11]
Visualizing the Reaction and Troubleshooting
Amidation Reaction Pathways
Caption: Key amidation pathways for this compound synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield amidation reactions.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol A: Amidation via Acyl Chloride Formation
This two-step protocol involves the initial formation of the acyl chloride followed by reaction with an amine.
Step 1: Synthesis of 6-Bromoquinoline-3-carbonyl chloride
-
Materials:
-
6-Bromoquinoline-3-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2-3 eq)
-
Dry toluene or Dichloromethane (DCM)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-bromoquinoline-3-carboxylic acid.
-
Add dry toluene or DCM (approx. 10 mL per gram of carboxylic acid).
-
Slowly add thionyl chloride to the suspension at room temperature.
-
Heat the mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and stir for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Once the reaction is complete (the mixture should become a clear solution), allow it to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporator). It is advisable to use a base trap (e.g., NaOH solution) to neutralize the acidic vapors.
-
The resulting crude 6-bromoquinoline-3-carbonyl chloride is a solid and can be used in the next step without further purification.
-
Step 2: Synthesis of this compound
-
Materials:
-
Crude 6-Bromoquinoline-3-carbonyl chloride (from Step 1)
-
Ammonia solution (e.g., 28% in water) or desired amine (2-3 eq)
-
Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ice bath
-
-
Procedure:
-
Dissolve the crude acyl chloride in dry DCM or THF in a round-bottom flask and cool the solution in an ice bath to 0°C.
-
Slowly add the ammonia solution or amine to the cooled solution with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol B: Direct Amidation using EDC and HOBt
This one-pot protocol is generally preferred for its milder conditions and simpler workup.
-
Materials:
-
6-Bromoquinoline-3-carboxylic acid (1.0 eq)
-
Amine or ammonia source (1.1-1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2-1.5 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1-1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq)
-
Dry Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask and magnetic stirrer
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve 6-bromoquinoline-3-carboxylic acid, HOBt, and the amine in dry DMF or DCM.
-
Add DIPEA or TEA to the mixture and stir for 5-10 minutes at room temperature.
-
Add EDC in one portion to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Summary of Reaction Conditions and Byproducts
| Method | Activating Agent(s) | Base | Common Solvents | Key Byproducts | Removal Method |
| Acyl Chloride | SOCl₂ or (COCl)₂ | Pyridine (optional) | Toluene, DCM | SO₂, HCl | Evaporation (gaseous) |
| Direct Coupling | EDC / HOBt | DIPEA, TEA | DMF, DCM | EDU, N-Acylurea | Aqueous Workup |
| Direct Coupling | DCC / HOBt | DIPEA, TEA | DCM, THF | DCU, N-Acylurea | Filtration (difficult) |
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. peptide.com [peptide.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. biotage.com [biotage.com]
Technical Support Center: Navigating the Scale-Up Synthesis of 6-Bromoquinoline-3-carboxamide
Welcome to the dedicated technical support guide for the synthesis of 6-Bromoquinoline-3-carboxamide. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot plant or manufacturing scale. We will address common challenges, provide in-depth troubleshooting strategies, and offer detailed, field-proven protocols to ensure a robust, scalable, and efficient process.
Synthesis Overview: A Two-Stage Approach
The most common and scalable synthetic route to this compound involves two primary stages: the formation of the quinoline core followed by amidation. This workflow is critical for strategic planning of resource allocation and identifying potential process bottlenecks.
Caption: General two-stage workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses the most pressing challenges encountered during the scale-up of each synthetic stage.
Part A: Scale-Up of 6-Bromoquinoline-3-Carboxylic Acid Synthesis
The formation of the quinoline ring via the Gould-Jacobs reaction is often the most challenging step to scale up due to the harsh conditions required.[1]
Q1: We are experiencing a significant drop in yield and formation of tar-like impurities during the thermal cyclization step upon scaling up from 10g to 1kg. What is the likely cause and how can we mitigate this?
A1: This is a classic scale-up issue related to heat transfer. The Gould-Jacobs cyclization requires very high temperatures, often in excess of 250 °C, typically in a high-boiling solvent like diphenyl ether or Dowtherm A.[1]
-
Causality: On a small scale, a heating mantle provides rapid and relatively uniform heating. On a large scale, reactor jackets have a much lower surface-area-to-volume ratio, leading to inefficient heat transfer. This results in prolonged heating times and localized "hot spots" where the substrate and intermediate decompose, leading to polymerization and tar formation. The reaction must be heated sufficiently to drive the intramolecular cyclization, but extended exposure to these temperatures degrades the product.[2]
-
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low-yield cyclization reactions.
-
Recommended Action: The most effective solution is a "reverse addition" or "hot solution addition" protocol. Pre-heat the diphenyl ether in the reactor to the target temperature (e.g., 250 °C). Separately, dissolve the condensation intermediate in a minimum amount of pre-heated solvent and add this solution subsurface to the hot reactor over a controlled period. This ensures the intermediate spends the minimum time necessary at high temperature, drastically reducing degradation.
Q2: Our current protocol involves precipitating the product from diphenyl ether with n-hexane. On a larger scale, this is creating a fine, difficult-to-filter solid and seems to trap solvent. Are there better workup procedures?
A2: Yes, the precipitation method is often problematic on a large scale. The rapid change in polarity causes the product to crash out as a fine powder, which clogs filters and retains the high-boiling solvent.
-
Expert Recommendation (Aqueous Basic Extraction):
-
After the reaction, cool the diphenyl ether solution to a manageable temperature (e.g., 80-90 °C).
-
Transfer the solution to a separate reactor containing a stirred, warm aqueous solution of sodium hydroxide (e.g., 1-2 M NaOH). The carboxylic acid product will be extracted into the aqueous layer as its sodium salt, leaving the non-polar diphenyl ether and non-acidic impurities behind.
-
Separate the layers. The diphenyl ether can be recovered and recycled.
-
Cool the aqueous layer and slowly acidify with concentrated HCl to a pH of ~2-3. The 6-bromoquinoline-3-carboxylic acid will precipitate as a much cleaner, more crystalline, and easily filterable solid.[3]
-
Filter the solid, wash thoroughly with water to remove salts, and then with a small amount of a water-miscible solvent like acetone or ethanol to aid drying.
-
Part B: Scale-Up of the Amidation Step
The conversion of the carboxylic acid to the primary amide is a standard transformation, but the choice of reagents and purification strategy is critical for achieving high purity and cost-effectiveness at scale.
Q3: We are evaluating two methods for the amidation: (1) conversion to the acyl chloride with SOCl₂, and (2) using a coupling reagent like EDC/HOBt. Which is better for a multi-kilogram scale synthesis?
A3: Both methods are viable, but they present a trade-off between cost/operational complexity and reagent handling/waste streams. The choice depends heavily on your facility's capabilities and cost targets.
| Feature | Acyl Chloride Method (via SOCl₂) | Coupling Reagent Method (e.g., EDC) |
| Key Reagents | Thionyl chloride (SOCl₂), base (e.g., triethylamine), ammonia source. | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), HOBt (optional), base, ammonia source.[4] |
| Cost | Low. SOCl₂ is an inexpensive bulk chemical. | High. EDC and other uronium/phosphonium salts are significantly more expensive.[5][6] |
| Safety & Handling | Highly corrosive and toxic reagents (SOCl₂). Generates HCl and SO₂ gas, requiring scrubbers. | Generally safer solid reagents, but can be sensitizers. Byproduct (EDU) is water-soluble. |
| Reaction Conditions | Typically two steps: acyl chloride formation (reflux in toluene/DCM), then amidation (low temp).[7][8] | One-pot reaction, often at room temperature.[7] |
| Pros for Scale-Up | Very cost-effective. Well-established industrial process. High reactivity of acyl chloride ensures complete conversion. | Milder conditions, fewer side reactions. Simpler one-pot procedure. Water-soluble byproducts simplify workup.[4] |
| Cons for Scale-Up | Hazardous reagents and off-gassing. Can be difficult to drive to completion without excess SOCl₂. | High cost of reagents. Potential for racemization in chiral systems (not applicable here). |
-
Verdict: For large-scale, cost-driven manufacturing, the acyl chloride method is almost always preferred despite the handling challenges. For pilot-scale or high-value API synthesis where process simplicity and mild conditions are prioritized over cost, coupling reagents are an excellent choice.
Q4: During the acyl chloride-based amidation, we observe incomplete conversion and the final product is contaminated with the starting carboxylic acid. How can we improve this?
A4: This is a common issue stemming from either incomplete formation of the acyl chloride or its deactivation before it can react with ammonia.
-
Cause 1: Incomplete Acyl Chloride Formation. The reaction between the carboxylic acid and SOCl₂ can be slow. A catalytic amount of DMF is often used to form the Vilsmeier reagent in situ, which is the true activating species. Ensure your SOCl₂ is of good quality and that the reaction is heated to reflux for a sufficient period (monitor by TLC or a test quench with methanol and GC analysis).
-
Cause 2: Hydrolysis of the Acyl Chloride. The acyl chloride intermediate is highly sensitive to moisture. Ensure all solvents are dry and the reaction is run under an inert atmosphere (e.g., nitrogen). When adding the ammonia source (e.g., aqueous ammonia or ammonia in isopropanol), the acyl chloride solution should be added to the ammonia solution at low temperature (0-5 °C) to control the exotherm and minimize hydrolysis of the acyl chloride by water.
-
Purification Strategy: If the final product is contaminated with the starting acid, the impurity can be easily removed. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate solution. The acidic starting material will be extracted into the aqueous layer, leaving the neutral amide product in the organic phase.
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Bromoquinoline-3-carboxylic acid (Scale-Up Adapted)
-
Condensation: In a suitable reactor, charge 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture to 100-110 °C for 2-3 hours until TLC/HPLC analysis shows complete consumption of the aniline. The intermediate, diethyl 2-((4-bromophenylamino)methylene)malonate, is often used directly without isolation.
-
Cyclization: In a separate, larger reactor equipped with a robust overhead stirrer and condenser, charge diphenyl ether (approx. 5-7 volumes based on aniline weight) and heat to 250-255 °C under a nitrogen atmosphere.
-
Slowly add the hot intermediate from Step 1 to the hot diphenyl ether over 1-2 hours.
-
Maintain the reaction mixture at 250-255 °C for 1 hour after the addition is complete. Monitor for completion by HPLC.
-
Workup & Isolation: Cool the reaction mixture to 80-90 °C. In another reactor, prepare a 10% w/v aqueous sodium hydroxide solution (approx. 10 volumes) and heat to 60-70 °C.
-
Transfer the hot diphenyl ether solution into the stirred NaOH solution. Stir vigorously for 1 hour.
-
Stop agitation, allow the layers to separate, and drain the lower aqueous layer.
-
Cool the aqueous layer to 15-20 °C and slowly add concentrated HCl until the pH is 2-3.
-
Filter the resulting precipitate, wash the cake thoroughly with purified water until the washings are neutral, and dry under vacuum at 60-70 °C to yield 6-bromoquinoline-3-carboxylic acid as an off-white to yellow solid.
Protocol 2: Synthesis of this compound (Acyl Chloride Method)
-
Acyl Chloride Formation: Charge a dry, inerted reactor with 6-bromoquinoline-3-carboxylic acid (1.0 eq), toluene (10 vol), and DMF (0.05 eq).
-
Heat the slurry to 60 °C and add thionyl chloride (1.5 eq) dropwise over 30-60 minutes, managing the off-gas through a scrubber.
-
Heat the mixture to reflux (approx. 110 °C) and hold for 4-6 hours, or until reaction completion is confirmed.
-
Cool the reaction to room temperature and concentrate under vacuum to remove excess toluene and SOCl₂. The resulting crude 6-bromoquinoline-3-carbonyl chloride can be used directly.
-
Amidation: In a separate reactor, charge a 28% aqueous ammonium hydroxide solution (10 eq) and cool to 0-5 °C.
-
Dissolve the crude acyl chloride in a dry solvent like THF or DCM (5 vol) and add it slowly to the cold ammonia solution, maintaining the internal temperature below 10 °C.
-
Stir for 1-2 hours at 0-10 °C after the addition is complete.
-
Filter the resulting solid precipitate. Wash the cake with cold water and then a small amount of cold acetone.
-
Dry the solid under vacuum at 50-60 °C to yield this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. ablelab.eu [ablelab.eu]
- 3. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. hepatochem.com [hepatochem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
resolving ambiguous spectral data of 6-Bromoquinoline-3-carboxamide
Technical Support Center: 6-Bromoquinoline-3-carboxamide
Introduction
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this compound in their workflows. Ambiguous analytical data can often lead to significant delays and misinterpretation of experimental outcomes. As your partner in scientific discovery, we have developed this series of troubleshooting guides and FAQs to help you diagnose and resolve common spectral issues encountered during the characterization of this compound. This document provides in-depth, field-proven insights to ensure the integrity of your results.
Frequently Asked Questions (FAQs): Spectral Analysis
This section addresses the most common questions our application scientists receive regarding the spectral data of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Issues
Question 1: My ¹H NMR spectrum shows fewer than the expected five aromatic proton signals, or the signals are poorly resolved. What is the likely cause?
Answer: This is a common observation stemming from two primary factors:
-
Signal Overlap: The protons on the quinoline core, particularly H5, H7, and H8, can have very similar chemical environments, leading to overlapping multiplets, especially on spectrometers with lower field strengths (<400 MHz).
-
Impurity Presence: The presence of structurally similar impurities can complicate the aromatic region. The most common impurity is the hydrolysis product, 6-Bromoquinoline-3-carboxylic acid .
Troubleshooting Steps:
-
Re-run in a different solvent: Changing the NMR solvent from CDCl₃ to DMSO-d₆ can alter the chemical shifts of protons, potentially resolving the overlap. DMSO is particularly effective at breaking up intermolecular hydrogen bonds.
-
Higher Field NMR: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz or above) will increase spectral dispersion and likely resolve the overlapping signals.
-
2D NMR Spectroscopy: A ¹H-¹H COSY experiment will definitively show which protons are coupled to each other, allowing you to trace the spin systems and confirm connectivity, even if the 1D spectrum is crowded.
Question 2: I observe a broad signal in my ¹H NMR that disappears upon a D₂O shake. Additionally, my baseline is not flat in the aromatic region. What does this indicate?
Answer: This is a classic sign of two issues: the presence of exchangeable protons and an acidic impurity.
-
Exchangeable Protons: The two protons on the carboxamide (-CONH₂) are exchangeable and often appear as a single broad singlet. Shaking your sample with a drop of D₂O will cause these protons to exchange with deuterium, leading to the signal's disappearance. This confirms the presence of the amide group.
-
Acidic Impurity: The most probable acidic impurity is 6-Bromoquinoline-3-carboxylic acid , the product of amide hydrolysis.[1] The carboxylic acid proton (-COOH) is also exchangeable and extremely broad, sometimes appearing as a subtle elevation of the baseline between 10-13 ppm. Its presence can also catalyze the exchange of the amide protons, making their signal broader.
Question 3: My ¹³C NMR spectrum contains more than the 10 expected signals for the quinoline core. How do I identify the impurity?
Answer: The presence of extra carbon signals strongly suggests an impurity. Given that hydrolysis is the most common degradation pathway, comparing your spectrum to the known data for 6-Bromoquinoline-3-carboxylic acid is the most logical first step.[1] The carbonyl carbon is a key indicator: the amide carbonyl typically appears around 165-170 ppm, while the carboxylic acid carbonyl is shifted further downfield, often >170 ppm.
| Compound | Approximate Carbonyl ¹³C Shift (ppm) | Key Differentiating Feature |
| This compound | ~167 | Amide Carbonyl |
| 6-Bromoquinoline-3-carboxylic acid | >170 | Carboxylic Acid Carbonyl |
Part 2: Mass Spectrometry (MS) Data Interpretation
Question 1: My mass spectrum shows two major molecular ion peaks with a mass difference of 1 Da, both exhibiting the characteristic bromine isotope pattern. What am I seeing?
Answer: You are likely observing both your target compound and its hydrolysis product. This compound (C₁₀H₇BrN₂O) has a monoisotopic mass of approximately 250.97 Da. The corresponding carboxylic acid (C₁₀H₆BrNO₂) has a monoisotopic mass of approximately 251.95 Da. This mass difference of ~1 Da is a strong indicator of hydrolysis.
-
Expected Molecular Ion (M) for this compound:
-
[M+H]⁺ for ⁷⁹Br isotope: ~251.98 m/z
-
[M+H]⁺ for ⁸¹Br isotope: ~253.98 m/z
-
-
Expected Molecular Ion (M') for 6-Bromoquinoline-3-carboxylic acid:
-
[M'+H]⁺ for ⁷⁹Br isotope: ~252.96 m/z
-
[M'+H]⁺ for ⁸¹Br isotope: ~254.96 m/z
-
Both species will show the characteristic 1:1 isotopic pattern for bromine. The presence of both pairs of peaks confirms a mixture.
Question 2: The isotopic pattern for my molecular ion does not show the expected ~1:1 ratio for ⁷⁹Br and ⁸¹Br. What could cause this distortion?
Answer: This issue usually arises from an overlapping signal from another species that does not contain bromine. If an impurity with a mass that falls close to one of the bromine isotope peaks is present, it will artificially inflate the intensity of that peak, distorting the ratio.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for distorted MS isotopic patterns.
Part 3: Infrared (IR) Spectroscopy Anomalies
Question: My IR spectrum shows a very broad absorption from ~3300 cm⁻¹ down to ~2500 cm⁻¹, partially obscuring my C-H stretches. Is this normal?
Answer: No, this is not characteristic of pure this compound. This extremely broad feature is the hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer, strongly indicating the presence of the 6-Bromoquinoline-3-carboxylic acid impurity.[2]
Pure this compound should exhibit:
-
N-H Stretches: Two distinct, sharper peaks (or a single broader one) in the ~3400-3100 cm⁻¹ region for the primary amide.
-
C=O Stretch (Amide I): A strong, sharp absorption around 1660-1680 cm⁻¹.
The presence of the carboxylic acid will add:
-
O-H Stretch: The very broad signal you are observing (~3300-2500 cm⁻¹).
-
C=O Stretch: A strong absorption around 1700-1725 cm⁻¹, which may overlap with the amide I band.
The key diagnostic feature is the unmistakable broad O-H stretch.
Troubleshooting Guides & Experimental Protocols
If the FAQs above suggest your sample is impure, the following protocols are designed to help you purify your material and confirm its identity.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to separate this compound from its more polar hydrolysis product.
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separation of moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape in mass spectrometry if using LC-MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic eluent. |
| Gradient | 10% B to 90% B over 15 minutes | A broad gradient ensures elution of both the polar carboxylic acid and the less polar amide. |
| Flow Rate | 1.0 mL/min | Standard for analytical scale columns. |
| Detection | UV at 254 nm | The quinoline ring system is strongly UV-active. |
| Expected Elution | 6-Bromoquinoline-3-carboxylic acid will elute earlier than the carboxamide due to its higher polarity. |
Protocol 2: Purification via Acid-Base Extraction
This classic technique is highly effective for removing the acidic 6-bromoquinoline-3-carboxylic acid impurity from the neutral carboxamide product.
Caption: Workflow for purification using acid-base extraction.
Reference Data for Common Species
The following table summarizes key analytical data for the target compound and its most common impurity to aid in identification.
| Compound | Molecular Formula | Molecular Weight | Key ¹H NMR Signals (DMSO-d₆) | Key IR Bands (cm⁻¹) |
| This compound | C₁₀H₇BrN₂O | 251.07 | ~9.3 (s, 1H), ~8.9 (s, 1H), ~8.2-7.8 (m, 5H, Ar-H + CONH₂) | ~3400 & 3200 (N-H), ~1670 (C=O) |
| 6-Bromoquinoline-3-carboxylic acid | C₁₀H₆BrNO₂ | 252.06[3] | ~13.5 (br s, 1H, COOH), ~9.4 (s, 1H), ~9.0 (s, 1H), ~8.3-7.9 (m, 3H, Ar-H) | ~3300-2500 (broad O-H), ~1710 (C=O) |
| 4-Bromoaniline (Starting Material) | C₆H₆BrN | 172.02 | ~6.8-7.2 (m, 4H, Ar-H), ~5.2 (br s, 2H, NH₂) | ~3400 & 3300 (N-H), ~1620 (N-H bend) |
Note: NMR data for this compound is estimated based on known quinoline-3-carboxamide structures and substituent effects.[4] Data for impurities are from established sources.[3][5]
References
Technical Support Center: Strategies to Enhance the Regioselectivity of Quinoline Functionalization
Welcome to the Technical Support Center for quinoline functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in their experiments. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, and the precise control of substituent placement is paramount for modulating pharmacological activity.[1][2][3] This resource provides in-depth, troubleshooting-focused answers to common challenges encountered in the lab.
Section 1: C2-Functionalization - The Electron-Deficient Hotspot
The C2 position of the quinoline ring is inherently electron-deficient, making it a prime target for nucleophilic attack and certain C-H functionalization reactions. However, achieving exclusive C2 selectivity can be challenging.
FAQ 1: My C2-arylation reaction is giving me a mixture of isomers and low yield. What are the critical parameters to control?
Answer: Low yield and poor regioselectivity in C2-arylation often stem from suboptimal reaction conditions, particularly the choice of catalyst, oxidant, and solvent.
Troubleshooting Guide:
-
Catalyst System: Palladium-based catalysts are frequently employed for C2-arylation.[2][4] If you are observing a mixture of isomers, consider the ligand choice. Bulky phosphine ligands can sterically hinder competing reaction pathways. For instance, in a palladium-catalyzed C-H/C-H cross-coupling, the use of additives like pivalic acid (PivOH) and silver carbonate (Ag₂CO₃) has been shown to improve both yield and C2-selectivity.[4]
-
Starting Material: The use of quinoline N-oxides is a well-established strategy to enhance C2-selectivity. The N-oxide group activates the C2 and C6 positions towards electrophilic attack and can also act as a directing group.[5] Subsequent deoxygenation provides the desired C2-functionalized quinoline.[6]
-
Oxidant: In oxidative C-H/C-H coupling reactions, the choice of oxidant is crucial for regenerating the active catalytic species.[4] Silver salts like Ag₂CO₃ or AgOAc are commonly used.[2][4] If you are experiencing low conversion, ensure your oxidant is fresh and used in the correct stoichiometry.
-
Solvent: The solvent can significantly influence the reaction outcome. For palladium-catalyzed C2-alkenylation of quinoline N-oxides, N-Methyl-2-pyrrolidone (NMP) has been identified as an effective solvent.[4]
Experimental Protocol: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide [7]
-
To a reaction vessel, add quinoline N-oxide (1.0 mmol), the arylating agent (e.g., aryl bromide, 1.2 mmol), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., PPh₃, 10 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 mmol) and the solvent (e.g., DMF, 5 mL).
-
Degas the mixture and then heat under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for the required time.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to isolate the desired C2-arylated quinoline product.
FAQ 2: I am attempting a metal-free C2-amination of a quinoline N-oxide, but the reaction is sluggish. How can I improve the reaction rate?
Answer: While metal-free approaches are attractive for their reduced environmental impact, they can sometimes suffer from slower reaction kinetics.
Troubleshooting Guide:
-
Activating Agent: The key to many metal-free C2-functionalizations of N-oxides is the in-situ activation of the N-oxide. Reagents like p-toluenesulfonyl chloride (TsCl) can activate the N-oxide, facilitating nucleophilic attack at the C2 position.[8]
-
Nucleophile Strength: The nucleophilicity of your amine is a critical factor. If the reaction is slow, consider using a more nucleophilic amine or increasing its concentration.
-
Solvent and Temperature: While many metal-free reactions are promoted as "room temperature" methods, gentle heating can sometimes significantly improve the reaction rate without leading to side products. The choice of solvent can also play a role in solubilizing the reactants and stabilizing intermediates.
Data Presentation: Comparison of C2-Functionalization Methods
| Functionalization | Catalyst System | Key Additives/Conditions | Typical Yields | Reference |
| Arylation | Pd(OAc)₂ | Ag₂CO₃, PivOH | 56-93% | [2][4] |
| Heteroarylation | Pd(OAc)₂ | Ag₂CO₃, Pyridine | 68% | [2][4] |
| Alkenylation | Pd(OAc)₂ | NMP solvent | 27-97% | [4] |
| Amination (Metal-Free) | None | Diethyl H-phosphonate, K₂CO₃ | Good to Excellent | [9] |
| Alkylation (Metal-Free) | None | Diethyl H-phosphonate, K₂CO₃ | Good to Excellent | [9] |
Section 2: C3-Functionalization - Overcoming the Challenge of a Less Activated Position
The C3 position is less electronically activated than C2 and lacks the proximity to the nitrogen atom that facilitates C8 functionalization. Therefore, achieving C3 selectivity often requires specific catalytic systems or directing group strategies.[4]
FAQ 3: My attempts at C3-functionalization are resulting in mixtures of C2 and C4 products. How can I direct the reaction to the C3 position?
Answer: Directing functionalization to the C3 position requires overcoming the inherent reactivity of the C2 and C4 positions. This can be achieved through several advanced strategies.
Troubleshooting Guide:
-
Nickel Catalysis: Recent advancements have shown that nickel-catalyzed reactions can provide excellent C3 selectivity.[10][11] These methods often proceed at room temperature and do not require a directing group. The mechanism is thought to involve the formation of a nickel hydride species that undergoes a 1,4-addition to the quinoline, leading to a 1,4-dihydroquinoline intermediate that is then functionalized at C3.[11]
-
Directing Groups: While the goal is often to avoid them, a directing group at the C2 or C4 position can effectively steer functionalization to C3.[4] This strategy, however, adds extra steps for installation and removal of the directing group.
-
Gold Catalysis with N-Oxides: Gold catalysts have been shown to promote the C3-H functionalization of quinoline N-oxides with nucleophiles like indoles and anilines.[12] This redox-neutral approach offers high selectivity for the C3 position.
Experimental Protocol: Nickel-Catalyzed C3-Thioetherification [10]
-
To a dry Schlenk tube under an argon atmosphere, add quinoline (0.4 mmol, 1.0 equiv.), Ni(dppp)Cl₂ (0.012 mmol, 3.0 mol%), and diethoxymethane (DEDM) (2.0 mL).
-
Add the Grignard reagent (0.6 mmol, 1.5 equiv.) dropwise to the mixture at room temperature.
-
Stir the reaction mixture for 20 minutes at room temperature.
-
Add the disulfide electrophile (0.6 mmol, 1.5 equiv.) and stir for an additional 20 minutes.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with an organic solvent, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization: Proposed Mechanism for Ni-Catalyzed C3-Functionalization
Caption: Proposed catalytic cycle for Ni-catalyzed C3-functionalization.
Section 3: C8-Functionalization - Leveraging the "Chelation Effect"
The C8 position benefits from its proximity to the quinoline nitrogen, which can act as a directing group to guide metal catalysts to the C8-H bond.
FAQ 4: I am trying to achieve C8-arylation, but I am getting significant amounts of the C2-arylated product. How can I improve C8 selectivity?
Answer: While C2 is electronically favored, C8 functionalization can be achieved by exploiting chelation-assisted C-H activation.
Troubleshooting Guide:
-
Catalyst Choice: Rhodium(III) and Ruthenium(II) catalysts are particularly effective for C8-functionalization.[1] The choice between them can influence the outcome. For instance, with quinoline N-oxides and organoboranes, a Ru-catalyst might favor C7-arylation, while a Rh(III) catalyst under similar conditions can yield the C8-arylated product.[1]
-
Directing Group: The N-oxide is a powerful directing group for C8-functionalization.[1][13] Cobalt-catalyzed C8-olefination and oxyarylation of quinoline N-oxides have been reported with high selectivity.[1]
-
Solvent and Ligand Effects: A recent study on palladium-catalyzed C8-arylation of quinoline N-oxides highlighted the importance of solvent and ligand effects in switching selectivity from the typically favored C2 position. This underscores the need for careful optimization of these parameters.[14][15]
-
Metal-Free Alternatives: For certain C8-functionalizations, metal-free methods exist. A Brønsted acid-catalyzed Friedel-Crafts reaction between quinoline-N-oxide and ynamides has been shown to yield C8-functionalized products.[1]
Visualization: Directing Group Strategy for C8-Functionalization
Caption: Workflow illustrating the use of an N-oxide directing group.
Section 4: Photoredox Catalysis - A Modern Approach to Quinoline Functionalization
Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization under mild conditions.[16][17]
FAQ 5: I am interested in using photoredox catalysis for quinoline functionalization. What are the key considerations for regioselectivity?
Answer: Photoredox catalysis often proceeds via radical intermediates, and controlling the regioselectivity of radical addition to the quinoline ring is a key challenge.
Troubleshooting Guide:
-
Substrate Control: The electronic nature of the quinoline substrate plays a significant role. Electron-withdrawing groups can enhance the reactivity towards nucleophilic radical addition.
-
Radical Precursor: The choice of radical precursor is critical. Different precursors will generate radicals with varying reactivity and steric profiles, which can influence the site of addition.
-
Catalyst and Additives: The photoredox catalyst, co-catalysts, and additives can all influence the reaction pathway and selectivity. For example, in some cases, a Brønsted acid co-catalyst can protonate the quinoline nitrogen, activating the ring towards radical attack.
-
N-Blocking Groups: To suppress C2-substitution and overreaction, N-blocking strategies have been developed which can enhance the activation of the heteroarene substrate.[18]
References
- 1. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide to the Biological Activity of 6-Bromoquinoline-3-carboxamide and Other Quinoline Derivatives
Introduction: The Quinoline Scaffold as a Cornerstone of Modern Drug Discovery
In the landscape of medicinal chemistry, few structures are as foundational and versatile as the quinoline scaffold. This heterocyclic aromatic compound, characterized by a fused benzene and pyridine ring system, is a "privileged scaffold," meaning it is capable of binding to a wide range of biological targets with high affinity.[1][2] Its prevalence in natural products and its synthetic tractability have made it a cornerstone for the development of novel therapeutics. Quinoline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][3][4][5]
This guide provides an in-depth comparative analysis of the biological activity of a specific, synthetically important derivative, 6-Bromoquinoline-3-carboxamide , contextualized against the broader family of quinoline compounds. We will dissect the structure-activity relationships (SAR), present supporting experimental data, and detail the methodologies required to validate these findings, offering a comprehensive resource for researchers and drug development professionals.
Deconstructing the Scaffold: Structure-Activity Relationships (SAR) in Quinoline Derivatives
The biological profile of a quinoline derivative is not determined by the core alone, but by the intricate interplay of substituents attached to it. The nature, position, and stereochemistry of these functional groups dictate the molecule's pharmacological target and potency.[4][6]
The quinoline ring is an electron-deficient system, a property that influences its interactions with biological macromolecules.[1] Key positions for substitution that significantly modulate activity include:
-
C-3: Introduction of a carboxamide group at this position has been strongly linked to the inhibition of various protein kinases and immunomodulatory effects.[4][7]
-
C-4: The 4-aminoquinolines, famously represented by the antimalarial drug chloroquine, highlight the importance of this position for specific therapeutic actions.[8][9]
-
C-6: Halogenation, particularly with bromine, at the C-6 position is a common strategy to enhance potency, modulate lipophilicity, and improve metabolic stability.[10][11]
-
C-7: The 7-chloro substitution is another critical feature for antimalarial activity, essential for the efficacy of drugs like chloroquine.[9]
Our focus compound, this compound, combines two of these influential features: the 3-carboxamide moiety and the 6-bromo substituent, suggesting a potential for potent and specific biological activity.
Comparative Analysis of Biological Activities
Anticancer Activity: Targeting the Engines of Malignancy
Quinolines are a rich source of anticancer agents, acting through diverse mechanisms such as inhibiting crucial enzymes like tyrosine kinases and topoisomerases, disrupting tubulin polymerization, and modulating key cell signaling pathways.[1][2][12]
The Role of the 3-Carboxamide Moiety: The quinoline-3-carboxamide scaffold is particularly prominent in the development of kinase inhibitors. Several studies have identified this class of compounds as potent inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a central player in the DNA Damage Response (DDR) pathway.[13][14] By inhibiting ATM, these compounds can prevent cancer cells from repairing DNA damage induced by radiation or chemotherapy, thus acting as powerful sensitizing agents.[15] Furthermore, related structures have shown promise as inhibitors of Poly (ADP-ribose) polymerase (PARP), another critical DDR enzyme, making them especially relevant for cancers with deficiencies in DNA repair, such as those with BRCA1/2 mutations.[16][17]
The Contribution of the 6-Bromo Substituent: The introduction of a bromine atom at the 6-position often enhances cytotoxic potency. Studies on 6-bromoquinoline and 6-bromoquinazoline derivatives have demonstrated significant antiproliferative and apoptosis-inducing effects across various cancer cell lines.[18][19] This enhancement is often attributed to improved binding interactions within the target protein's active site and favorable pharmacokinetic properties.
Comparative Data: The following table summarizes the cytotoxic activity (IC₅₀ values) of various quinoline derivatives, illustrating the impact of different substitution patterns.
| Compound/Derivative Class | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-Chalcone Hybrid (Cpd 37) | MCF-7 (Breast) | 3.46 | [12] |
| Quinoline-Chalcone Hybrid (Cpd 64) | Caco-2 (Colon) | 2.5 | [12] |
| 4,7-Disubstituted Quinoline | HL-60 (Leukemia) | 0.314-4.65 µg/cm³ | [2] |
| Quinoxaline-based PARP-1 Inhibitor (Cpd 5) | MDA-MB-436 (Breast) | 2.57 | [20] |
| Quinoline-3-carboxamide (Tasquinimod) | LNCaP (Prostate) | ~1.0 | [7] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Cpd 11) | HT29 (Colon) | 5.45 µg/mL | [18] |
Note: Direct experimental data for this compound is limited in publicly available literature, highlighting a key area for future investigation. The data presented for related structures strongly supports its potential as a potent anticancer agent, likely acting as a kinase inhibitor within the DDR pathway.
To determine the anticancer potential of a novel compound, a robust and reproducible cytotoxicity assay is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
This compound and its analogs are hypothesized to inhibit key kinases in the DNA Damage Response (DDR) pathway. This pathway is a critical survival mechanism for cancer cells.
Antimicrobial Activity: A Renewed Fight Against Resistance
The quinoline core is central to the field of antibacterials, most notably the fluoroquinolone class. These derivatives typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[3] The antimicrobial spectrum of quinoline derivatives is broad, with different compounds showing activity against Gram-positive and Gram-negative bacteria, as well as various fungal species.[3][21][22][23]
Comparative Data: Structure-activity relationship studies reveal that modifications across the quinoline scaffold can tune the antimicrobial potency and spectrum. For instance, some quinoline-based amino acid derivatives show excellent activity due to the presence of a carboxylic acid moiety, while others are potent against multidrug-resistant strains like MRSA.[3][24]
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Quinolone Derivative 11 | S. aureus | 6.25 | [3] |
| Quinolone Derivative 63k | P. aeruginosa | 100 | [3] |
| Quinoline-based Amino Acid (43a) | E. coli, S. aureus, etc. | 0.62 | [3] |
| 6-amino-4-methyl-1H-quinoline-2-one deriv. (Cpd 2) | B. cereus | 1.56 | [21] |
| 6-amino-4-methyl-1H-quinoline-2-one deriv. (Cpd 6) | S. aureus | 3.12 | [21] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Quinoline-based molecules are also being developed as anti-inflammatory agents by targeting key pharmacological targets like Cyclooxygenase (COX), Phosphodiesterase 4 (PDE4), and TNF-α converting enzyme (TACE).[4][25][26]
Significantly, SAR studies have revealed that quinolines featuring a carboxamide moiety —the very substructure present in our compound of interest—can act as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[4][25] TRPV1 is a crucial ion channel involved in the signaling of pain and inflammation, making this compound a promising candidate for investigation in this therapeutic area.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols are provided for key biological assays.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
-
Cell Preparation: Culture human cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Seeding: Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer. Seed 5 x 10³ cells per well in 100 µL of media into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the old media from the wells and add 100 µL of media containing the various concentrations of the test compound. Include wells with media only (blank) and media with DMSO (vehicle control).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well. Pipette up and down to fully dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: Culture a bacterial strain (e.g., S. aureus ATCC 29213) overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, add 50 µL of CAMHB to all wells. Add 50 µL of a 2x concentrated stock of the test compound to the first column. Perform a two-fold serial dilution by transferring 50 µL from one column to the next.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the absence of turbidity.
Conclusion and Future Outlook
The quinoline scaffold remains a highly productive platform for the discovery of new therapeutic agents. This guide illustrates that the biological activity of its derivatives is exquisitely controlled by the substitution pattern. The quinoline-3-carboxamide framework is a validated starting point for potent kinase inhibitors, particularly within the DNA Damage Response pathway, while the 6-bromo substituent is a well-established feature for enhancing overall potency.
While direct, extensive experimental data on This compound is not yet widely published, the convergence of evidence from related analogs strongly suggests its high potential as an anticancer agent, and possibly as an anti-inflammatory or antimicrobial compound. The clear next step is the systematic experimental validation of this specific molecule using the protocols detailed herein. Future research should focus on synthesizing a focused library of analogs, modifying the amide substituent to fine-tune selectivity and potency against specific targets like ATM, PARP, or TRPV1, thereby paving the way for a new generation of quinoline-based therapeutics.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 13. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action of 6-Bromoquinoline-3-carboxamide-based ATM Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of 6-bromoquinoline-3-carboxamide-based inhibitors targeting the Ataxia Telangiectasia Mutated (ATM) kinase. By integrating established experimental protocols with the underlying scientific rationale, this document serves as a practical resource for confirming target engagement, assessing cellular activity, and benchmarking against alternative inhibitors.
Introduction: The Critical Role of ATM in Genomic Integrity and as a Therapeutic Target
The Ataxia Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA damage response (DDR), a complex signaling network that safeguards genomic integrity.[1][2] In response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage, ATM is rapidly activated, initiating a signaling cascade that orchestrates cell cycle arrest, DNA repair, or, in cases of irreparable damage, apoptosis.[1] This pivotal role in maintaining cellular homeostasis makes ATM a compelling target for therapeutic intervention, particularly in oncology.
In many cancers, the DDR pathway is dysregulated, allowing tumor cells to survive and proliferate despite genomic instability. Inhibiting key players in this pathway, such as ATM, can selectively sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies. This synthetic lethality approach forms the basis for the development of ATM inhibitors. The this compound scaffold has emerged as a promising chemical starting point for potent and selective ATM inhibitors.[3]
This guide will delineate a systematic approach to validate the mechanism of action of novel this compound-based ATM inhibitors, ensuring scientific rigor and providing a solid foundation for further preclinical and clinical development.
The ATM Signaling Pathway: A Closer Look at the Target
Understanding the ATM signaling pathway is fundamental to designing and interpreting validation studies. The pathway is initiated by the recognition of DSBs, leading to the activation of ATM and subsequent phosphorylation of a multitude of downstream substrates.
Caption: The ATM signaling pathway in response to DNA double-strand breaks.
A Multi-tiered Approach to Mechanism of Action Validation
A robust validation strategy employs a combination of biochemical, cell-based, and biophysical assays to provide converging lines of evidence for the inhibitor's mechanism of action.
Caption: A multi-pronged workflow for validating the mechanism of action.
Comparative Analysis: Benchmarking Against Known ATM Inhibitors
A crucial aspect of characterizing a novel inhibitor is to compare its performance against established alternatives. This provides context for its potency, selectivity, and potential advantages.
| Inhibitor Class | Compound | ATM IC50 (nM) | Selectivity Profile | Key Features & Limitations |
| This compound | Representative Compound | [Insert experimental data] | [Insert experimental data vs. other kinases] | Orally bioavailable, potential for high selectivity.[3][4] Physicochemical properties may need optimization.[5] |
| Thioxanthene-based | KU-60019 | 6.3 | ~270-fold vs. DNA-PK, ~1600-fold vs. ATR.[6][7][8][9] | Potent and selective, but limited oral bioavailability.[4] |
| Imidazopyridine-based | AZD0156 | 0.58 | >1000-fold vs. ATR, mTOR, PI3Kα.[10][11][12] | Highly potent and selective, orally bioavailable, in clinical development.[10][11][12] |
Experimental Protocols for Comprehensive Validation
Biochemical Validation: In Vitro Kinase Activity Assays
Directly measuring the inhibition of ATM kinase activity in a purified system is the first step in confirming the inhibitor's potency.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled tracer from the kinase active site by the inhibitor.
-
Reagent Preparation:
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the test compound at various concentrations.[13]
-
Add 5 µL of a pre-mixed solution containing the ATM kinase and the Eu-anti-tag antibody.[13]
-
Add 5 µL of the tracer.[13]
-
Incubate for 1 hour at room temperature.[13]
-
Read the plate on a TR-FRET-compatible plate reader.
-
Protocol: ADP-Glo™ Kinase Assay
This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[14][15]
-
Kinase Reaction:
-
Set up the kinase reaction in a 384-well plate containing ATM kinase, substrate, and ATP.
-
Add the this compound inhibitor at various concentrations.
-
Incubate at room temperature for the desired reaction time.
-
-
ADP Detection:
Cell-Based Validation: Target Engagement and Pathway Modulation
Confirming that the inhibitor reaches its target in a cellular context and modulates the intended signaling pathway is critical.
Protocol: Western Blot Analysis of ATM Phosphorylation
This technique is used to measure the levels of total ATM and its autophosphorylation at Serine 1981 (p-ATM), a key marker of ATM activation.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., A549, U2OS) to 70-80% confluency.
-
Pre-treat cells with the this compound inhibitor or a vehicle control for a specified time.
-
Induce DNA damage (e.g., using etoposide or ionizing radiation) to activate ATM.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against total ATM and p-ATM (Ser1981) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL reagent and an imaging system.
-
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.
-
Cell Treatment:
-
Treat intact cells with the this compound inhibitor or a vehicle control.
-
-
Thermal Challenge:
-
Heat the cell suspensions at a range of temperatures for a defined period (e.g., 3 minutes).
-
-
Cell Lysis and Protein Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the soluble fraction by Western blotting for the target protein (ATM). An increase in the amount of soluble ATM at higher temperatures in the inhibitor-treated samples indicates target engagement.
-
Conclusion and Future Directions
The systematic validation of the mechanism of action of this compound-based ATM inhibitors is a critical step in their development as potential therapeutic agents. The multi-tiered approach outlined in this guide, combining biochemical, cell-based, and biophysical methods, provides a robust framework for confirming target engagement, elucidating the cellular consequences of target inhibition, and benchmarking against existing alternatives. Rigorous adherence to these validation principles will ensure the generation of high-quality, reproducible data, paving the way for the successful translation of promising lead compounds into novel cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. KU-60019, ATM kinase inhibitor (CAS 925701-49-1) | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 15. ADP-Glo™ Kinase Assay [promega.jp]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
The Potent Cytotoxicity of 6-Bromoquinoline-3-Carboxamide Analogs: A Comparative Guide for Cancer Cell Line Studies
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its rigid, bicyclic aromatic structure provides a versatile template for designing molecules that can interact with a wide array of biological targets. Within this class, quinoline-3-carboxamides have emerged as a particularly promising chemotype for the development of novel anticancer agents. The strategic introduction of a bromine atom at the C-6 position of the quinoline ring is a key design element, often employed to enhance the cytotoxic potency and modulate the pharmacological properties of these compounds.
This guide offers an in-depth comparison of the cytotoxic effects of 6-bromoquinoline-3-carboxamide analogs and related structures in various cancer cell lines. We will delve into the structure-activity relationships that govern their anticancer activity, explore their mechanisms of action, and provide detailed experimental protocols to aid researchers in this field.
The Impact of the 6-Bromo Substituent on Cytotoxicity
The presence of a bromine atom at the 6-position of the quinoline ring can significantly influence the molecule's electronic properties, lipophilicity, and binding interactions with target proteins. This often translates to enhanced cytotoxic activity against cancer cells.
A study on a series of quinoline-3-carboxamide derivatives highlighted the potential of this scaffold as inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a crucial enzyme in the DNA damage response pathway.[1] While this particular study did not focus exclusively on 6-bromo analogs, it laid the groundwork for understanding the broader class of compounds. The research demonstrated that specific substitutions on the quinoline core are critical for potent and selective ATM inhibition.[1]
Comparative Cytotoxicity Data
To provide a clear and objective comparison, the following table summarizes the available cytotoxicity data for a series of 6-bromoquinazoline-4(3H)-one derivatives, a closely related and well-studied scaffold. The data presented here is from studies on the MCF-7 (human breast adenocarcinoma) and SW480 (human colon adenocarcinoma) cell lines.[2][3]
| Compound ID | R Group (Substitution at the 2-thio position) | IC50 (µM) vs. MCF-7[2][3] | IC50 (µM) vs. SW480[2][3] | IC50 (µM) vs. MRC-5 (Normal Lung Fibroblasts)[2][3] |
| 8a | Ethyl | 15.85 ± 3.32 | 17.85 ± 0.92 | 84.20 ± 1.72 |
| 8b | Propyl | 25.12 ± 1.12 | 34.14 ± 4.11 | > 100 |
| 8c | Benzyl | 28.16 ± 2.15 | 39.20 ± 3.54 | 95.20 ± 2.53 |
| 8d | 3-Methylbenzyl | 59.15 ± 5.73 | 72.45 ± 2.90 | > 100 |
| 8e | 4-Methylbenzyl | 35.14 ± 6.87 | 63.15 ± 1.63 | > 100 |
| 8f | 4-Fluorobenzyl | 46.25 ± 3.25 | 65.15 ± 2.51 | > 100 |
| 8g | 4-Chlorobenzyl | 41.13 ± 2.51 | 58.12 ± 4.12 | > 100 |
| 8h | 4-Nitrobenzyl | 45.12 ± 4.15 | 61.15 ± 3.51 | > 100 |
| Erlotinib | (Reference Drug) | 9.9 ± 0.14 | Not Reported | Not Reported |
| Cisplatin | (Reference Drug) | 6.5 ± 0.25 | 8.12 ± 0.54 | Not Reported |
| Doxorubicin | (Reference Drug) | 0.85 ± 0.05 | 1.12 ± 0.15 | Not Reported |
Data is presented as mean ± standard deviation.
Structure-Activity Relationship (SAR) Insights
The data from the 6-bromoquinazoline-4(3H)-one series provides valuable insights into the structure-activity relationships of these compounds.[2][3]
-
Alkyl vs. Benzyl Substituents: The compound with a short aliphatic linker (ethyl group, 8a ) at the 2-thio position exhibited the most potent cytotoxicity against both MCF-7 and SW480 cell lines.[2][3] This suggests that a smaller, less bulky group in this position may be favorable for activity.
-
Position of Substituents on the Benzyl Ring: For compounds with a methylbenzyl group, the para-substituted analog (8e ) was more potent than the meta-substituted analog (8d ).[2][3] This indicates that the position of the substituent on the phenyl ring plays a role in the compound's activity.
-
Electronic Effects of Substituents: The presence of electron-donating groups (e.g., methyl) on the phenyl ring appeared to be more favorable for activity compared to electron-withdrawing groups (e.g., fluoro, chloro, nitro).[2][3]
-
Selectivity: Notably, the most potent compound, 8a , showed significantly lower cytotoxicity against the normal MRC-5 cell line, indicating a degree of selectivity for cancer cells.[2][3]
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of quinoline and quinazoline derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival.
ATM Kinase Inhibition by Quinoline-3-Carboxamides
Quinoline-3-carboxamides have been identified as potent and selective inhibitors of ATM kinase.[1] ATM is a critical regulator of the DNA damage response (DDR).[1] In response to DNA double-strand breaks, ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis.[1] By inhibiting ATM, these compounds can prevent cancer cells from repairing DNA damage, leading to cell death.
Caption: ATM Kinase Inhibition Pathway.
EGFR Inhibition by 6-Bromoquinazoline Derivatives
The 6-bromoquinazoline scaffold is a well-known inhibitor of the Epidermal Growth Factor Receptor (EGFR).[2] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which promote cell proliferation, survival, and migration.[2] Many cancers exhibit overexpression or mutations of EGFR, leading to uncontrolled cell growth. The 6-bromoquinazoline derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its signaling activity.[2]
Caption: EGFR Inhibition Pathway.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are essential. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[2][3]
MTT Assay for Cytotoxicity Assessment
1. Cell Seeding:
- Harvest cancer cells (e.g., MCF-7, SW480) from culture flasks during their logarithmic growth phase.
- Perform a cell count using a hemocytometer or an automated cell counter and determine cell viability (typically by Trypan Blue exclusion).
- Dilute the cell suspension to a final concentration of 5 x 104 cells/mL in complete culture medium.
- Seed 100 µL of the cell suspension into each well of a 96-well microplate and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the this compound analogs in dimethyl sulfoxide (DMSO).
- Prepare serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and low (e.g., <0.5%) to avoid solvent-induced cytotoxicity.
- After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).
- Incubate the plate for an additional 48-72 hours at 37°C and 5% CO2.
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
- At the end of the treatment period, add 10 µL of the MTT stock solution to each well.
- Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
4. Formazan Solubilization and Absorbance Measurement:
- After the incubation with MTT, carefully remove the medium from the wells.
- Add 100 µL of DMSO or another suitable solvent (e.g., isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
- Gently shake the plate for 5-10 minutes to ensure complete dissolution.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration using the following formula:
- % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
- Plot the percentage of cell viability against the compound concentration (on a logarithmic scale).
- Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
start [label="Start: Cell Culture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
seed [label="Seed cells in\n96-well plate"];
incubate1 [label="Incubate for 24h\n(Cell Attachment)"];
treat [label="Treat cells with\ncompound dilutions"];
incubate2 [label="Incubate for 48-72h"];
add_mtt [label="Add MTT solution"];
incubate3 [label="Incubate for 3-4h\n(Formazan formation)"];
solubilize [label="Solubilize formazan\ncrystals (DMSO)"];
read [label="Measure absorbance\nat 570 nm"];
analyze [label="Analyze data and\ncalculate IC50"];
end [label="End: Cytotoxicity Data", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> seed;
seed -> incubate1;
incubate1 -> treat;
treat -> incubate2;
incubate2 -> add_mtt;
add_mtt -> incubate3;
incubate3 -> solubilize;
solubilize -> read;
read -> analyze;
analyze -> end;
}
Caption: MTT Assay Workflow for Cytotoxicity.
Conclusion and Future Directions
The this compound scaffold and its close analogs, such as the 6-bromoquinazolines, represent a promising avenue for the development of novel anticancer agents. The available data strongly suggests that the 6-bromo substitution is a key feature for enhancing cytotoxic potency. The dual potential for targeting critical pathways like ATM kinase and EGFR signaling further highlights the therapeutic promise of these compounds.
Future research should focus on the synthesis and comprehensive cytotoxic screening of a wider range of this compound analogs to build a more detailed structure-activity relationship profile. Mechanistic studies to confirm their primary molecular targets and in vivo efficacy studies in relevant cancer models will be crucial next steps in translating the potential of these compounds into clinical applications.
References
A Comparative Guide to the Synthesis of 6-Bromoquinoline-3-carboxamide for Medicinal Chemistry Applications
Introduction: The Significance of the 6-Bromoquinoline-3-carboxamide Scaffold
In the landscape of modern drug discovery, the quinoline core remains a privileged scaffold, consistently appearing in a multitude of therapeutic agents. Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial presentation of pharmacophoric elements. The targeted derivatization of this core allows for the fine-tuning of a compound's pharmacological profile. Specifically, the this compound moiety has emerged as a crucial building block in the development of novel therapeutics, including potent enzyme inhibitors. The bromine atom at the 6-position can significantly enhance binding affinity and modulate metabolic stability, while the carboxamide group at the 3-position is a key hydrogen bonding motif, crucial for molecular recognition at the active sites of biological targets.
This guide provides a comparative analysis of two prominent synthetic routes for the preparation of this compound, offering researchers and drug development professionals the critical insights needed to select the most appropriate pathway for their specific needs, considering factors such as yield, scalability, and reagent availability. The methodologies discussed are the Gould-Jacobs reaction pathway and the Vilsmeier-Haack approach.
Route 1: The Gould-Jacobs Reaction Pathway: A Stepwise Construction
The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines from anilines and malonic acid derivatives.[1] This multi-step approach provides a clear and controllable pathway to the target molecule.
Causality Behind Experimental Choices
This synthetic route is predicated on a series of well-established transformations. The initial condensation reaction forms the key acyclic intermediate. The subsequent high-temperature cyclization is an electrocyclic reaction that forms the quinoline core. The choice of diphenyl ether as a solvent for the cyclization is due to its high boiling point, which is necessary to overcome the activation energy for this ring-closing step. Subsequent hydrolysis, chlorination, and amidation are standard, high-yielding transformations in organic synthesis.
Experimental Protocol: Gould-Jacobs Route
Step 1a: Synthesis of Diethyl 2-(((4-bromophenyl)amino)methylene)malonate
A mixture of 4-bromoaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq) is heated at 100-120°C for 1-2 hours. The ethanol generated during the reaction is removed by distillation to drive the reaction to completion. After cooling, the crude product is purified by recrystallization from diethyl ether to yield the desired intermediate as a white solid.
Step 1b: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate
The intermediate from Step 1a is added portion-wise to preheated diphenyl ether at 240-250°C and maintained at this temperature for 30-60 minutes.[2] Upon cooling, the reaction mixture is diluted with petroleum ether, and the precipitated solid is collected by filtration and washed thoroughly with petroleum ether to give ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.
Step 1c: Synthesis of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
The ethyl ester from Step 1b is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide (10%). After completion of the reaction, the mixture is cooled, and the pH is adjusted to acidic (pH ~4-5) with hydrochloric acid to precipitate the carboxylic acid, which is then collected by filtration, washed with water, and dried.
Step 1d: Synthesis of 6-Bromo-4-chloroquinoline-3-carbonyl chloride
The carboxylic acid from Step 1c is treated with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically heated to reflux until the starting material is consumed. The excess chlorinating agent is then removed under reduced pressure to yield the crude acid chloride.
Step 1e: Synthesis of this compound
The crude acid chloride from Step 1d is dissolved in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and treated with an excess of aqueous ammonia or a solution of ammonia in an organic solvent at 0°C to room temperature. The reaction is typically rapid. After completion, the product is isolated by filtration or extraction and purified by recrystallization.
Visualizing the Gould-Jacobs Workflow
Caption: Workflow for the Gould-Jacobs synthesis of this compound.
Route 2: The Vilsmeier-Haack Approach: A Convergent Strategy
The Vilsmeier-Haack reaction offers a more convergent approach to a functionalized quinoline core. This method allows for the direct formation of a 2-chloro-3-formylquinoline, which can be further elaborated to the desired carboxamide.
Causality Behind Experimental Choices
This route begins with the readily available 4-bromoacetanilide. The Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride and N,N-dimethylformamide, acts as an electrophile, leading to a cyclization and formylation of the acetanilide to form the 6-bromo-2-chloroquinoline-3-carbaldehyde.[3] The presence of the electron-donating amino group (in its acetamide form) directs the cyclization. The subsequent oxidation of the aldehyde to a carboxylic acid is a standard transformation, often achieved with mild oxidizing agents to avoid unwanted side reactions. The final amidation follows a similar protocol to Route 1.
Experimental Protocol: Vilsmeier-Haack Route
Step 2a: Synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde
To a solution of 4-bromoacetanilide (1.0 eq) in N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃, 3-5 eq) is added dropwise at 0°C. The reaction mixture is then heated at 80-90°C for several hours. After completion, the reaction mixture is poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The precipitated product is collected by filtration, washed with water, and purified by recrystallization.
Step 2b: Synthesis of 6-Bromo-2-chloroquinoline-3-carboxylic acid
The aldehyde from Step 2a is oxidized to the corresponding carboxylic acid. A common method is the Pinnick oxidation, using sodium chlorite (NaClO₂) and a chlorine scavenger like 2-methyl-2-butene in a buffered solution (e.g., with sodium dihydrogen phosphate) at room temperature.[4] After the reaction is complete, the product is isolated by acidification and filtration.
Step 2c: Synthesis of this compound
The 2-chloro-substituted carboxylic acid from Step 2b can be converted to the final product in two steps. First, the 2-chloro group is typically removed via catalytic hydrogenation (e.g., using Pd/C and a hydrogen source like ammonium formate or hydrogen gas) to yield 6-bromoquinoline-3-carboxylic acid. This is then followed by amidation. The carboxylic acid is activated using a coupling agent such as HATU or by converting it to the acid chloride with thionyl chloride, followed by reaction with ammonia, as described in Step 1e.
Visualizing the Vilsmeier-Haack Workflow
Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.
Comparative Analysis of Synthetic Routes
The choice between the Gould-Jacobs and Vilsmeier-Haack routes depends on several factors, including the desired scale of the synthesis, available starting materials, and tolerance for harsh reagents.
| Parameter | Gould-Jacobs Route | Vilsmeier-Haack Route |
| Starting Materials | 4-Bromoaniline, Diethyl (ethoxymethylene)malonate | 4-Bromoacetanilide, POCl₃, DMF |
| Number of Steps | 5 | 3 (followed by dechlorination and amidation) |
| Key Intermediates | Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | 6-Bromo-2-chloroquinoline-3-carbaldehyde |
| Reaction Conditions | High temperature cyclization (240-250°C) | Moderate temperature (80-90°C) |
| Reagent Hazards | High boiling point solvent (diphenyl ether) | Corrosive and moisture-sensitive POCl₃ |
| Scalability | Generally good, but high-temperature step can be challenging | Good, with standard chemical engineering controls |
| Overall Yield | Moderate to good, dependent on each step's efficiency | Moderate to good |
| Purification | Multiple recrystallization steps | Recrystallization and chromatographic purification |
Discussion and Recommendations
The Gould-Jacobs route is a well-established and versatile method. Its primary advantage lies in the modularity of the synthesis, allowing for the isolation and characterization of each intermediate, which is beneficial for process optimization and troubleshooting. However, the high-temperature cyclization step can be a significant drawback, particularly for large-scale production, as it requires specialized equipment and careful temperature control. The use of diphenyl ether also presents challenges in terms of removal and disposal.
The Vilsmeier-Haack route offers a more convergent and potentially more efficient pathway in terms of step economy. The reaction conditions are generally milder than the high-temperature cyclization of the Gould-Jacobs route. However, this route introduces a chloro-substituent at the 2-position, which must be removed in a subsequent step, adding to the overall synthetic effort. The use of phosphorus oxychloride requires careful handling due to its corrosive and reactive nature.
References
A Comparative Guide to Purity Assessment of Synthesized 6-Bromoquinoline-3-carboxamide: HPLC vs. NMR
In the landscape of drug discovery and development, the purity of an active pharmaceutical ingredient (API) or its synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a key building block like 6-Bromoquinoline-3-carboxamide, rigorous purity assessment is paramount to prevent the introduction of potentially toxic or reactive impurities into the manufacturing chain.[1][2] This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the definitive purity determination of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the data-driven insights each method provides.
The Analytical Imperative: Why Purity Matters
Any component in a drug substance that is not the desired chemical entity is considered an impurity.[1] These can arise from starting materials, by-products of side reactions, intermediates, or degradation products.[3] The International Council for Harmonisation (ICH) guidelines mandate strict control and quantification of impurities, as even trace amounts can alter the pharmacological and toxicological profile of a final drug product.[3] Therefore, employing robust and validated analytical methods is a non-negotiable aspect of quality control in pharmaceutical research.[4]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation
HPLC is revered in pharmaceutical analysis for its high resolving power and sensitivity, making it the workhorse for separating and quantifying components in a mixture.[1][5] For purity analysis, the "percent area" method is commonly used, where the area of the main peak is compared to the total area of all detected peaks.
Causality Behind the Method: Why Reverse-Phase HPLC?
The choice of a reverse-phase (RP) HPLC method, specifically with a C18 column, is a deliberate one grounded in the physicochemical properties of this compound.
-
Analyte Polarity: As a moderately polar aromatic compound, it will exhibit sufficient retention on a nonpolar C18 stationary phase, allowing for effective separation from both more polar and less polar impurities.
-
Method Robustness: C18 columns are renowned for their stability and reproducibility, which is critical for method validation and routine quality control.[6]
-
Gradient Elution: A gradient elution—where the mobile phase composition is changed over time—is selected to ensure that impurities with a wide range of polarities can be eluted and detected within a reasonable run time.[7] Starting with a higher aqueous composition allows for the retention and separation of polar impurities, while gradually increasing the organic solvent content elutes the main analyte and any nonpolar impurities.
Experimental Workflow for HPLC Purity Analysis
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Deconvoluting Kinase Inhibitor Cross-Reactivity: A Comparative Analysis of 6-Bromoquinoline-3-carboxamide Derivatives
For drug discovery researchers and scientists, the journey from a promising chemical scaffold to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Kinase inhibitors, a cornerstone of modern targeted therapy, are notoriously promiscuous due to the highly conserved nature of the ATP-binding pocket across the kinome.[1][2] This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies of kinase inhibitors derived from the 6-Bromoquinoline-3-carboxamide scaffold, a promising class of compounds targeting kinases such as ATM (Ataxia Telangiectasia Mutated).[3][4][5][6]
This guide is not a mere recitation of protocols; it is a distillation of field-proven insights designed to empower you to design, execute, and interpret robust, self-validating cross-reactivity studies. We will delve into the causality behind experimental choices, ensuring that you not only understand how to perform these assays but why specific methodologies are chosen to yield the most reliable and translatable data.
The Imperative of Selectivity Profiling
The this compound core has emerged as a privileged scaffold in kinase inhibitor design, with its nitrogen atom known to interact with the hinge region of the kinase, acting as an ATP-competitive inhibitor.[5] While initial optimizations may yield potent inhibitors of a primary target, the true therapeutic potential of these molecules can only be unlocked through a thorough understanding of their off-target activities. Unforeseen off-target effects can lead to toxicity or even paradoxical pathway activation, confounding preclinical and clinical results.[2] Therefore, comprehensive kinome-wide profiling is not a supplementary exercise but a foundational component of the drug discovery cascade.
Designing a Cross-Reactivity Study: From Panel Selection to Data Interpretation
A well-designed cross-reactivity study begins with the strategic selection of a kinase panel. While screening against the entire kinome provides the most comprehensive dataset, a more focused approach is often more practical in the early stages of discovery. A representative panel should include kinases from all major families to provide a robust measure of selectivity.[1] Key considerations include:
-
Target Family Bias: Include kinases from the same family as the primary target, as these are often the most likely off-targets.
-
Known Promiscuous Kinases: Incorporate kinases that are known to be frequent off-targets for ATP-competitive inhibitors.
-
Toxicity-Associated Kinases: Include kinases whose inhibition is linked to known toxicities.
Once the panel is defined, the next critical decision is the choice of screening methodology. Several robust platforms are available, each with its own set of advantages and considerations. We will explore three of the most widely adopted techniques: Radiometric Assays, KiNativ™, and NanoBRET™ Target Engagement Assays.
Key Methodologies for Kinase Inhibitor Profiling
Radiometric Kinase Assay: The Gold Standard for Direct Activity Measurement
Radiometric assays are a traditional and highly reliable method for directly measuring the catalytic activity of a kinase.[7][8][9][10][11] The principle is straightforward: a radioactive phosphate group from [γ-³²P]ATP or [γ-³³P]ATP is transferred to a substrate (peptide or protein) by the kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity.
Causality Behind Experimental Choices:
-
Direct Measurement: Unlike binding assays, radiometric assays directly measure the inhibition of the kinase's catalytic function, providing a more physiologically relevant readout.
-
ATP Concentration: Assays are typically run at or near the Kₘ for ATP for each kinase. This ensures that the measured IC₅₀ values are a close approximation of the inhibitor's intrinsic affinity (Kᵢ).[1] However, running assays at physiological ATP concentrations (e.g., 1 mM) can provide a more accurate prediction of cellular activity.[8]
-
Substrate Selection: The choice of substrate is critical for assay sensitivity and specificity. Peptide substrates are often used for high-throughput screening due to their ease of synthesis and handling.
Experimental Protocol: Radiometric Filter Binding Assay
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase, the peptide substrate, and a buffer containing MgCl₂ and unlabeled ATP.
-
Compound Addition: Add the this compound derivatives at a range of concentrations to the reaction wells. Include a vehicle control (e.g., DMSO) and a known inhibitor as a positive control.
-
Initiation of Reaction: Add [γ-³³P]ATP to each well to initiate the kinase reaction. Incubate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination and Capture: Spot a portion of the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated peptide will bind to the membrane, while the unreacted [γ-³³P]ATP is washed away.
-
Quantification: Use a phosphorimager to quantify the radioactivity on the filter membrane for each well.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Fit the data to a dose-response curve to determine the IC₅₀ value.
Workflow for Radiometric Kinase Assay
Caption: Workflow for a radiometric kinase assay.
KiNativ™: In Situ Profiling in a Native Environment
The KiNativ™ platform is an activity-based protein profiling (ABPP) method that assesses inhibitor binding to kinases in their native cellular environment (cell or tissue lysates).[12][13] This technique utilizes an ATP- or ADP-acyl phosphate probe that covalently labels the conserved active site lysine of active kinases.
Causality Behind Experimental Choices:
-
Native Conformation: By profiling kinases in a lysate, the enzymes are in a more physiologically relevant state, complete with post-translational modifications and associated proteins that can influence inhibitor binding.
-
Direct Target Engagement: KiNativ™ measures the ability of a compound to prevent the probe from binding to the kinase, providing a direct readout of target engagement.
-
Multiplexing: This method can be coupled with mass spectrometry to simultaneously profile hundreds of kinases in a single experiment.
Experimental Protocol: KiNativ™ Profiling
-
Lysate Preparation: Prepare a cell or tissue lysate under non-denaturing conditions to preserve kinase activity.
-
Inhibitor Treatment: Treat aliquots of the lysate with the this compound derivatives at various concentrations. Include a vehicle control.
-
Probe Labeling: Add the biotinylated acyl-phosphate probe to each lysate and incubate to allow for covalent labeling of active kinases.
-
Enrichment: Use streptavidin-coated beads to enrich for the biotin-labeled kinases.
-
Sample Preparation for MS: Elute the captured kinases from the beads and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
-
Data Analysis: Compare the abundance of each kinase in the inhibitor-treated samples to the vehicle control to determine the extent of inhibition.
Workflow for KiNativ™ Profiling
Caption: Workflow for KiNativ™ kinase profiling.
NanoBRET™ Target Engagement Assay: Quantifying Intracellular Affinity in Live Cells
The NanoBRET™ Target Engagement Assay is a powerful technology that allows for the quantification of compound binding to a specific kinase target within intact, living cells.[14][15][16][17][18][19] The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the acceptor).
Causality Behind Experimental Choices:
-
Live-Cell Context: This is the most physiologically relevant of the three methods, as it measures target engagement in living cells, accounting for cell permeability, efflux pumps, and intracellular ATP concentrations.
-
Quantitative Affinity: The assay allows for the determination of an apparent intracellular affinity (IC₅₀), providing a more accurate prediction of a compound's cellular potency.
-
Real-Time Measurement: The assay can be performed in real-time to study the kinetics of compound binding.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect cells with a vector encoding the kinase of interest fused to NanoLuc® luciferase. Seed the cells in a multi-well plate.
-
Compound and Tracer Addition: Add the this compound derivatives at a range of concentrations to the cells. Then, add a fixed concentration of the fluorescent tracer.
-
Equilibration: Incubate the plate to allow the compounds and tracer to reach equilibrium.
-
Substrate Addition: Add the NanoLuc® substrate to the wells.
-
BRET Measurement: Measure the luminescence at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (tracer). Calculate the BRET ratio.
-
Data Analysis: A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Plot the BRET ratio against the compound concentration to determine the intracellular IC₅₀.
Workflow for NanoBRET™ Assay
Caption: Workflow for a NanoBRET™ target engagement assay.
Data Analysis and Interpretation: Quantifying Selectivity
Regardless of the chosen methodology, the ultimate goal is to generate a clear and quantitative measure of inhibitor selectivity. A common metric for this is the Selectivity Score (S-score) .[1][20] The S-score is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., Kₑ < 3 µM) by the total number of kinases tested. A lower S-score indicates a more selective compound.
Logical Relationship in Data Analysis
Caption: Logical flow of data analysis in cross-reactivity studies.
Illustrative Comparison: Hypothetical this compound Derivatives
To demonstrate the application of these principles, let's consider a hypothetical dataset for three this compound derivatives (Compound A, B, and C) screened against a panel of 100 kinases using a radiometric assay. All compounds are potent inhibitors of ATM kinase.
| Kinase | Compound A (IC₅₀, nM) | Compound B (IC₅₀, nM) | Compound C (IC₅₀, nM) |
| ATM | 5 | 8 | 12 |
| DNA-PK | 50 | >10,000 | 150 |
| ATR | 75 | >10,000 | 200 |
| PI3Kα | 2,500 | >10,000 | 8,000 |
| mTOR | 1,500 | >10,000 | 5,000 |
| SRC | >10,000 | 500 | >10,000 |
| ABL | >10,000 | 800 | >10,000 |
| LCK | >10,000 | 1,200 | >10,000 |
Selectivity Score Calculation (S(1µM))
-
Compound A: Inhibits ATM, DNA-PK, and ATR below 1 µM. S(1µM) = 3/100 = 0.03
-
Compound B: Inhibits ATM, SRC, and ABL below 1 µM. S(1µM) = 3/100 = 0.03
-
Compound C: Inhibits ATM, DNA-PK, and ATR below 1 µM. S(1µM) = 3/100 = 0.03
At first glance, the S-scores are identical. However, a deeper analysis of the data reveals crucial differences:
-
Compound A shows potent inhibition of closely related kinases in the PIKK family (DNA-PK, ATR), suggesting a family-selective profile.
-
Compound B is highly selective against the PIKK family but shows off-target activity against unrelated tyrosine kinases (SRC, ABL). This could lead to unexpected biological effects.
-
Compound C is a weaker inhibitor of ATM and its related kinases compared to Compound A, but it is more selective against the broader kinome than Compound B.
Based on this analysis, Compound A might be the most promising lead for further development if the goal is a PIKK family-selective inhibitor. If strict ATM selectivity is required, further medicinal chemistry efforts would be needed to improve its profile against DNA-PK and ATR. Compound B's off-target profile makes it a less desirable candidate.
Conclusion
The development of potent and selective kinase inhibitors from the this compound scaffold, or any other, is a data-driven endeavor. This guide has provided a comprehensive overview of the key methodologies and analytical frameworks required to robustly characterize the cross-reactivity of these compounds. By understanding the principles behind radiometric assays, KiNativ™ profiling, and NanoBRET™ target engagement, and by applying rigorous data analysis techniques, researchers can make informed decisions to advance the most promising candidates toward the clinic. Remember, a deep understanding of a compound's selectivity profile is not just a regulatory requirement; it is the bedrock of rational drug design and the key to unlocking truly targeted therapies.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 10. revvity.com [revvity.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in methods to assess the activity... | F1000Research [f1000research.com]
- 14. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 15. eubopen.org [eubopen.org]
- 16. Techniques in kinase profiling - Medicines Discovery Catapult [md.catapult.org.uk]
- 17. benchchem.com [benchchem.com]
- 18. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 19. promegaconnections.com [promegaconnections.com]
- 20. researchgate.net [researchgate.net]
Navigating Cellular Mazes: A Comparative Guide to Validating Target Engagement of 6-Bromoquinoline-3-carboxamide Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, synthesizing a novel compound is merely the first step. The critical challenge lies in confirming that this molecule reaches and interacts with its intended target within the complex milieu of a living cell. This guide provides an in-depth comparison of state-of-the-art cellular target engagement assays, offering a strategic framework for validating the activity of 6-Bromoquinoline-3-carboxamide analogs, a scaffold of significant interest in modern medicinal chemistry.
The this compound core is a privileged structure found in a variety of biologically active agents, with demonstrated potential in oncology.[1][2] Derivatives have been explored as inhibitors of critical signaling pathways, such as the PI3K/Akt/mTOR cascade, which is frequently dysregulated in cancer.[2][3] Validating that these analogs directly bind to their putative targets, for instance, a specific kinase within this pathway, is paramount for establishing a clear mechanism of action and guiding further lead optimization.
This guide moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, empowering you to select and implement the most appropriate target engagement strategy for your this compound-based research program. We will compare three powerful and widely adopted techniques: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and the In-Cell Western™ Assay. Each method offers unique advantages and presents distinct challenges, particularly when working with quinoline-based compounds.
The Quinoline Quandary: Special Considerations
Before delving into specific assays, it is crucial to acknowledge the inherent properties of the quinoline scaffold that can influence experimental outcomes.
-
Autofluorescence: Quinoline rings are known to exhibit intrinsic fluorescence, often in the blue-green region of the spectrum.[4][5] This can interfere with assays that rely on fluorescent readouts. Proactive characterization of your analog's spectral properties is a critical first step to mitigate this issue, for instance, by selecting red-shifted detection reagents.[4]
-
Solubility: Like many aromatic heterocyclic compounds, quinoline derivatives can suffer from poor aqueous solubility.[6][7] This can lead to compound precipitation in cell culture media, confounding data interpretation. Careful formulation, including the use of co-solvents like DMSO at low final concentrations, is essential for reliable results.[8][9]
With these considerations in mind, let's explore the assays that can illuminate the intracellular journey of your compounds.
Comparison of Cellular Target Engagement Assays
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement | In-Cell Western™ Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[10][11] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[12][13] | Immunodetection of a target protein (or its modification) in fixed and permeabilized cells.[4][14] |
| Target Binding | Direct | Direct | Indirect (measures downstream consequences of target engagement) |
| Labeling | Label-free for both compound and target.[11] | Labeled target (NanoLuc® fusion) and fluorescent tracer required.[12] | Label-free compound; requires specific primary and fluorescently-labeled secondary antibodies.[14] |
| Throughput | Low to high, depending on the readout method (Western blot vs. high-throughput formats).[15][16] | High-throughput amenable.[17] | Medium to high-throughput.[18] |
| Data Output | Thermal shift (ΔTagg) or isothermal dose-response curves.[10] | Apparent affinity (IC50), residence time, and cellular permeability.[8][12] | Quantification of protein levels or post-translational modifications.[19] |
| Key Advantage | Applicable to endogenous, unmodified proteins in a physiological context.[1][20] | Quantitative measurement of binding in live cells in real-time.[12] | Can measure downstream functional outcomes of target engagement.[19] |
| Key Limitation | Not all ligand binding events result in a detectable thermal shift.[12] | Requires genetic modification of cells to express the fusion protein, which may not reflect physiological expression levels.[21] | Indirect measure of target engagement; requires highly specific and validated antibodies. |
Cellular Thermal Shift Assay (CETSA): The Gold Standard for Label-Free Validation
CETSA is a powerful biophysical method that directly assesses the physical interaction between a compound and its target protein in intact cells or cell lysates.[10] The underlying principle is that the binding of a ligand, such as a this compound analog, often stabilizes the target protein, making it more resistant to thermal denaturation.[11]
This method is particularly valuable as it requires no modification to the compound or the target protein, providing a readout in a highly physiological context.[20] It has been successfully used to confirm the target engagement of inhibitors of the PI3K/Akt pathway.[22]
CETSA Workflow
The CETSA workflow involves treating cells with the test compound, subjecting them to a heat challenge, and then quantifying the amount of soluble protein that remains. A shift in the melting temperature (Tagg) in the presence of the compound is indicative of target engagement.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Detailed Experimental Protocol: CETSA with Western Blot Readout
Objective: To determine the thermal stabilization of a target protein (e.g., PI3Kα) in response to a this compound analog.
Materials:
-
Cells expressing the target protein (e.g., HCT116)
-
This compound analog and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Reagents and equipment for SDS-PAGE and Western blotting
-
Primary antibody specific for the target protein
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80% confluency.
-
Harvest cells and resuspend in culture medium at a desired concentration (e.g., 10-20 x 10^6 cells/mL).
-
Treat the cell suspension with the this compound analog at various concentrations or with a vehicle control for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments). Include an unheated control at 37°C.
-
-
Cell Lysis:
-
Immediately after heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fraction.
-
Normalize the samples to the same total protein concentration.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot using densitometry software.
-
For each treatment group, plot the relative band intensity against the temperature.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tagg), which is the temperature at which 50% of the protein is denatured. A positive shift in Tagg for the compound-treated samples compared to the vehicle control indicates target engagement.[23]
-
NanoBRET™ Target Engagement Assay: Real-Time Binding in Live Cells
The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures compound binding to a specific protein target within intact cells in real-time.[12][17] The assay relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon that occurs between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor (a cell-permeable fluorescent tracer).[13]
In this system, the target protein is expressed as a fusion with NanoLuc® luciferase. When the fluorescent tracer binds to the target-NanoLuc® fusion, it brings the fluorophore into close proximity with the luciferase, resulting in a BRET signal. A test compound that also binds to the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[12] This technology is applicable to a wide range of protein classes, including kinases.[24]
NanoBRET™ Workflow
Caption: A simplified workflow for the NanoBRET™ Target Engagement Assay.
Detailed Experimental Protocol: NanoBRET™ TE Kinase Assay
Objective: To quantify the apparent affinity of a this compound analog for a specific kinase in live cells.
Materials:
-
HEK293 cells
-
Vector expressing the kinase of interest fused to NanoLuc® luciferase
-
Transfection reagent
-
White, opaque 96- or 384-well assay plates
-
NanoBRET™ TE Kinase Tracer (appropriate for the kinase family)
-
This compound analog
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Transfection and Plating:
-
Prepare a DNA:transfection reagent complex according to the manufacturer's instructions.
-
Add the complex to a suspension of HEK293 cells.
-
Plate the cell suspension in the assay plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analog in Opti-MEM®.
-
Add the compound dilutions to the appropriate wells of the assay plate containing the transfected cells.
-
-
Tracer Addition:
-
Prepare the NanoBRET™ tracer solution in Opti-MEM®.
-
Add the tracer to all wells.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent by mixing the substrate and the extracellular inhibitor in Opti-MEM®.
-
Add the detection reagent to all wells.
-
Incubate for 3-5 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader equipped with two filters (e.g., 460nm for donor emission and >610nm for acceptor emission).
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.
-
Normalize the data to vehicle controls.
-
Plot the normalized BRET ratio against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value, which represents the apparent intracellular affinity.[25]
-
In-Cell Western™ Assay: Quantifying Downstream Signaling
The In-Cell Western™ (ICW) assay, also known as an in-cell ELISA, is a quantitative immunofluorescence technique performed in microplates.[14][18] Unlike CETSA and NanoBRET™, which directly measure compound-target binding, the ICW assay typically measures a downstream consequence of target engagement, such as the inhibition of phosphorylation of a substrate protein.[19] For a this compound analog targeting a kinase like PI3K or Akt, an ICW assay could quantify the levels of phosphorylated Akt (p-Akt) or a downstream substrate like S6 ribosomal protein.
This method combines the specificity of Western blotting with the higher throughput of an ELISA.[26] It is an excellent choice for confirming that target engagement leads to the desired functional effect on a signaling pathway within the cellular context.
In-Cell Western™ Workflow
Caption: Workflow of the In-Cell Western™ assay for pathway analysis.
Detailed Experimental Protocol: Two-Color In-Cell Western™ for p-Akt
Objective: To measure the dose-dependent inhibition of Akt phosphorylation by a this compound analog.
Materials:
-
Adherent cells (e.g., MCF-7)
-
96-well microplate
-
This compound analog
-
Fixing Solution (e.g., 3.7% formaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., Odyssey® Blocking Buffer)
-
Primary antibodies: Rabbit anti-p-Akt (Ser473) and Mouse anti-Total Akt
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
Infrared imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Plating and Treatment:
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
Starve cells of serum if necessary to reduce basal pathway activation.
-
Treat cells with a serial dilution of the this compound analog for the desired time. Include appropriate positive and negative controls.
-
-
Fixation and Permeabilization:
-
Remove the treatment media and add 150 µL/well of fixing solution. Incubate for 20 minutes at room temperature.
-
Wash the wells with PBS.
-
Add 200 µL/well of permeabilization buffer and incubate for 30 minutes with gentle shaking.
-
-
Blocking:
-
Wash the wells with PBS.
-
Add 150 µL/well of blocking buffer and incubate for 1.5 hours at room temperature.
-
-
Antibody Incubation:
-
Dilute the primary antibodies (anti-p-Akt and anti-Total Akt) together in blocking buffer.
-
Remove the blocking buffer and add 50 µL of the primary antibody cocktail to each well. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the wells multiple times with PBS containing 0.1% Tween-20.
-
Dilute the two spectrally distinct secondary antibodies in blocking buffer.
-
Add 50 µL of the secondary antibody cocktail to each well and incubate for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the wells thoroughly to remove unbound secondary antibodies.
-
Scan the plate on an infrared imaging system in both the 700nm and 800nm channels.
-
Quantify the fluorescence intensity for each channel in each well.
-
Normalize the p-Akt signal (800nm channel) to the Total Akt signal (700nm channel) to account for variations in cell number.
-
Plot the normalized p-Akt signal against the compound concentration to determine the IC50 for pathway inhibition.
-
Conclusion: An Integrated Approach to Target Validation
Validating the cellular target engagement of this compound analogs is a non-trivial but essential undertaking. There is no single "best" method; rather, the optimal strategy often involves an orthogonal approach, leveraging the strengths of multiple assays.
A robust validation cascade might begin with a direct binding assay like CETSA to confirm engagement with the unmodified, endogenous target. This could be followed by a high-throughput NanoBRET™ assay to quantify intracellular affinity and guide structure-activity relationship (SAR) studies. Finally, an In-Cell Western™ assay can provide the crucial link between target binding and the desired functional outcome on a cellular signaling pathway.
By carefully selecting and executing these powerful techniques, and by remaining mindful of the specific chemical properties of the quinoline scaffold, researchers can build a compelling, data-driven case for the mechanism of action of their compounds, paving the way for the development of the next generation of targeted therapeutics.
References
- 1. Publications — CETSA [cetsa.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 13. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | ZDQ-0620, a Novel Phosphatidylinositol 3-Kinase Inhibitor, Inhibits Colorectal Carcinoma Cell Proliferation and Suppresses Angiogenesis by Attenuating PI3K/AKT/mTOR Pathway [frontiersin.org]
- 22. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 23. promegaconnections.com [promegaconnections.com]
- 24. Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalytic Synthesis of 6-Bromoquinoline-3-carboxamide: A Head-to-Head Comparison
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 6-Bromoquinoline-3-carboxamide is a valuable scaffold in medicinal chemistry, appearing in various compounds with potential therapeutic activities, including as kinase inhibitors.[1][2][3] The robust and high-yielding synthesis of this molecule is therefore of significant interest. This guide provides an in-depth, head-to-head comparison of different catalytic systems for the synthesis of this compound, offering insights into the rationale behind experimental choices and providing actionable protocols.
Introduction: The Synthetic Challenge
The primary challenge in synthesizing this compound lies in the efficient formation of the amide bond on the quinoline core. Traditional amidation methods often require harsh conditions that can be incompatible with the functional groups on the quinoline ring. Modern catalytic approaches offer milder and more efficient alternatives. This guide will focus on the comparative performance of palladium- and copper-based catalytic systems, which are the most prevalent in the literature for C-N bond formation.
Palladium-Catalyzed Approaches: The Workhorse of C-N Coupling
Palladium catalysis, particularly the Buchwald-Hartwig amination, has become a cornerstone for the formation of carbon-nitrogen bonds.[4][5] This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with an amine. Another powerful palladium-catalyzed method is aminocarbonylation, which introduces a carbonyl group and an amine in a single step.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination offers a direct route to 6-aminoquinoline derivatives, which can then be acylated to the desired carboxamide. However, a more direct approach involves the coupling of a 6-bromoquinoline-3-carboxylic acid derivative with an ammonia equivalent or a primary amide. The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine ligands generally being preferred to promote both oxidative addition and reductive elimination steps of the catalytic cycle.[4]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Generalized workflow for Buchwald-Hartwig amination.
Palladium-Catalyzed Aminocarbonylation
Aminocarbonylation of 6-bromoquinoline with an appropriate amine in the presence of carbon monoxide offers a direct and atom-economical route to the target carboxamide. The choice of ligand and reaction conditions, particularly CO pressure, can significantly influence the selectivity towards the desired monocarbonylated product versus potential double carbonylation byproducts.[6][7]
Catalytic Cycle: Palladium-Catalyzed Aminocarbonylation
Caption: Simplified catalytic cycle for aminocarbonylation.
Copper-Catalyzed Synthesis: A Cost-Effective Alternative
Copper-catalyzed reactions have emerged as a more economical and environmentally friendly alternative to palladium-based systems for C-N bond formation. While sometimes requiring higher reaction temperatures, modern copper catalysis with appropriate ligands can be highly efficient for the amidation of aryl halides.
Head-to-Head Performance Comparison
The following table summarizes the typical reaction conditions and expected performance of different catalytic systems for the synthesis of this compound from 6-bromoquinoline-3-carboxylic acid or its derivatives.
| Catalyst System | Precursor | Typical Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Pd-Buchwald-Hartwig | 6-Bromoquinoline-3-carboxylic acid chloride | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 90-110 | 12-24 | 80-95 | High yields, broad substrate scope | High cost of catalyst and ligands, air-sensitive reagents |
| Pd-Aminocarbonylation | 6-Bromoquinoline | Pd(OAc)₂ / Xantphos | Et₃N | DMF | 80-100 | 6-18 | 75-90 | Direct, atom-economical | Requires CO gas, potential for side products |
| Cu-Catalyzed Amidation | 6-Bromoquinoline-3-carboxylic acid | CuI / L-proline | K₂CO₃ | DMSO | 100-130 | 24-48 | 60-80 | Low cost, environmentally benign | Higher temperatures, longer reaction times, potentially lower yields |
Detailed Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from general procedures for the amination of aryl bromides.[4]
-
Preparation of the Reaction Vessel: An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.5 equivalents) under an inert atmosphere (argon or nitrogen).
-
Addition of Reactants: 6-Bromoquinoline-3-carbonyl chloride (1 equivalent) and an ammonia source (e.g., ammonia solution in dioxane, 2 equivalents) are added, followed by anhydrous, degassed toluene.
-
Reaction: The Schlenk tube is sealed, and the reaction mixture is heated to 100 °C with vigorous stirring for 16 hours.
-
Workup: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
Protocol 2: Copper-Catalyzed Amidation of 6-Bromoquinoline-3-carboxylic Acid
This protocol is based on general methods for copper-catalyzed amidation.
-
Reaction Setup: A round-bottom flask is charged with 6-bromoquinoline-3-carboxylic acid (1 equivalent), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2 equivalents).
-
Addition of Reagents: An ammonium salt (e.g., ammonium chloride, 1.5 equivalents) and DMSO are added to the flask.
-
Reaction: The mixture is heated to 120 °C and stirred for 36 hours under an inert atmosphere.
-
Workup: The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
Conclusion and Recommendations
For the synthesis of this compound, palladium-catalyzed methods, particularly the Buchwald-Hartwig amination, generally offer higher yields and shorter reaction times compared to copper-catalyzed systems. The choice of a bulky bi-dentate phosphine ligand like Xantphos is crucial for achieving high efficiency.[4] While the initial investment in the palladium catalyst and ligand is higher, the superior performance often justifies the cost, especially in a drug development setting where purity and yield are critical.
Copper-catalyzed methods provide a viable, lower-cost alternative, although they may require more extensive optimization of reaction conditions to achieve comparable results. For large-scale synthesis where cost is a major driver, the development of a robust copper-catalyzed protocol could be highly advantageous.
Ultimately, the choice of catalyst will depend on the specific requirements of the project, including scale, budget, and available resources. It is recommended to screen both palladium and copper catalysts to identify the optimal conditions for your specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromoquinoline-3-carboxamide
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 6-Bromoquinoline-3-carboxamide, grounding every recommendation in established safety standards and the principles of chemical hygiene. Our goal is to empower your laboratory with the knowledge to manage this compound's waste stream safely, efficiently, and in full compliance with environmental regulations.
Part 1: Foundational Principles - Hazard Assessment and Waste Characterization
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile from close structural analogs, such as 6-Bromoquinoline-3-carboxylic acid and 6-Bromoquinoline. This process of analog-based assessment is a cornerstone of proactive laboratory safety.
The primary hazards associated with this class of compounds are categorized under the Globally Harmonized System (GHS) as follows.[1][2][3]
| Hazard Classification | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H315 (Category 2) | Causes skin irritation. | [1][2] |
| Serious Eye Damage/Irritation | H319 (Category 2A) | Causes serious eye irritation. | [1][2] |
| Specific Target Organ Toxicity | H335 (Category 3) | May cause respiratory irritation. | [1][2] |
| Acute Toxicity (Oral) | H302 (Category 4) | Harmful if swallowed. | [4] |
Waste Characterization:
Based on its molecular structure, this compound must be classified as a halogenated organic compound .[5][6] This is a critical determination, as the U.S. Environmental Protection Agency (EPA) and other regulatory bodies have specific, stringent regulations for the disposal of halogenated organic waste due to its potential to form persistent environmental pollutants if improperly managed.[5][7] Therefore, all waste containing this compound, including pure substance, solutions, and contaminated labware, is considered hazardous waste .[8][9]
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the complete lifecycle of this compound waste within a laboratory setting, from the point of generation to its final removal by trained professionals.
Step 1: Immediate Segregation at the Point of Generation
The cardinal rule of chemical waste management is segregation.[9][10] Mixing different waste streams can lead to dangerous chemical reactions, complicates disposal, and significantly increases costs.
-
Action: Immediately designate a specific waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.
-
Causality: Halogenated solvents are often disposed of via high-temperature incineration.[1][11] Mixing them with non-halogenated waste streams contaminates the entire volume, forcing the more expensive and specialized disposal method on a larger quantity of material.[12] Keep halogenated and non-halogenated waste streams separate.[12]
Step 2: Container Selection and Labeling
Proper containment is mandated by the Occupational Safety and Health Administration (OSHA) and is crucial for preventing leaks and ensuring safe handling.[7]
-
Container Requirements:
-
Compatibility: Use a container made of material chemically compatible with this compound and any solvents used. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable.
-
Integrity: The container must be in good condition, free of cracks or defects, and have a secure, leak-proof screw cap.[7][13]
-
Venting: No special venting is required unless the waste is being mixed with other reagents that could generate gas pressure.
-
-
Labeling Protocol:
-
Label the container before adding any waste.[14]
-
The label must clearly state:
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Federal regulations allow for the temporary collection of hazardous waste in designated areas within the laboratory, known as Satellite Accumulation Areas (SAAs).[13][15]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[15]
-
Best Practices:
-
Keep waste containers securely closed at all times, except when actively adding waste.[12][13] This minimizes the release of vapors.
-
Store the container in a designated, well-ventilated area, away from incompatible materials like strong oxidizing agents.[3][16]
-
Utilize secondary containment (such as a spill tray) to capture any potential leaks.[7]
-
Do not overfill containers; leave at least 10% of the volume as headspace to allow for expansion.
-
The logical flow for handling this waste stream in the lab is summarized in the diagram below.
Caption: Waste Management Workflow for this compound.
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection. The final transport and disposal must be handled by the institution's designated office, typically called Environmental Health and Safety (EHS) or the Office of Clinical and Research Safety (OCRS).[17]
-
Action: Once the waste container is full or has been accumulating for a designated period (often not to exceed one year), submit a chemical waste collection request to your institution's EHS office.[13][17]
-
Causality: This step ensures the waste is handled by personnel with specialized training in hazardous materials transport and is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF) that complies with all EPA regulations under the Resource Conservation and Recovery Act (RCRA).[7][18] Never attempt to transport hazardous waste off-site yourself.[10][17]
Part 3: Spill and Emergency Procedures
Trustworthiness in any protocol requires planning for contingencies. In the event of a spill, prompt and correct action is critical.
-
Personal Protective Equipment (PPE): Before handling the compound or its waste, always wear appropriate PPE:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing your PPE, absorb the spill with an inert material like vermiculite, sand, or a chemical spill pillow.
-
Carefully sweep or scoop the absorbent material into your designated halogenated solid waste container.[1][3]
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS/OCRS office or emergency number immediately.[17] Do not attempt to clean up a large spill without specialized training and equipment.
-
By adhering to this structured, science-based disposal protocol, you ensure the safety of your laboratory personnel, protect the environment, and uphold the highest standards of scientific integrity.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. 6-Bromoquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. danielshealth.com [danielshealth.com]
- 8. fishersci.fr [fishersci.fr]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ptb.de [ptb.de]
- 12. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. epa.gov [epa.gov]
- 16. ushazmatstorage.com [ushazmatstorage.com]
- 17. vumc.org [vumc.org]
- 18. cleanmanagement.com [cleanmanagement.com]
Navigating the Safe Handling of 6-Bromoquinoline-3-carboxamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 6-Bromoquinoline-3-carboxamide. By understanding the "why" behind each procedural step, we can foster a culture of safety and ensure the responsible management of this chemical throughout its lifecycle in the laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
Assumed Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves evaluating the quantity of the substance being used, the potential for aerosol generation, and the duration of handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is a critical control measure to prevent exposure.[3] The following PPE is mandatory when handling this compound, based on the hazards associated with its analogues.[1][2][4]
| PPE Category | Specification | Standard | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1][4] | EN 166 (EU) or NIOSH (US) approved.[2][4] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[5] | Tested according to EN 374.[4] | Prevents direct skin contact, which can lead to irritation. Gloves should be inspected before use and changed regularly or immediately if contaminated.[3][4] |
| Skin and Body Protection | Laboratory coat with full-length sleeves, full-length pants, and closed-toe shoes.[1][4] | N/A | Ensures no skin is exposed to potential splashes or spills. |
| Respiratory Protection | Use in a well-ventilated area. If engineering controls are insufficient or there is a risk of aerosolization, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[1][2] | 29 CFR 1910.134.[1] | Prevents inhalation of the compound, which may cause respiratory tract irritation. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the compound.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] Keep away from incompatible materials such as strong oxidizing agents.[1] The storage area should be clearly labeled.
Handling and Use
-
Engineering Controls: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing.[1][2] Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling.[1][2]
-
Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
Caption: Workflow for responding to a chemical spill.
Spill Cleanup Protocol:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.
-
Assess: Assess the extent of the spill. For large spills, contact your institution's emergency response team.
-
Protect Yourself: Don the appropriate PPE as outlined in the table above.
-
Contain: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Clean: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[1] Avoid raising dust.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[1][2]
Disposal Plan: Responsible Waste Management
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect waste in a clearly labeled, sealed container.
-
Disposal: Dispose of the hazardous waste through your institution's approved hazardous waste disposal program.[1][2] Do not dispose of it down the drain or in the regular trash.
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Remember that safety is a shared responsibility, and proactive measures are the cornerstone of a successful and secure research endeavor.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
